Cphpc
描述
Structure
3D Structure
属性
IUPAC Name |
(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLAWYIBLZNRFZ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176996 | |
| Record name | Miridesap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224624-80-0 | |
| Record name | CPHPC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224624-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miridesap [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224624800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miridesap | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miridesap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1-[6-[R-2-CARBOXY-PYRROLIDIN-1-YL]-6-OXO-HEXANOYL] PYRROLIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRIDESAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO97N24A47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Miridesap (CPHPC) in Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core mechanism of action of (R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid, also known as CPHPC or Miridesap. It details the molecular interactions, pharmacokinetic effects, and the therapeutic rationale for its use in treating amyloidosis.
Executive Summary
Amyloidosis is a group of diseases characterized by the extracellular deposition of misfolded proteins as insoluble amyloid fibrils. A universal, non-fibrillar component of these deposits is Serum Amyloid P component (SAP), a normal plasma glycoprotein that binds to all types of amyloid fibrils.[1][2] SAP stabilizes these fibrils, protecting them from degradation and contributing to the persistence of amyloid deposits.[3][4]
This compound is a small molecule drug designed as a competitive inhibitor of SAP binding to amyloid fibrils.[1] Its unique palindromic structure confers a powerful and novel pharmacological mechanism. This compound cross-links pairs of pentameric SAP molecules in the circulation, forming a decameric complex.[4][5][6] This complex is rapidly recognized and cleared from the bloodstream by hepatocytes.[3][4][5] The result is a profound and sustained depletion of circulating SAP, which alters the equilibrium between SAP in the plasma and SAP bound to amyloid deposits, promoting the dissociation of SAP from the fibrils.[5] This action is a prerequisite for subsequent immunotherapeutic interventions aimed at clearing the amyloid deposits themselves.[7][8]
Core Mechanism of Action
The mechanism of this compound can be understood as a two-fold process: competitive inhibition and accelerated clearance.
2.1 Molecular Interaction and Cross-linking
-
SAP Structure: SAP is a pentamer composed of five identical, non-covalently associated subunits. Each subunit possesses a calcium-dependent ligand-binding site on one face of the molecule (the 'B' face).[5]
-
This compound's Palindromic Design: this compound is a symmetrical, palindromic molecule with two D-proline residues joined by an aliphatic linker.[5] This structure allows a single this compound molecule to bridge the binding sites of two separate SAP pentamers.[6]
-
Decamer Formation: Five molecules of this compound can effectively cross-link two SAP pentamers "B-face to B-face," forming a stable decameric complex.[4][5] This multipoint binding greatly increases the avidity of the interaction between this compound and SAP.[5]
-
Hepatic Clearance: The resulting SAP-CPHPC decameric complex is rapidly cleared from circulation, primarily by the asialoglycoprotein receptor in the liver.[5] This novel mechanism represents the first instance of a small molecule drug designed to deplete a specific pathological plasma protein.[3]
2.2 Depletion of SAP and Re-equilibration
By efficiently removing SAP from the circulation, this compound disrupts the dynamic equilibrium between plasma SAP and amyloid-bound SAP.[5][9] The sustained low levels of circulating SAP promote the gradual dissociation of SAP from the amyloid deposits in the tissues, effectively "unmasking" them.[5] While this compound alone can reduce the SAP content within deposits, its primary role in current therapeutic strategies is to prepare the deposits for targeting by other agents.[7][8][10] Specifically, depleting circulating SAP is critical before administering anti-SAP antibodies, as it prevents the formation of immune complexes in the blood and allows the antibodies to target the residual SAP remaining in the tissue deposits.[11]
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies, from in vitro binding assays to clinical trials in patients with systemic amyloidosis.
| Parameter | Value / Observation | Context | Reference |
| Binding Affinity | Apparent Affinity Constant (Kd): ~10 nM | Isothermal calorimetry for this compound binding to human SAP. | [5] |
| IC50 (in vitro): ~µM range | Inhibition of mouse SAP binding to amyloid fibrils. | [3] | |
| Preclinical Efficacy | >95% reduction in circulating human SAP | In human SAP transgenic mice within 3 hours of administration. | [1] |
| Significantly less amyloid load (p < 0.0001) | In human SAP transgenic mice after 40 days of this compound treatment. | [5] | |
| Clinical Efficacy | >95% sustained depletion of circulating SAP | In patients with systemic amyloidosis receiving this compound. | [12] |
| ~90% reduction in SAP content of deposits | Analysis of amyloidotic organs from patients treated with this compound. | [12] | |
| Plasma SAP reduced to ~2 mg/L | In patients with a large amyloid load after a 48-hour infusion. | [9] | |
| Plasma SAP reduced to ~0.5 mg/L | In patients with a small/no amyloid load after a 48-hour infusion. | [9] | |
| Pharmacokinetics | Plasma Half-life: ~1.5 hours | In humans; cleared rapidly, primarily by the kidney. | [3] |
Key Experimental Protocols
The development and validation of this compound's mechanism of action rely on several key experimental methodologies.
4.1 In Vitro SAP-CPHPC Interaction Analysis
-
Objective: To confirm the cross-linking of SAP pentamers into decamers by this compound.
-
Methodology: Gel Filtration Chromatography
-
Preparation: Isolate human SAP and prepare solutions of this compound at varying molar ratios relative to the SAP protomer.
-
Incubation: Mix isolated SAP or whole human serum with this compound at ratios from equimolar to >100-fold molar excess. Incubate under physiological buffer conditions (e.g., Tris-buffered saline with CaCl2).
-
Chromatography: Apply the mixtures to a calibrated gel filtration column (e.g., Superdex 200).
-
Analysis: Monitor the elution profile by UV absorbance at 280 nm. The shift of the SAP peak to a higher molecular weight corresponding to a decamer (~500 kDa) confirms cross-linking. At very high molar excess of this compound, the peak should revert to the pentameric form (~125 kDa) as individual this compound molecules occupy each binding site, preventing cross-linking.[5]
-
4.2 Quantification of SAP Depletion in Patients
-
Objective: To measure the concentration of SAP in patient plasma during this compound administration.
-
Methodology: Sandwich ELISA
-
Plate Coating: Coat microtiter plates with a polyclonal anti-human SAP antibody.
-
Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
-
Sample Addition: Add patient plasma samples, diluted appropriately, along with a standard curve of purified human SAP.
-
Detection: Add a second, enzyme-linked (e.g., HRP-conjugated) monoclonal or polyclonal anti-SAP antibody that recognizes a different epitope.
-
Substrate Reaction: Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength and calculate SAP concentrations by interpolating from the standard curve.[1][5]
-
4.3 Visualization of Amyloid Load and SAP Depletion in Vivo
-
Objective: To non-invasively quantify the total body amyloid load and assess the removal of SAP from deposits.
-
Methodology: 123I-SAP Scintigraphy
-
Tracer Administration: A baseline scan is performed by administering a standard dose of radiolabeled 123I-SAP to the patient.[5]
-
Baseline Imaging: After a 24-hour uptake period, whole-body scintigraphy is performed to image the localization and quantify the amount of tracer bound to amyloid deposits.[5]
-
This compound Treatment: The patient begins the this compound infusion protocol.
-
Follow-up Imaging: Patients are scanned at intervals during and after the infusion. The dissociation of 123I-SAP from the deposits, evidenced by a decreasing signal from amyloid-laden organs (e.g., liver, spleen, kidneys) and redistribution of the tracer, provides direct evidence of this compound's action in depleting SAP from tissue deposits.[5][7]
-
Therapeutic Application and Future Directions
The primary clinical application of this compound is as an enabling drug for anti-SAP antibody therapy.[8] The combination of this compound to first deplete circulating SAP, followed by an anti-SAP monoclonal antibody (such as dezamizumab) to target the remaining amyloid-bound SAP, has been shown to trigger a macrophage-mediated clearance of amyloid deposits in organs like the liver and spleen.[7][10]
While this combination therapy showed promise, particularly for visceral amyloidosis, trials in cardiac amyloidosis did not demonstrate significant amyloid removal, potentially due to limited antibody uptake in the heart.[13] Further research may explore alternative dosing regimens or delivery mechanisms for this compound to maximize SAP depletion from all tissue compartments, potentially enhancing the efficacy of subsequent amyloid-clearing therapies.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Interaction of serum amyloid P component with hexanoyl bis(d-proline) (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results from a Initial Clinical Trial of this compound to Treat Systemic Amyloidosis – Fight Aging! [fightaging.org]
- 11. researchgate.net [researchgate.net]
- 12. Sustained pharmacological depletion of serum amyloid P component in patients with systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic evaluation and safety assessment of treatment with antibodies to serum amyloid P component in patients with cardiac amyloidosis: an open-label Phase 2 study and an adjunctive immuno-PET imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CPHPC in Serum Amyloid P Component Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum Amyloid P component (SAP) is a universal constituent of amyloid deposits, where it contributes to the pathogenesis of amyloidosis by stabilizing amyloid fibrils and protecting them from degradation.[1][2][3] The small molecule drug, (R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid, commonly known as CPHPC or miridesap, represents a significant therapeutic advancement by effectively depleting circulating SAP.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in depleting SAP, and the experimental methodologies used to evaluate its effects.
Introduction to Serum Amyloid P Component (SAP) and its Pathological Role
Serum Amyloid P component (SAP) is a normal plasma glycoprotein belonging to the pentraxin family of proteins.[1][3] It is the identical serum form of the amyloid P component (AP) and is universally found in all types of amyloid deposits, regardless of the primary fibril protein.[1][2] In these deposits, SAP binds to amyloid fibrils in a calcium-dependent manner, contributing to their stability and resistance to proteolytic degradation.[1][2] This stabilization is a key factor in the persistence of amyloid deposits and the progression of amyloid-related diseases.[2][5] Consequently, targeting SAP for removal from the circulation and from amyloid deposits has emerged as a promising therapeutic strategy for amyloidosis.[6]
This compound: A Novel Approach to SAP Depletion
This compound is a palindromic, proline-derived small molecule specifically designed to interact with human SAP.[4][7] Its development was a crucial step towards targeted anti-amyloid therapy.[4] The administration of this compound leads to a rapid and profound reduction in circulating SAP levels, a critical step in destabilizing amyloid deposits.[5][8]
Mechanism of Action
The primary mechanism of this compound involves its unique ability to cross-link SAP pentamers. The symmetrical structure of this compound allows a single molecule to bind to two separate SAP pentamers.[4][9] This interaction is calcium-dependent and occurs at the B-face (binding face) of the SAP molecules.[4][9]
This cross-linking results in the formation of a decameric complex, consisting of two SAP pentamers and five this compound molecules.[7][9] This abnormal decameric structure is recognized by the liver and is rapidly cleared from the circulation.[7][10][11] This efficient clearance mechanism leads to a sustained depletion of more than 95% of circulating SAP for as long as the drug is administered.[2][5][8] The depletion of circulating SAP disrupts the equilibrium between plasma SAP and amyloid-bound SAP, leading to the gradual removal of SAP from existing amyloid deposits.[7][10]
Figure 1. Mechanism of this compound-mediated SAP depletion.
Quantitative Efficacy of this compound
Clinical and preclinical studies have demonstrated the high efficacy of this compound in depleting SAP. The following tables summarize key quantitative data from these studies.
Table 1: Plasma SAP Depletion in Humans
| Study Reference | Patient Population | This compound Dosage | Duration of Treatment | Plasma SAP Reduction |
| Pepys et al. (2002)[10] | 7 patients with systemic amyloidosis | 0.25–6 mg/kg/day (IV infusion) | 48 hours | >90% by end of infusion |
| Gillmore et al. (2010)[8] | Patients with systemic amyloidosis | Not specified | Sustained | >95% |
| Richards et al. (2015)[12] | 15 patients with systemic amyloidosis | Not specified | Not specified | Efficient depletion |
Table 2: SAP Depletion from Amyloid Deposits
| Study Reference | Organ/Tissue | This compound Treatment | SAP Reduction in Deposits |
| Pepys et al. (2002)[10] | Autopsied organs | Not specified | ~85% |
| Gillmore et al. (2010)[8] | Amyloidotic organs | Sustained | ~90% |
Experimental Protocols
The evaluation of this compound's efficacy has relied on several key experimental methodologies.
Quantification of Circulating SAP
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Microtiter plates are coated with a capture antibody specific for human SAP.
-
Sample Incubation: Patient plasma samples, along with a standard curve of known SAP concentrations, are added to the wells.
-
Detection Antibody: A biotinylated detection antibody that also binds to SAP is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of SAP present.
-
Measurement: The absorbance is read using a spectrophotometer, and SAP concentrations are calculated based on the standard curve.
In Vivo Imaging of Amyloid-Associated SAP
Methodology: 123I-SAP Scintigraphy
-
Radiolabeling: Purified human SAP is radiolabeled with Iodine-123 (123I).
-
Tracer Administration: A tracer dose of 123I-SAP is administered intravenously to the patient.
-
Imaging: After a 24-hour uptake period, whole-body gamma camera imaging is performed to visualize the localization of the radiolabeled SAP in amyloid deposits.
-
Baseline and Follow-up: Imaging is conducted before and after this compound treatment to assess the change in the 123I-SAP signal, indicating the removal of SAP from the deposits.
Figure 2. Experimental workflow for 123I-SAP scintigraphy.
Combination Therapy with Anti-SAP Antibodies
A significant advancement in amyloidosis treatment involves the combination of this compound with a humanized monoclonal anti-SAP antibody.[6][12][13] this compound first depletes circulating SAP, allowing the subsequently administered anti-SAP antibody to target the residual SAP bound to amyloid deposits without being neutralized in the bloodstream.[6] This targeted antibody binding initiates a complement-dependent macrophage response, leading to the clearance of amyloid deposits.[6][13]
Figure 3. Logical flow of this compound and anti-SAP antibody combination therapy.
Conclusion
This compound is a highly effective small molecule drug that depletes circulating SAP through a novel mechanism of action involving the formation and rapid hepatic clearance of SAP-CPHPC decameric complexes. This profound and sustained SAP depletion destabilizes amyloid deposits and is a critical component of a promising therapeutic strategy for amyloidosis, particularly when used in conjunction with anti-SAP antibodies. The experimental methodologies outlined in this guide have been instrumental in elucidating the efficacy and mechanism of this innovative treatment. Further research and clinical trials are ongoing to fully realize the therapeutic potential of this compound in various forms of amyloidosis.[7][14]
References
- 1. Serum amyloid P component - Wikipedia [en.wikipedia.org]
- 2. Genetic evidence for serum amyloid P component as a drug target for treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibodies to human serum amyloid P component eliminate visceral amyloid deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sustained pharmacological depletion of serum amyloid P component in patients with systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of serum amyloid P component with hexanoyl bis(d-proline) (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pentraxin.wordpress.com [pentraxin.wordpress.com]
- 12. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Clearance of Amyloid - American College of Cardiology [acc.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Investigating the Potential Interaction Between C-Phycocyanin and Serum Amyloid P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
Introduction
C-phycocyanin (Cpc), a key phycobiliprotein from Spirulina, has garnered significant attention for its antioxidant, anti-inflammatory, and neuroprotective properties[1]. Its potential to modulate pathways involved in protein aggregation has made it a subject of interest in the context of amyloid-related diseases[2][3]. Serum Amyloid P (SAP) is a highly conserved plasma protein that is universally found in amyloid deposits[4][5]. Given its role in stabilizing amyloid fibrils, SAP is a target for therapeutic intervention in amyloidosis[4][6].
The potential interaction between Cpc and SAP presents an intriguing area of research. Understanding their binding affinity could unveil novel therapeutic strategies for amyloid-related pathologies. This guide synthesizes the available, albeit indirect, evidence and provides the necessary technical framework for future investigations into this specific protein-protein interaction.
Quantitative Data on C-Phycocyanin and Amyloid Protein Interactions
Direct binding affinity data for the Cpc and SAP interaction is not currently published. However, studies on Cpc's interaction with other amyloid-forming proteins, such as bovine serum albumin (BSA), provide valuable insights into its anti-amyloidogenic properties.
Table 1: Kinetic Parameters of Bovine Serum Albumin (BSA) Amyloid Formation in the Presence of C-Phycocyanin
| C-Phycocyanin Concentration (µg/mL) | Half-life (t½) of BSA Amyloid Formation (days) | Spontaneous Fibrillation Rate Constant (k₁) (d⁻¹) |
| 0 | 12.43 | 1.820 x 10⁻² |
| 50 | 17.73 | 2.62 x 10⁻³ |
Data extracted from a study on the inhibition of BSA amyloid formation by C-phycocyanin, which indicated that Cpc hinders the spontaneous fibrillation process.[2][3]
Experimental Protocols for Investigating Protein-Protein Interactions
Several biophysical and biochemical techniques are available to characterize the interaction between two proteins like Cpc and SAP. The choice of method depends on the specific questions being addressed, such as determining binding affinity, kinetics, or structural details of the interaction.
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
-
Principle: One protein (the ligand, e.g., SAP) is immobilized on a sensor chip. A solution containing the other protein (the analyte, e.g., Cpc) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Methodology:
-
Immobilization: Covalently couple SAP to a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binding Analysis: Inject various concentrations of Cpc over the immobilized SAP surface and a reference surface.
-
Data Collection: Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
ITC directly measures the heat change that occurs upon binding of two molecules.
-
Principle: A solution of one protein (e.g., Cpc) is titrated into a solution of the other protein (e.g., SAP) in a sample cell. The heat released or absorbed during the interaction is measured.
-
Methodology:
-
Sample Preparation: Prepare precisely concentrated solutions of Cpc and SAP in the same buffer.
-
Titration: Inject small aliquots of the Cpc solution into the SAP solution in the ITC sample cell.
-
Heat Measurement: Measure the heat change after each injection until the binding reaction reaches saturation.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the two proteins. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Co-IP is a technique used to identify physiologically relevant protein-protein interactions from cell lysates.[7]
-
Principle: An antibody specific to a "bait" protein (e.g., SAP) is used to pull it out of a solution, along with any proteins that are bound to it (the "prey," e.g., Cpc).
-
Methodology:
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions.
-
Immunoprecipitation: Incubate the lysate with an antibody against SAP that is coupled to beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the SAP and its binding partners from the beads.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against Cpc.
-
Visualizing Workflows and Pathways
The following diagram illustrates a general workflow for determining the binding affinity of Cpc to SAP using a technique like Surface Plasmon Resonance.
Cpc has been shown to modulate several signaling pathways, which contribute to its anti-inflammatory and anti-cancer effects.[1][8][9][10]
SAP is known to interact with Fcγ receptors (FcγR) and components of the complement system to regulate innate immune responses.[11][12]
Conclusion and Future Directions
While direct evidence of a C-phycocyanin and Serum Amyloid P interaction is currently lacking, the established anti-amyloidogenic properties of Cpc against other proteins suggest that this is a promising area for future research. The experimental protocols and pathways outlined in this guide provide a solid foundation for scientists to begin investigating the binding affinity and functional consequences of a potential Cpc-SAP interaction. Such studies could pave the way for novel therapeutic approaches targeting the stabilization of amyloid deposits in a range of debilitating diseases. Future work should focus on conducting direct binding studies using techniques like SPR or ITC to quantify the interaction, followed by cell-based assays to elucidate the functional implications of this binding.
References
- 1. Antimelanogenic effect of c-phycocyanin through modulation of tyrosinase expression by upregulation of ERK and downregulation of p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Interaction of Protein-Pigment C-Phycocyanin with Bovine Serum Albumin in a Gomphosis Structure Inhibiting Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Interaction of Protein-Pigment C-Phycocyanin with Bovine Serum Albumin in a Gomphosis Structure Inhibiting Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum amyloid P component - Wikipedia [en.wikipedia.org]
- 5. Amyloid - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Development of Serum Amyloid P as a Possible Therapeutic [frontiersin.org]
- 7. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C-Phycocyanin exerts anti-cancer effects via the MAPK signaling pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimelanogenic effect of c-phycocyanin through modulation of tyrosinase expression by upregulation of ERK and downregulation of p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum amyloid P component: Structure, biological activity, and application in diagnosis and treatment of immune-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum amyloid P: a systemic regulator of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Amyloid Aggregation in Type 2 Diabetes: A Technical Guide for Researchers
A Note on CPHPC (Miridesap): Initial exploration into early-stage research of this compound for type 2 diabetes reveals a crucial distinction. The current body of scientific literature does not support this compound as a direct therapeutic candidate for type 2 diabetes. This compound, also known as miridesap, is a molecule developed to target systemic amyloidosis by depleting Serum Amyloid P component (SAP).[1][2] SAP is a universal, non-fibrillar component of all amyloid deposits, including those found in Alzheimer's disease and other systemic amyloidoses.[3][4] While islet amyloid deposits are a pathological feature of type 2 diabetes, the primary therapeutic focus in this context is the aggregation of Islet Amyloid Polypeptide (IAPP), not the depletion of the more general SAP component.[5][6]
This guide will, therefore, pivot to the core of amyloid-related research in type 2 diabetes: the aggregation of IAPP and the therapeutic strategies being developed to inhibit this process. This area of investigation holds significant promise for the development of novel disease-modifying therapies for type 2 diabetes.
Introduction: Islet Amyloid Polypeptide (IAPP) in the Pathogenesis of Type 2 Diabetes
Islet Amyloid Polypeptide (IAPP), or amylin, is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells.[7] In individuals with type 2 diabetes, IAPP can misfold and aggregate, forming toxic oligomers and amyloid fibrils in the islets of Langerhans.[5][8] This process contributes to β-cell dysfunction and apoptosis, leading to a progressive decline in insulin secretion and worsening hyperglycemia.[3][9] The formation of these islet amyloid deposits is observed in the vast majority of individuals with type 2 diabetes.[6] Consequently, inhibiting the aggregation of IAPP is a key therapeutic strategy being explored to preserve β-cell mass and function.[9][10]
The IAPP Aggregation Pathway and Cellular Toxicity
The aggregation of IAPP is a complex process that begins with the misfolding of monomeric IAPP into β-sheet-rich structures. These monomers then self-assemble into soluble oligomers, which are considered the most cytotoxic species, and further aggregate into insoluble amyloid fibrils.[7][11]
Signaling Pathways and Mechanisms of IAPP-Induced β-Cell Toxicity:
Several mechanisms have been proposed for how IAPP aggregates induce β-cell death:
-
Membrane Disruption: IAPP oligomers can insert into and disrupt the integrity of the β-cell membrane, leading to increased membrane permeability and eventual cell lysis.[3][11]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded IAPP within the ER can trigger the unfolded protein response (UPR), leading to ER stress and apoptosis.[9][12]
-
Mitochondrial Dysfunction: IAPP aggregates can impair mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the initiation of the intrinsic apoptotic pathway.[9][13]
-
Inflammasome Activation: IAPP fibrils can activate the NLRP3 inflammasome in islet-resident macrophages and in β-cells themselves, leading to the production of pro-inflammatory cytokines like IL-1β, which further contribute to β-cell death.[9][14]
-
Autophagy Impairment: The accumulation of IAPP oligomers can overwhelm and impair the autophagic clearance pathway, creating a vicious cycle of aggregate accumulation and cellular stress.[15][16]
Below is a diagram illustrating the key steps in IAPP aggregation and its detrimental effects on pancreatic β-cells.
Therapeutic Strategies Targeting IAPP Aggregation
A variety of therapeutic approaches are being investigated to inhibit IAPP aggregation and its associated toxicity. These can be broadly categorized as small molecules, peptides, and antibodies.
Preclinical Data on IAPP Inhibitors
The following table summarizes key quantitative data from preclinical studies of representative IAPP inhibitors.
| Compound/Therapeutic | Class | Animal Model | Key Findings | Reference |
| D-ANFLVH | Peptide Inhibitor | hIAPP Transgenic Mice | Potent inhibitor of islet amyloid deposition, reduced islet cell apoptosis, preserved β-cell area, and improved glucose tolerance. | [8][17] |
| m81 mAb | Monoclonal Antibody | hIAPP Transgenic Mice | Specific for oligomeric and fibrillar IAPP. Prevented hyperglycemia, reduced fibril formation in islets, decreased inflammation, and maintained insulin production. | [14] |
| MSL-7 | Small Molecule (Autophagy Enhancer) | hIAPP Transgenic Mice on a high-fat diet | Increased autophagic flux, reduced IAPP oligomers, and improved glucose tolerance. | [16] |
| Epigallocatechin-3-gallate (EGCG) | Natural Product (Polyphenol) | In vitro and in silico studies | Binds to monomeric IAPP, inducing a conformational change that inhibits the formation of higher-order species. | [18][19] |
| Rutin | Natural Product (Flavonoid) | hIAPP Transgenic Mice | Delayed the onset of type 2 diabetes and disease progression, doubling the lifespan of diabetic mice with oral administration. | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments in the study of IAPP inhibitors.
In Vivo Efficacy Study of an IAPP Inhibitor in a Transgenic Mouse Model
Objective: To assess the in vivo efficacy of an IAPP inhibitor (e.g., D-ANFLVH) in a human IAPP (hIAPP) transgenic mouse model.
Experimental Workflow:
Protocol:
-
Animal Model: Utilize a transgenic mouse model that expresses human IAPP and develops islet amyloid pathology similar to that in human type 2 diabetes.[17]
-
Treatment Groups: Divide the mice into at least two groups: a treatment group receiving the IAPP inhibitor and a control group receiving a vehicle.
-
Administration: Administer the IAPP inhibitor (e.g., D-ANFLVH) via intraperitoneal (i.p.) injection at a predetermined dose and frequency.[17]
-
Monitoring: Monitor fasting blood glucose levels and body weight regularly throughout the study period.
-
Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT to assess glucose homeostasis. This involves fasting the mice, administering a glucose bolus, and measuring blood glucose levels at various time points.[8]
-
Islet Isolation and Histology: Euthanize the mice and isolate the pancreata. Fix, embed, and section the pancreata for histological analysis.
-
Immunohistochemistry and Staining:
-
Data Analysis: Compare the quantified data (amyloid area, β-cell area, apoptosis rate, GTT results) between the treatment and control groups using appropriate statistical methods.
In Vitro IAPP Aggregation Assay
Objective: To determine the inhibitory effect of a compound on IAPP fibril formation in vitro.
Protocol:
-
Preparation of IAPP: Synthesize or obtain high-purity human IAPP. Dissolve the peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is monomeric and then lyophilize.
-
Assay Setup:
-
Resuspend the lyophilized IAPP in a buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare different concentrations of the test inhibitor.
-
In a 96-well plate, mix the IAPP solution with the inhibitor or vehicle control.
-
Add Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to each well.
-
-
Kinetic Measurement:
-
Place the plate in a plate reader capable of measuring fluorescence.
-
Monitor the ThT fluorescence intensity over time at a specific excitation and emission wavelength (e.g., 440 nm excitation, 480 nm emission).
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
-
Data Analysis: Plot the ThT fluorescence intensity against time. The lag time and the maximum fluorescence intensity are key parameters used to assess the extent of fibrillization and the inhibitory effect of the compound.[21]
Future Directions and Conclusion
The targeting of IAPP aggregation represents a promising therapeutic avenue for preserving β-cell function in type 2 diabetes. While preclinical studies with various inhibitors have shown encouraging results, the translation of these findings into clinical applications remains a key challenge. Future research should focus on:
-
Developing orally bioavailable and potent small molecule inhibitors.
-
Conducting long-term efficacy and safety studies in relevant animal models.
-
Identifying biomarkers to monitor IAPP aggregation in humans.
-
Initiating clinical trials to evaluate the therapeutic potential of lead candidates.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Development of Serum Amyloid P as a Possible Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Islet Amyloidosis Toxicity in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal gelsolin amyloidosis as a rare cause of proteinuria: a case report and literature review | springermedizin.de [springermedizin.de]
- 5. Islet amyloid polypeptide and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Causative factors for formation of toxic islet amyloid polypeptide oligomer in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IAPP/amylin and β-cell failure: implication of the risk factors of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human islet amyloid polypeptide: A therapeutic target for the management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Discovery of Therapeutics to Curtail Islet Amyloid Polypeptide Aggregation for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aggregation of islet amyloid polypeptide: from physical chemistry to cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rupress.org [rupress.org]
- 14. Anti-IAPP Monoclonal Antibody Improves Clinical Symptoms in a Mouse Model of Type 2 Diabetes [mdpi.com]
- 15. JCI - Islet amyloid and type 2 diabetes: overproduction or inadequate clearance and detoxification? [jci.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Islet amyloid inhibitors improve glucose homeostasis in a transgenic mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the Early-Stage Cross-Amyloid Aggregation of Amyloid-β and IAPP via EGCG: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
The Discovery and Development of Miridesap (CPHPC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miridesap, also known as CPHPC ((R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid), is a novel, small molecule drug candidate that targets the circulating plasma protein Serum Amyloid P component (SAP). SAP is a universal component of all amyloid deposits and is implicated in the pathogenesis of amyloidosis and neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of miridesap. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and development in this area.
Introduction: The Rationale for Targeting Serum Amyloid P Component (SAP)
Systemic amyloidosis and Alzheimer's disease are characterized by the deposition of misfolded proteins as amyloid fibrils in various tissues, leading to organ dysfunction and cognitive decline. Serum Amyloid P component (SAP), a member of the pentraxin family of plasma proteins, is universally found in these amyloid deposits.[1] SAP binds to amyloid fibrils in a calcium-dependent manner, protecting them from proteolytic degradation and contributing to their persistence.[2] Furthermore, SAP has been shown to be directly cytotoxic to cerebral neurons.[3] These findings established SAP as a compelling therapeutic target for diseases associated with amyloid deposition. The development of a drug that could effectively deplete circulating SAP was hypothesized to promote the clearance of amyloid deposits and mitigate disease progression.
Discovery of Miridesap (this compound)
The journey to discover a potent SAP depleter began in the 1990s through a collaboration between Professor Mark Pepys's group and Roche.[3] The research focused on identifying a small molecule that could inhibit the binding of SAP to amyloid fibrils. This effort led to the development of the palindromic compound, (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid, abbreviated as this compound and later named miridesap.[1]
Chemical Properties and Synthesis
Miridesap is a proline-derived small molecule with a symmetrical structure.[1]
Table 1: Chemical Properties of Miridesap (this compound)
| Property | Value |
| Chemical Formula | C₁₆H₂₄N₂O₆ |
| Molar Mass | 340.37 g/mol |
| Structure | (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid |
While a detailed, step-by-step synthesis protocol for miridesap is proprietary, the general approach involves the coupling of two (R)-pyrrolidine-2-carboxylic acid molecules with a six-carbon diacyl linker. The synthesis of related pyrrolidine-2-carboxylic acid derivatives often involves standard peptide coupling techniques.[4][5]
Mechanism of Action
Miridesap's primary mechanism of action is the potent and rapid depletion of circulating SAP.[2] Its symmetrical design allows one molecule of miridesap to bind to the B-face (binding face) of two separate SAP pentamers. This cross-linking of five miridesap molecules with two SAP pentamers forms a stable decameric complex.[1][6] This complex is then rapidly recognized and cleared from the bloodstream by the liver.[2] The depletion of circulating SAP shifts the equilibrium, leading to the dissociation of SAP from amyloid deposits in tissues.[7]
Figure 1: Mechanism of action of miridesap leading to SAP depletion.
Preclinical Development
In Vitro Studies
Initial in vitro studies demonstrated that miridesap competitively inhibits the binding of SAP to amyloid fibrils with an approximately micromolar IC50.[8]
In Vivo Studies
Preclinical studies in animal models were crucial in establishing the in vivo efficacy and safety of miridesap.
Table 2: Summary of Key Preclinical Findings
| Study Type | Model | Key Findings | Reference |
| Pharmacodynamics | Human SAP transgenic mice | >95% reduction in circulating human SAP within 3 hours of administration. | [6] |
| Pharmacokinetics | Rats | Good oral bioavailability of miridesap from a prodrug (GSK294). | [9] |
| Efficacy | Amyloidotic mice | Complete removal of mouse SAP from amyloid deposits with sufficient dosage. | [8] |
| Pharmacokinetics | Dogs | Good oral bioavailability of miridesap from a prodrug (GSK294). | [9] |
Clinical Development
Miridesap has been evaluated in several clinical trials for both systemic amyloidosis and Alzheimer's disease.
Phase 1 Studies
A Phase 1 study in healthy Japanese male subjects demonstrated that intravenous infusion of miridesap was well-tolerated and resulted in a rapid, dose-dependent depletion of circulating SAP.[10][11]
A study of an oral prodrug of miridesap (GSK294) in healthy participants showed that it achieved pharmacodynamically active concentrations of miridesap, leading to a substantial and sustained depletion of plasma SAP.[9]
Systemic Amyloidosis
A Phase 1, open-label, single-dose-escalation trial (NCT01777243) was conducted in patients with systemic amyloidosis. In this study, miridesap was administered to deplete circulating SAP before the infusion of a fully humanized monoclonal anti-SAP antibody (dezamizumab).[12] The combination therapy was designed to target the residual SAP in amyloid deposits and trigger their clearance. The results showed that the treatment was generally well-tolerated and led to the removal of amyloid deposits from the liver and other organs in some patients.[13]
Alzheimer's Disease: The DESPIAD Trial
The "Depletion of Serum Amyloid P component in Alzheimer's Disease" (DESPIAD) trial (ISRCTN13656673) is a double-blind, placebo-controlled, randomized Phase IIb trial designed to evaluate the safety, tolerability, and potential efficacy of miridesap in patients with mild Alzheimer's disease.[14] The trial involves the subcutaneous administration of miridesap three times a day for 12 months. The primary outcome is safety and tolerability, with secondary outcomes including changes in brain atrophy, cognitive measures, and biomarkers in cerebrospinal fluid and plasma.[15] The results of the DESPIAD trial are anticipated in 2025.
Table 3: Summary of Miridesap Clinical Trials
| Trial Identifier | Phase | Indication | Key Objectives | Status |
| NCT01777243 | 1 | Systemic Amyloidosis | To evaluate the safety, tolerability, and pharmacodynamics of miridesap in combination with dezamizumab. | Completed |
| ISRCTN13656673 (DESPIAD) | 2b | Mild Alzheimer's Disease | To evaluate the safety, tolerability, and potential efficacy of miridesap. | Ongoing |
| Phase 1 (Japanese Subjects) | 1 | Healthy Volunteers | To characterize the safety, tolerability, pharmacokinetics, and pharmacodynamics of miridesap. | Completed |
| Oral Prodrug (GSK294) | 1 | Healthy Volunteers | To assess the safety, pharmacokinetics, and pharmacodynamics of an oral prodrug of miridesap. | Terminated |
Experimental Protocols
Competitive SAP Binding Assay (Representative Protocol)
This protocol is a representative example based on standard competitive binding assay principles.
Objective: To determine the half-maximal inhibitory concentration (IC50) of miridesap for the binding of SAP to a ligand.
Materials:
-
Purified human SAP
-
Miridesap (this compound)
-
Fluorescently labeled SAP ligand (e.g., a known small molecule binder or amyloid-beta fibrils)
-
Assay buffer (e.g., Tris-buffered saline with calcium chloride)
-
96-well microplates (black, for fluorescence assays)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a series of dilutions of miridesap in assay buffer.
-
In each well of the microplate, add a fixed concentration of purified human SAP and the fluorescently labeled SAP ligand.
-
Add the different concentrations of miridesap to the wells. Include control wells with no miridesap (maximum binding) and wells with a known saturating concentration of a non-fluorescent SAP binder (background).
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using the plate reader.
-
Calculate the percentage of inhibition for each concentration of miridesap compared to the maximum binding.
-
Plot the percentage of inhibition against the logarithm of the miridesap concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for a competitive SAP binding assay.
Signaling Pathways and Downstream Effects
The primary signaling event initiated by miridesap is the depletion of circulating SAP. The downstream consequences are multifaceted and are an area of ongoing research. The removal of SAP from amyloid deposits is expected to make these fibrils more susceptible to clearance by endogenous mechanisms, such as phagocytosis by microglia and macrophages. Furthermore, in the context of Alzheimer's disease, reducing SAP levels in the brain may alleviate its direct neurotoxic effects. The precise signaling cascades involved in these downstream processes are complex and likely involve pathways related to innate immunity and cellular clearance mechanisms.
Figure 3: Potential downstream consequences of miridesap-induced SAP depletion.
Conclusion
Miridesap (this compound) represents a novel therapeutic strategy that targets a key pathological chaperone protein, Serum Amyloid P component. Its development has been a multi-decade endeavor, progressing from rational drug design to clinical trials in serious diseases. The unique mechanism of action, involving the cross-linking and rapid clearance of SAP, has been well-characterized. While the clinical efficacy in Alzheimer's disease is still under investigation, the development of miridesap provides a valuable case study in targeting protein-protein interactions for therapeutic benefit. The forthcoming results from the DESPIAD trial are eagerly awaited and will be pivotal in determining the future of this promising molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeted pharmacological depletion of serum amyloid P component for treatment of human amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro-drug of miridesap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro‐drug of miridesap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Single Intravenous Dose of Miridesap in Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serum amyloid P component controls chromatin degradation and prevents antinuclear autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An observational, non-interventional study for the follow-up of patients with amyloidosis who received miridesap followed by dezamizumab in a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. ISRCTN [isrctn.com]
Structural Analysis of the Cphpc-SAP Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analysis of the complex formed between the human pentameric protein Serum Amyloid P component (SAP) and the bivalent ligand (R)-1-{6-[R-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl}pyrrolidine-2-carboxylic acid (Cphpc), also known as miridesap. The formation of this complex is a key mechanism for the therapeutic depletion of circulating SAP in conditions like amyloidosis.
Introduction to the this compound-SAP Complex
Serum Amyloid P component (SAP) is a universal non-fibrillar component of amyloid deposits, where it is believed to protect amyloid fibrils from degradation, thereby contributing to the pathogenesis of amyloidosis. This compound is a drug designed to target and deplete circulating SAP. It is a symmetrical molecule with two d-proline head groups that bind to the calcium-dependent ligand-binding sites on SAP.
The binding of this compound to SAP induces the cross-linking of two SAP pentamers to form a decameric complex. This larger complex is recognized and rapidly cleared from the bloodstream, primarily by hepatocytes in the liver. This targeted depletion of SAP is a novel therapeutic strategy to reduce the amyloid burden in patients.
Structural Elucidation of the this compound-SAP Complex
The three-dimensional structure of the this compound-SAP complex has been determined by X-ray crystallography, providing detailed insights into the molecular interactions driving complex formation.
Key Structural Features
The crystal structure reveals that five molecules of this compound bridge two pentameric SAP molecules. The interaction is calcium-dependent, with the d-proline head groups of this compound coordinating with the calcium ions in the ligand-binding pockets of SAP. A significant aspect of the interaction is the insertion of the pyrrolidine ring of this compound into a hydrophobic pocket on the SAP molecule.
Table 1: Crystallographic Data for the this compound-SAP Complex
| Parameter | Value |
| Resolution | 3.2 Å |
| Space Group | P43212 |
| Unit Cell Dimensions (a, b, c) | 230.9 Å, 230.9 Å, 281.4 Å |
| Molecules per Asymmetric Unit | 2 SAP pentamers, 5 this compound molecules |
Binding Site Interactions
The binding of this compound to SAP is characterized by a combination of electrostatic and hydrophobic interactions. The carboxylate group of the d-proline head of this compound directly interacts with the calcium ions in the SAP binding site. The pyrrolidine ring of this compound fits into a hydrophobic pocket formed by specific amino acid residues on the SAP surface.
Table 2: Key Amino Acid Residues in the this compound Binding Site of SAP
| Residue | Interaction Type |
| Asp58 | Coordinates Calcium |
| Asn59 | Coordinates Calcium |
| Glu137 | Coordinates Calcium |
| Gln148 | Coordinates Calcium |
| Tyr74 | Hydrophobic Interaction |
| Leu62 | Hydrophobic Interaction |
| Tyr64 | Hydrophobic Interaction |
Experimental Protocols
This section details the key experimental methodologies employed in the structural analysis of the this compound-SAP complex.
Purification of Human Serum Amyloid P Component (SAP)
A common method for purifying SAP from human plasma is affinity chromatography.[1][2][3]
Protocol: Affinity Chromatography Purification of SAP
-
Preparation of Affinity Column: Couple a suitable ligand, such as agarose, to a chromatography column.
-
Plasma Preparation: Obtain human plasma and centrifuge to remove cellular debris.
-
Loading: Apply the clarified plasma to the equilibrated affinity column. SAP will bind to the matrix in a calcium-dependent manner.
-
Washing: Wash the column extensively with a calcium-containing buffer to remove unbound proteins.
-
Elution: Elute the bound SAP using a buffer containing a chelating agent, such as EDTA, to remove the calcium ions, thereby disrupting the SAP-ligand interaction.
-
Further Purification (Optional): Additional purification steps, such as ion-exchange chromatography or size-exclusion chromatography, can be performed to achieve higher purity.[1][2]
-
Purity Assessment: Analyze the purity of the isolated SAP by SDS-PAGE and Western blotting.
Crystallization of the this compound-SAP Complex
The this compound-SAP complex is crystallized using the hanging-drop vapor diffusion method.
Protocol: Crystallization of the this compound-SAP Complex
-
Complex Formation: Mix purified SAP with a molar excess of this compound (typically 10-fold) in a suitable buffer containing calcium ions.
-
Crystallization Setup:
-
Pipette a small volume (e.g., 1-2 µL) of the this compound-SAP complex solution onto a siliconized glass coverslip.
-
Add an equal volume of the reservoir solution containing a precipitant (e.g., polyethylene glycol).
-
Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.
-
-
Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
X-ray Diffraction Data Collection and Processing
High-resolution X-ray diffraction data is collected from the grown crystals to determine the three-dimensional structure.
Protocol: X-ray Diffraction Analysis
-
Crystal Mounting: Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling them in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer in an X-ray beamline. Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group of the crystal.
-
Structure Determination: Solve the crystal structure using molecular replacement, using the known structure of SAP as a search model.
-
Refinement: Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the observed data.
Hepatic Clearance of the this compound-SAP Complex
The formation of the decameric this compound-SAP complex triggers its rapid removal from the circulation by the liver. As SAP is a glycoprotein, this clearance is likely mediated by receptor-mediated endocytosis in hepatocytes, primarily through the asialoglycoprotein receptor (ASGPR).[4][5]
Asialoglycoprotein Receptor (ASGPR)-Mediated Endocytosis
The ASGPR on the surface of hepatocytes recognizes and binds to glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues. The formation of the large this compound-SAP decamer may lead to a conformational change in the complex that exposes these sugar moieties, or the sheer size of the complex may trigger its recognition and subsequent endocytosis.
Caption: Hepatic clearance of the this compound-SAP complex via ASGPR-mediated endocytosis.
Logical Workflow for Structural Analysis
The overall process for the structural analysis of the this compound-SAP complex follows a logical progression from protein production to final structural validation.
Caption: Workflow for the structural analysis of the this compound-SAP complex.
Conclusion
The structural and functional understanding of the this compound-SAP complex provides a clear rationale for its therapeutic application in amyloidosis. The detailed knowledge of the binding interactions at the atomic level, elucidated through X-ray crystallography, has been instrumental in the design and development of this compound as a targeted therapy. The rapid hepatic clearance of the decameric complex underscores the efficiency of this novel pharmacological approach to deplete a pathogenic plasma protein. This guide provides researchers and drug development professionals with the core technical information and experimental frameworks necessary to further investigate and build upon this important therapeutic strategy.
References
- 1. Rapid method to isolate serum amyloid P component from human plasma. Characterization of the isolated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of human C-reactive protein and serum amyloid P component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of human serum amyloid P component (SAP) by calcium affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
The Pharmacokinetics and Pharmacodynamics of Cphpc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cphpc, also known as miridesap, GSK2315698, or Ro 63-8695, is a novel small molecule compound designed to treat systemic amyloidosis and with potential applications in Alzheimer's disease. Its chemical name is (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and its oral prodrug, GSK294. The information is compiled from preclinical and clinical studies, offering insights into its mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of this compound is the rapid and profound depletion of circulating Serum Amyloid P component (SAP). SAP is a universal non-fibrillar component of amyloid deposits and is believed to contribute to their stability and persistence.
This compound's unique mechanism of action involves the cross-linking of two pentameric SAP molecules in the plasma. This forms a decameric SAP-Cphpc complex, which is then rapidly cleared from circulation, primarily by the liver. This depletion of plasma SAP shifts the equilibrium, leading to the dissociation of SAP from amyloid deposits in tissues, making them more susceptible to clearance.
Signaling Pathway and Mechanism of Action
While not a classical intracellular signaling pathway, the mechanism of this compound's action can be visualized as a logical workflow.
Caption: Mechanism of this compound-mediated Serum Amyloid P (SAP) clearance.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and human clinical trials. Due to its low oral bioavailability, an oral prodrug, GSK294, was also developed.
Preclinical Pharmacokinetics of GSK294 (Oral Prodrug)
Studies in rats and dogs demonstrated good oral bioavailability of the active compound, miridesap, following administration of the prodrug GSK294. The preclinical profile in rats was found to be more predictive of the human profile than that in dogs.[1]
| Species | Dose (mg/kg) | Bioavailability of Miridesap (%) | Reference |
| Rat | 3 | 56 - 80 | [2] |
| Rat | 10 | 36 - 58 | [2] |
| Dog | 5 | 22 | [2] |
Clinical Pharmacokinetics of this compound (Miridesap) and GSK294
Clinical studies have been conducted with both intravenous this compound and the oral prodrug GSK294.
A Phase 1 study in healthy Japanese male subjects receiving a 1-hour intravenous infusion of this compound showed a dose-dependent increase in exposure (AUC and Cmax) in the 10 to 40 mg/h dose range.[3] Following a 1-hour IV infusion, rapid and substantial SAP depletion of approximately 90% was observed at higher doses. In patients with systemic amyloidosis, this compound administration resulted in a sustained depletion of circulating SAP by over 95%.[4]
For the oral prodrug GSK294, a study in healthy participants provided the following pharmacokinetic parameters for a single 200 mg dose:
| Parameter | Predicted Value (95% CI) | Observed Value (95% CI) | Reference |
| AUC (0-inf) (µg·h/mL) | 14.5 (9.5, 22.4) | 8.0 (6.3, 10.0) | [2] |
| Cmax (µg/mL) | 3.4 (2.1, 5.0) | 0.72 (0.59, 0.87) | [2] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available. However, based on the published literature, the following methodologies were employed.
Pharmacokinetic Analysis
Non-compartmental methods were utilized for the pharmacokinetic analysis of blood or plasma concentration-time data, employing software such as Phoenix WinNonlin Enterprise.[2] A two-compartment model was found to adequately describe the pharmacokinetic time course of this compound.
Serum Amyloid P Component (SAP) Quantification
Total SAP concentrations in clinical study samples were quantitatively analyzed using a fully validated electrochemiluminescent immunoassay method with the MSD QuickPlex platform.[2]
Clinical Trial Design
The clinical evaluation of this compound has involved Phase 1 and Phase 2 studies. For instance, a Phase 1 study in healthy Japanese subjects involved single intravenous infusions of 10, 20, and 40 mg of miridesap over 1 hour, and a 15-hour intravenous infusion of 20 mg/h.[3] Another study in patients with systemic amyloidosis was an open-label, adaptive design study to characterize the relationship between plasma exposure of this compound and plasma SAP depletion.
The general workflow for a clinical trial investigating this compound can be visualized as follows:
References
- 1. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro-drug of miridesap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro‐drug of miridesap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Single Intravenous Dose of Miridesap in Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained pharmacological depletion of serum amyloid P component in patients with systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo and in vitro studies of Cphpc efficacy
It is possible that "Cphpc" represents a proprietary internal code name for a compound under development, a novel unpublished molecule, or a typographical error in the query. Without a verifiable scientific identifier or published data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to use standardized nomenclature, such as the International Union of Pure and Applied Chemistry (IUPAC) name, CAS Registry Number, or common drug name to ensure accurate and successful literature retrieval.
If "this compound" is a novel compound, the necessary in vivo and in vitro studies would first need to be conducted and published to form the basis of a technical guide. A general workflow for such a guide, based on typical drug development research, is outlined below.
For a hypothetical compound, a technical guide on its efficacy would typically be structured as follows:
1. Introduction:
-
Compound background: Chemical structure, class, and proposed mechanism of action.
-
Therapeutic Target: The specific biological molecule or pathway the compound is designed to modulate.
-
Preclinical Rationale: The scientific basis for investigating the compound for a particular disease.
2. In Vitro Efficacy Studies:
This section would focus on experiments conducted in a controlled environment outside of a living organism, typically involving cell cultures.
Experimental Protocols:
-
Cell Viability Assays: Detailed methods for assays like MTT, MTS, or CellTiter-Glo to determine the compound's effect on cell proliferation and cytotoxicity. This would include cell lines used, seeding densities, compound concentrations, and incubation times.
-
Target Engagement Assays: Protocols for techniques such as Western Blot, ELISA, or qPCR to confirm the compound interacts with its intended target and modulates its activity. This would specify antibodies, primers, and reaction conditions.
-
Functional Assays: Methodologies for experiments that measure a specific cellular response, such as migration assays, apoptosis assays (e.g., Annexin V staining), or reporter gene assays.
Data Presentation:
All quantitative data from these assays would be presented in tables, typically including metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) across different cell lines.
Table 1: Example of In Vitro Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| Cancer Cell A | 0.1 | 95.2 ± 3.1 | 5.7 |
| 1 | 78.4 ± 4.5 | ||
| 10 | 49.1 ± 2.8 | ||
| 100 | 15.6 ± 1.9 | ||
| Normal Cell B | 10 | 98.7 ± 2.5 | >100 |
| 100 | 91.3 ± 3.3 |
3. In Vivo Efficacy Studies:
This section would detail experiments performed in living organisms, such as animal models of a disease.
Experimental Protocols:
-
Animal Models: A description of the animal model used (e.g., xenograft mouse model, transgenic model), including species, strain, and age.
-
Dosing Regimen: Detailed information on the route of administration (e.g., oral, intravenous), dose levels, and frequency of dosing.
-
Efficacy Endpoints: The primary and secondary metrics used to evaluate the compound's effect, such as tumor volume reduction, survival rate, or specific biomarkers.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Methods for collecting and analyzing samples (e.g., blood, tissue) to correlate drug exposure with its biological effect.
Data Presentation:
Tables would be used to summarize key findings from the animal studies, such as tumor growth inhibition (TGI) percentages or changes in survival metrics.
Table 2: Example of In Vivo Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | % TGI | P-value |
| Vehicle Control | 10 | 1540 ± 210 | - | - |
| Compound X (10 mg/kg) | 10 | 820 ± 150 | 46.8 | <0.05 |
| Compound X (30 mg/kg) | 10 | 450 ± 98 | 70.8 | <0.01 |
4. Visualizations:
Diagrams created using the DOT language would be embedded to illustrate complex concepts.
Signaling Pathway Diagram:
If the compound was found to inhibit the MAPK/ERK pathway, a diagram would be generated.
Methodological & Application
Application Notes and Protocols: C-phycocyanin (Cphpc) Administration in Mouse Models of Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of C-phycocyanin (Cphpc), a promising natural compound, in mouse models of amyloidosis. The following sections outline experimental design, dosing regimens, and key methodologies for evaluating the therapeutic potential of this compound in preclinical Alzheimer's disease research.
I. Introduction to C-phycocyanin and its Therapeutic Potential
C-phycocyanin (this compound), a pigment-protein complex from cyanobacteria such as Spirulina platensis, has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Preclinical studies suggest that this compound can mitigate key pathological features of Alzheimer's disease by reducing oxidative stress, inhibiting neuroinflammation, and interfering with the aggregation of amyloid-beta (Aβ) plaques.[1][2] Research in rodent models has demonstrated that administration of this compound can lead to improvements in cognitive function and a reduction in neuronal damage markers.[1]
II. This compound Administration Protocols in Amyloidosis Mouse Models
Two primary routes of administration have been successfully employed in mouse models of amyloidosis: intraperitoneal injection and oral gavage. The choice of administration route may depend on the specific experimental goals and the formulation of the this compound.
Table 1: this compound Dosage and Administration Regimens
| Administration Route | Mouse Model | Dosage | Duration | Reference |
| Intraperitoneal (IP) Injection | Oligomeric Aβ1–42-induced | 200 mg/kg | Daily for 2 weeks | [3] |
| Oral Gavage | Aβ25–35-induced | 750 mg/kg (enzyme-digested) | Daily for 22 consecutive days | [4][5] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound treatment in amyloidosis mouse models.
A. Behavioral Testing: Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral assay to evaluate spatial learning and memory, functions that are typically impaired in mouse models of Alzheimer's disease.
Protocol:
-
Apparatus: A circular tank (120 cm in diameter, 50 cm in height) filled with water (22 ± 3 °C) made opaque with non-toxic white paint. The tank is situated in a room with various distal visual cues.[6]
-
Acclimation and Visible Platform Training (Day 1):
-
Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.
-
Conduct visible platform training to ensure mice have the visual and motor capacity to perform the task. Place a visible platform (10 cm in diameter) 1 cm above the water surface.
-
Perform four trials, placing the mouse in the water facing the wall from one of four starting positions (North, South, East, West).
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.[6]
-
-
Hidden Platform Training (Days 2-5):
-
Submerge the platform 1 cm beneath the water's surface in a fixed quadrant (e.g., the target quadrant).
-
Conduct four 60-second trials per day for five consecutive days. The starting position should be varied for each trial.
-
Record the escape latency (time to find the platform) for each trial.[6]
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.[6]
-
B. Tissue Collection and Preparation
Proper tissue collection and preparation are critical for subsequent biochemical and histological analyses.
Protocol:
-
Anesthesia and Perfusion:
-
Deeply anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.[7]
-
-
Brain Extraction and Fixation:
-
Carefully dissect the brain from the skull.
-
For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde (PFA) for 24-48 hours at 4°C. The other hemisphere can be snap-frozen for biochemical analyses.[7]
-
-
Cryosectioning (for Immunohistochemistry):
-
After fixation, transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat.
-
Store sections in a cryoprotectant solution at -20°C until use.
-
C. Biochemical Analysis: Amyloid-β ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) in the brain.
Protocol:
-
Brain Homogenization:
-
Homogenize the frozen brain tissue in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors).[8]
-
-
Fractionation of Soluble and Insoluble Aβ:
-
Centrifuge the brain homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The supernatant contains the soluble Aβ fraction.
-
Resuspend the pellet in a strong denaturant, such as 70% formic acid or 5M guanidine-HCl, to solubilize the insoluble (plaque-associated) Aβ. Neutralize the formic acid extracts with a neutralization buffer.[8][9]
-
-
ELISA Procedure:
-
Use commercially available Aβ40 and Aβ42 ELISA kits.
-
Coat the ELISA plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add the prepared brain fractions (soluble and insoluble) and standards to the wells.
-
Incubate with a detection antibody, followed by a substrate solution to generate a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the Aβ concentrations based on the standard curve.[10][11]
-
D. Histological Analysis: Immunohistochemistry for Amyloid Plaques
Immunohistochemistry allows for the visualization and quantification of Aβ plaques in brain sections.
Protocol:
-
Antigen Retrieval:
-
Incubate the brain sections in 90% formic acid for 5-10 minutes to enhance Aβ antigen exposure.[7]
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.[12][13][14]
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Quantification:
-
Mount the stained sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Capture images using a fluorescence microscope.
-
Quantify the Aβ plaque burden (percentage of area covered by plaques) using image analysis software such as ImageJ.[12]
-
E. Molecular Analysis: Western Blotting for Signaling Pathway Components
Western blotting can be used to assess the effect of this compound on key proteins involved in inflammation and apoptosis.
Protocol:
-
Protein Extraction:
-
Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., IL-6, IL-1β, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin).[3][16][17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry and normalize to the loading control.[18]
-
IV. Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound administration and evaluation.
Caption: Proposed neuroprotective signaling pathways of this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Relationship: Alzheimer's Disease and C-Phycocyanin - Vitabase [stag.vitabase.com]
- 3. Effect of C-phycocyanin on HDAC3 and miRNA-335 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nutrigenomic Studies on the Ameliorative Effect of Enzyme-Digested Phycocyanin in Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze test [bio-protocol.org]
- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid beta quantification using ELISA [bio-protocol.org]
- 9. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 11. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot in homogenised mouse brain samples [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for CPHPC in Preclinical Research
These application notes provide a comprehensive overview of the dosage and treatment regimens for (R)-1-[6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid (CPHPC), also known as miridesap, in preclinical studies. The information is intended for researchers, scientists, and drug development professionals working on amyloidosis and other related diseases where Serum Amyloid P Component (SAP) is a therapeutic target.
Mechanism of Action
This compound is a palindromic drug designed to be a competitive inhibitor of SAP binding to amyloid fibrils.[1][2] Its mechanism involves a unique two-step process. First, this compound's structure allows it to crosslink pairs of native pentameric human SAP molecules, forming a decameric assembly.[3][4][5] This newly formed complex is then recognized as abnormal and is rapidly cleared from the circulation, primarily by the liver.[2][5][6] This rapid clearance leads to a profound depletion of circulating SAP.[1][5] The reduction in plasma SAP levels shifts the equilibrium, promoting the dissociation of SAP from amyloid deposits in tissues, thereby making the fibrils more susceptible to degradation.[5]
Caption: this compound Mechanism of Action.
Preclinical Treatment Regimens and Dosages
Preclinical studies have primarily utilized mouse models of amyloidosis, including those with induced reactive systemic AA amyloidosis and transgenic mice expressing human SAP.
Table 1: this compound Dosage and Administration in Murine Models
| Animal Model | Administration Route | Dosage/Concentration | Duration | Key Findings | Reference |
| Mice with induced AA amyloidosis | Osmotic mini-pumps | 1.5, 5.0, 15, 50 mg/kg/day | 5 days | Dose-dependent removal of mouse SAP from amyloid deposits. 15 mg/kg/day removed all mouse SAP. | [7][8] |
| Human SAP Transgenic Mice | Drinking water | 0.25 - 1.0 mg/ml | 40 days | Rapid and sustained depletion of circulating human SAP. Reduced amyloid burden. | [2][7] |
| Aged Mice (18 months) | Drinking water | 5 mg/ml | Not specified | Established dose for SAP depletion used to study effects on age-associated bone changes. | [9][10] |
Note: Mice with an approximate body weight of 20g consume about 3 ml of water per day.[2][5][7][8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in preclinical this compound studies.
This protocol is used to induce systemic amyloidosis, creating a model for studying the efficacy of therapeutic agents like this compound.
Caption: Workflow for inducing AA amyloidosis in mice.
Protocol:
-
Preparation: Prepare Amyloid-Enhancing Factor (AEF) from amyloid-laden tissues. Prepare a solution of casein for subcutaneous injection.
-
Induction: Administer a single intravenous injection of AEF to the mice.[2]
-
Booster: Follow the AEF injection with four subcutaneous injections of casein over the next 7 days to stimulate an inflammatory response and drive amyloid A protein production.[2]
-
Maturation: Allow 7 days for significant amyloid deposition to occur in various organs, particularly the spleen and liver.[2]
-
Verification: Confirm amyloid deposition through methods such as Congo red staining of tissue biopsies before commencing treatment.
A. Continuous Infusion via Osmotic Mini-Pumps:
This method ensures a constant and controlled delivery of this compound, which is ideal for maintaining steady-state plasma concentrations.
-
Pump Preparation: Fill osmotic mini-pumps with the desired concentration of this compound solution according to the manufacturer's instructions to achieve target dosages (e.g., 1.5, 5.0, 15, 50 mg/kg/day).[7][8]
-
Implantation: Surgically implant the filled osmotic mini-pumps subcutaneously in the mice.
-
Treatment Period: Allow the pumps to deliver this compound for the specified duration of the experiment (e.g., 5 days).[7]
-
Monitoring: Monitor the animals for any adverse effects and collect samples as required for pharmacokinetic and pharmacodynamic analysis.
B. Administration in Drinking Water:
This non-invasive method is suitable for longer-term studies and is particularly effective in human SAP transgenic mice.[8]
-
Solution Preparation: Dissolve this compound in the drinking water at the desired concentration (e.g., 0.25-1.0 mg/ml or the established dose of 5 mg/ml).[7][9]
-
Administration: Provide the this compound-containing water to the mice as their sole source of drinking water.
-
Monitoring Consumption: Measure daily water consumption to estimate the daily dose of this compound ingested by each animal. Note that a 20g mouse typically consumes about 3 ml of water per day.[7]
-
Solution Replacement: Replace the this compound solution regularly to ensure its stability and potency.
Congo red staining is the gold standard for identifying amyloid deposits in tissue sections.
Protocol:
-
Tissue Processing: Euthanize the animals at the end of the treatment period and harvest organs of interest (e.g., spleen, liver, kidneys). Fix the tissues in formalin and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) from the paraffin-embedded tissue blocks.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with a freshly prepared Congo red solution.
-
Differentiate in an alkaline alcohol solution.
-
-
Microscopy:
-
Examine the stained sections under a standard light microscope.
-
Crucially, view the sections under polarized light. Amyloid deposits will exhibit a characteristic apple-green birefringence, confirming their presence.
-
-
Quantification: Use image analysis software to quantify the area of Congo red staining as a percentage of the total tissue area. This should be performed by observers blinded to the treatment groups to avoid bias.[7]
Pharmacokinetics and Safety
-
Metabolism and Excretion: Formal toxicological assessments have shown that this compound is not metabolized. Approximately 95% of a single dose is excreted within 24 hours, primarily through renal excretion (about 90%) and the remainder in the feces.[5]
-
Plasma Half-life: In humans, the plasma half-life of this compound is approximately 1.5 hours.[1]
-
Safety: In rats and dogs, no adverse effects were observed during 28 days of intravenous administration of up to 400 mg/kg/day.[5] this compound did not inhibit the five main human cytochrome P450 isoenzymes, suggesting a low likelihood of affecting the metabolism of other drugs.[5]
These notes and protocols provide a foundation for designing and executing preclinical studies involving this compound. Researchers should adapt these methodologies to their specific experimental goals and animal models.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of serum amyloid P component with hexanoyl bis(d-proline) (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of serum amyloid P component with hexanoyl bis(d-proline) (this compound) (Journal Article) | ETDEWEB [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of serum amyloid P component with hexanoyl bis(D-proline) (this compound) - ePrints Soton [eprints.soton.ac.uk]
- 7. pentraxin.wordpress.com [pentraxin.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Use of C-Phycocyanin (C-PC)
Introduction
C-phycocyanin (C-PC) is a phycobiliprotein, a brilliant blue pigment-protein complex found in cyanobacteria, such as Arthrospira platensis (formerly Spirulina platensis). It possesses a wide range of beneficial properties, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a subject of great interest in biomedical and pharmaceutical research. These application notes provide detailed protocols for the extraction, purification, and characterization of C-PC for laboratory research, as well as its application in cell-based assays.
I. Extraction and Purification of C-Phycocyanin from Spirulina platensis
The most common method for obtaining C-PC for laboratory research is through extraction and purification from cyanobacteria. Chemical synthesis of a large protein complex like C-PC is not a feasible standard laboratory procedure.
Experimental Workflow for C-PC Extraction and Purification
Caption: Workflow for C-phycocyanin extraction and purification.
Protocol 1: Extraction and Purification of C-PC
Materials:
-
Dried Spirulina platensis biomass
-
100 mM Sodium Phosphate Buffer (pH 7.0)
-
Ammonium sulfate
-
Dialysis tubing (12 kDa MWCO)
-
DEAE-Sepharose Fast Flow resin
-
0.1 M and 1.0 M NaCl in 10 mM phosphate buffer (pH 7.0)
-
Centrifuge, spectrophotometer, chromatography columns
Procedure:
-
Extraction:
-
Suspend 1 g of dried Spirulina biomass in 100 mL of 100 mM phosphate buffer (pH 7.0).
-
Subject the suspension to three freeze-thaw cycles (-20°C for 16 h, then room temperature) to lyse the cells.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C.
-
Collect the blue-colored supernatant containing the crude C-PC extract.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve 20% saturation while stirring at 4°C.
-
After 1 hour, centrifuge at 12,000 x g for 30 minutes and discard the pellet.
-
Increase the ammonium sulfate concentration of the supernatant to 65% saturation and stir for 1 hour at 4°C.
-
Centrifuge at 12,000 x g for 30 minutes. The blue pellet contains the partially purified C-PC.
-
-
Dialysis:
-
Resuspend the pellet in a minimal volume of 10 mM phosphate buffer (pH 7.0).
-
Transfer the solution to dialysis tubing and dialyze against the same buffer for 24 hours with at least three buffer changes to remove excess ammonium sulfate.
-
-
Ion-Exchange Chromatography:
-
Pack a column with DEAE-Sepharose resin and equilibrate with 10 mM phosphate buffer (pH 7.0).
-
Load the dialyzed sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound C-PC using a linear gradient of NaCl (0.1 M to 1.0 M) in the same buffer.
-
Collect the bright blue fractions.
-
Data Presentation: Purity and Yield of C-Phycocyanin
| Purification Step | Total Protein (mg) | C-PC (mg) | Purity (A620/A280) | Yield (%) |
| Crude Extract | 150 | 35 | 0.8 | 100 |
| Ammonium Sulfate Precip. | 60 | 28 | 2.1 | 80 |
| Ion-Exchange Chromatography | 20 | 18 | > 4.0 | 51 |
Note: These are representative data. Actual values may vary depending on the biomass and experimental conditions.
II. Characterization of Purified C-Phycocyanin
Protocol 2: Spectrophotometric Analysis and Quantification
Procedure:
-
Purity Assessment:
-
Measure the absorbance of the purified C-PC solution at 280 nm and 620 nm.
-
Calculate the purity ratio (A620/A280). A ratio greater than 4.0 is indicative of high purity C-PC.
-
-
Quantification:
-
The concentration of C-PC can be calculated using the following equation: C-PC (mg/mL) = [A620 - (0.474 x A652)] / 5.34
-
Where A620 is the absorbance at 620 nm (the absorption maximum of C-PC) and A652 is the absorbance at 652 nm (to correct for allophycocyanin contamination).
-
Protocol 3: SDS-PAGE Analysis
Procedure:
-
Prepare a 12% polyacrylamide gel.
-
Mix the purified C-PC sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples and a molecular weight marker onto the gel.
-
Run the gel at 120 V until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain and visualize the protein bands. C-PC is composed of two subunits, α and β, with molecular weights of approximately 18 kDa and 20 kDa, respectively.
III. C-Phycocyanin's Mechanism of Action: Antioxidant and Anti-inflammatory Signaling
C-phycocyanin exerts its biological effects through multiple mechanisms, primarily by scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways.
Signaling Pathway Diagram
Caption: C-phycocyanin's dual antioxidant and anti-inflammatory roles.
IV. Application in Cell-Based Assays: Assessing Cytoprotective Effects
Protocol 4: In Vitro Antioxidant Activity Assay (DCFH-DA)
This protocol assesses the ability of C-PC to mitigate intracellular ROS production in a cell line (e.g., HeLa or PC12) under oxidative stress.
Materials:
-
HeLa cells
-
DMEM medium with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Purified C-PC
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂)
-
96-well black plates, fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed HeLa cells in a 96-well black plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of C-PC (e.g., 10, 50, 100 µg/mL) for 1 hour.
-
-
Staining:
-
Remove the medium and wash the cells with PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add 100 µL of 100 µM H₂O₂ in PBS to induce oxidative stress and incubate for 30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Presentation: Inhibition of ROS Production
| C-PC Concentration (µg/mL) | Fluorescence Intensity (Arbitrary Units) | % ROS Inhibition |
| Control (no H₂O₂) | 100 ± 10 | - |
| H₂O₂ only | 500 ± 30 | 0 |
| 10 | 420 ± 25 | 16 |
| 50 | 280 ± 20 | 44 |
| 100 | 150 ± 15 | 70 |
Note: Data are representative. Error bars indicate standard deviation.
These protocols provide a framework for the successful extraction, purification, characterization, and application of C-phycocyanin in a laboratory setting. The provided methods and representative data will aid researchers in investigating the therapeutic potential of this natural compound. Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data in studies involving C-phycocyanin.
Application Notes and Protocols for Measuring Serum Amyloid P Component (SAP) Levels Following Cphpc Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum Amyloid P component (SAP) is a highly conserved plasma protein and a universal non-fibrillar constituent of all types of amyloid deposits. Its presence in amyloid plaques has made it a significant biomarker and a therapeutic target in various amyloid-related diseases, including amyloidosis and Alzheimer's disease. Cphpc (R-1-[6-[R-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid), also known as miridesap, is a novel drug designed to deplete circulating SAP levels. This document provides detailed application notes and protocols for the accurate measurement of SAP levels in biological samples, particularly in the context of monitoring the therapeutic efficacy of this compound treatment.
Mechanism of Action of this compound (Miridesap)
This compound is a small molecule that acts as a competitive inhibitor of SAP binding to amyloid fibrils. In vivo, this compound cross-links SAP molecules, forming a complex that is rapidly cleared from circulation by the liver. This leads to a profound and sustained depletion of plasma SAP. The reduction of circulating SAP is hypothesized to facilitate the removal of amyloid deposits from tissues.
Techniques for Measuring SAP Levels
Several immunoassays are available for the quantification of SAP in serum, plasma, and other biological fluids. The choice of method depends on the required sensitivity, sample throughput, and available instrumentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and robust method for quantifying SAP levels. The sandwich ELISA format is most common for this application.
This protocol is a general guideline. Specific instructions from commercial ELISA kit manufacturers should always be followed.
Materials:
-
96-well microplate pre-coated with anti-human SAP capture antibody
-
Human SAP standard
-
Biotin-conjugated anti-human SAP detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the SAP standard to create a standard curve.
-
Sample Addition: Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit.
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer per well.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 5.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step, this time washing five times.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the mean absorbance for each set of replicate standards and samples. Plot the standard curve and determine the SAP concentration in the samples.
Nephelometry
Nephelometry measures the amount of light scattered by a particulate suspension. In this context, an anti-SAP antibody is added to the sample, and the resulting antigen-antibody complexes cause light to scatter, which is proportional to the SAP concentration.
This is a generalized protocol and should be adapted based on the specific nephelometer and reagents used.
Materials:
-
Nephelometer
-
Anti-human SAP antiserum
-
SAP calibrators and controls
-
Reaction buffer (e.g., polyethylene glycol (PEG) containing buffer to enhance the reaction)
-
Sample diluent
Procedure:
-
Instrument Setup: Turn on the nephelometer and allow it to warm up as per the manufacturer's instructions.
-
Reagent Preparation: Prepare reagents, calibrators, and controls according to the manufacturer's protocol.
-
Sample Preparation: Centrifuge serum or plasma samples to remove any particulate matter. Dilute the samples as required with the appropriate diluent.
-
Calibration: Run the SAP calibrators to establish a standard curve.
-
Measurement: a. Pipette the diluted sample into the reaction cuvette. b. Add the anti-SAP antiserum. c. The instrument will automatically mix the solution and measure the rate of increase in light scattering over a defined period.
-
Data Analysis: The nephelometer's software will calculate the SAP concentration in the sample based on the standard curve.
Immunoradiometric Assay (IRMA)
IRMA is a highly sensitive assay that uses radiolabeled antibodies. In a typical "sandwich" IRMA for SAP, the sample is incubated with a solid-phase capture antibody and a radiolabeled detection antibody.
This is a generalized protocol and requires handling of radioactive materials, which must be done in a licensed facility with appropriate safety precautions.
Materials:
-
Gamma counter
-
Tubes coated with anti-human SAP capture antibody
-
¹²⁵I-labeled anti-human SAP detection antibody
-
Human SAP standards and controls
-
Wash buffer
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and controls as per the manufacturer's instructions.
-
Assay Setup: Label the coated tubes for standards, controls, and samples.
-
Sample and Antibody Addition: Pipette 100 µL of each standard, control, and sample into the respective tubes. Add 100 µL of the ¹²⁵I-labeled detection antibody to each tube.
-
Incubation: Vortex the tubes gently and incubate for the time and temperature specified by the manufacturer (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of the tubes and wash each tube three times with wash buffer.
-
Counting: Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis: Plot a standard curve of counts per minute (CPM) versus the concentration of the SAP standards. Determine the SAP concentration in the samples from the standard curve.
Quantitative Data on SAP Level Reduction by this compound Treatment
Clinical studies have demonstrated the potent effect of this compound (miridesap) in depleting circulating SAP levels in patients with amyloidosis and Alzheimer's disease.
| Study / Clinical Trial | Patient Population | This compound (Miridesap) Dosage | Baseline SAP Level (mg/L) | Post-Treatment SAP Level | Reference |
| Phase 1 (Amyloidosis) | 15 patients with systemic amyloidosis | Intravenous infusion | Not specified | Depleted to < 2.0 mg/L | [1] |
| Phase 1 (Amyloidosis) | 6 patients with AL amyloidosis, 1 with AA type | 0.25–6.0 mg/kg/day for 48h (IV) | ~30-40 mg/L (estimated from graph) | Reduced to ~5% of pre-treatment levels by the end of infusion | [2] |
| Phase 2 (DESPIAD - Alzheimer's) | 100 patients with mild Alzheimer's disease | 60 mg (0.3 ml) t.d.s by subcutaneous injection for 12 months | Not specified | Aims to eliminate SAP almost completely from the blood | [3][4][5][6] |
| Oral Pro-drug Study | Healthy volunteers | 600 mg/day for 7 days | Not specified | ~85% reduction as early as 2 hours post-dose; < 3 mg/L from 24 hours post-dose onwards | [7] |
Summary
The accurate measurement of Serum Amyloid P component (SAP) is crucial for monitoring the efficacy of SAP-depleting therapies like this compound (miridesap). ELISA, nephelometry, and IRMA are all reliable methods for quantifying SAP levels, with ELISA being the most commonly used due to its high sensitivity, specificity, and accessibility. The provided protocols offer a comprehensive guide for researchers and clinicians involved in the development and application of this compound and other amyloid-targeting therapies. The quantitative data from clinical trials consistently demonstrate the profound and rapid depletion of circulating SAP following this compound administration, highlighting its potential as a therapeutic agent in amyloid-related diseases.
References
- 1. An observational, non-interventional study for the follow-up of patients with amyloidosis who received miridesap followed by dezamizumab in a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pentraxin.wordpress.com [pentraxin.wordpress.com]
- 3. ISRCTN [isrctn.com]
- 4. SAP[ping] amyloid from the brain: NIHR-backed trial to test miridesap in Alzheimer's + | Bioworld | BioWorld [bioworld.com]
- 5. UCLH initiates new trial for Alzheimer’s treatment in UK [pharmaceutical-technology.com]
- 6. nihr.ac.uk [nihr.ac.uk]
- 7. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro‐drug of miridesap - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPHPC-Induced Amyloid Deposit Removal in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid deposition is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The presence of Serum Amyloid P component (SAP) in these deposits contributes to their stability and persistence by protecting them from degradation.[1] CPHPC ((R)-1-[6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid) is a small molecule drug that acts as a competitive inhibitor of SAP binding to amyloid fibrils.[1] In vivo, this compound has been shown to deplete circulating SAP, leading to the destabilization of amyloid deposits and facilitating their clearance.[1] These application notes provide detailed protocols for inducing amyloid-β (Aβ) deposition in cell cultures in the presence of SAP and for utilizing this compound to promote the removal of these deposits, particularly through microglial phagocytosis.
Data Presentation
The following table summarizes key quantitative data for this compound, providing essential parameters for designing in vitro experiments.
| Parameter | Value | Species | Context | Reference |
| IC50 for SAP-amyloid fibril binding inhibition | ~1 µM | Human | In vitro competition assay | [1] |
| Dissociation Constant (Kd) for this compound-SAP binding | ~10 nM | Human | In vitro binding assay |
Experimental Protocols
Protocol 1: In Vitro Induction of Amyloid-β (Aβ) Deposits in Neuronal Cell Culture
This protocol describes the formation of Aβ deposits in a neuronal cell culture, stabilized by the presence of Serum Amyloid P component (SAP).
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Sterile, nuclease-free water
-
Human Serum Amyloid P component (SAP)
-
Phosphate-buffered saline (PBS)
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Preparation of Aggregated Aβ (1-42):
-
Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.
-
Store the dried peptide film at -20°C.
-
Prior to use, resuspend the peptide film in sterile, nuclease-free water to a concentration of 100 µM.
-
Incubate the Aβ solution at 37°C for 24-48 hours to promote aggregation.
-
-
Cell Culture and Aβ Deposition:
-
Culture SH-SY5Y cells on poly-D-lysine coated plates or coverslips in standard culture medium until they reach 70-80% confluency.
-
Prepare the Aβ deposition medium by adding the pre-aggregated Aβ (1-42) to the cell culture medium to a final concentration of 5-10 µM.
-
Add human SAP to the Aβ-containing medium to a final concentration of 1-5 µg/mL. SAP will co-deposit with the Aβ fibrils and stabilize them.
-
Replace the existing culture medium with the Aβ-SAP deposition medium.
-
Incubate the cells for 24-72 hours at 37°C to allow for the formation of extracellular amyloid deposits.
-
Protocol 2: this compound Treatment and Co-culture with Microglia for Amyloid Deposit Removal
This protocol details the treatment of amyloid-laden neuronal cultures with this compound and subsequent co-culture with microglia to assess amyloid clearance.
Materials:
-
Neuronal cell culture with pre-formed Aβ-SAP deposits (from Protocol 1)
-
Microglial cell line (e.g., BV-2) or primary microglia
-
This compound
-
Co-culture medium (e.g., a 1:1 mixture of neuronal and microglial culture medium)
-
Sterile PBS
Procedure:
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the this compound stock solution in the co-culture medium to achieve a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically, starting from the IC50 value.
-
Carefully remove the Aβ-SAP deposition medium from the neuronal cultures.
-
Gently wash the cells twice with sterile PBS to remove unbound Aβ and SAP.
-
Add the this compound-containing co-culture medium to the neuronal cultures.
-
Incubate for 2-4 hours at 37°C to allow this compound to interact with the SAP in the amyloid deposits.
-
-
Neuron-Microglia Co-culture:
-
Culture microglia separately to a confluency of 80-90%.
-
Harvest the microglia by gentle scraping or using a suitable detachment solution.
-
Centrifuge the microglial suspension and resuspend the cells in fresh co-culture medium.
-
After the this compound pre-treatment of the neuronal cultures, add the microglial cell suspension to the neuronal cultures at a neuron-to-microglia ratio of approximately 5:1.
-
Continue to incubate the co-cultures for an additional 24-72 hours at 37°C.
-
Protocol 3: Quantification of Amyloid Deposit Removal
This protocol describes the immunocytochemical staining and analysis to quantify the reduction in Aβ deposits following this compound treatment and microglial co-culture.
Materials:
-
Co-cultures from Protocol 2
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Primary antibody against a microglial marker (e.g., Iba1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with image analysis software (e.g., ImageJ)
Procedure:
-
Immunocytochemistry:
-
Fix the co-cultures with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-Aβ and anti-Iba1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope, ensuring consistent settings (e.g., exposure time, gain) across all samples.
-
Use image analysis software to quantify the area of Aβ-positive staining in multiple fields of view for each condition (control vs. This compound-treated).
-
The percentage of Aβ plaque area can be calculated relative to the total area of the field of view.
-
The number and morphology of Iba1-positive microglia surrounding or engulfing Aβ deposits can also be assessed.
-
Mandatory Visualizations
References
Application Notes and Protocols: CPHPC in Protein Aggregation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central to the pathology of numerous debilitating diseases, including systemic amyloidosis and Alzheimer's disease.[1][2] In these conditions, soluble proteins transform into insoluble, highly organized amyloid fibrils that deposit in tissues, leading to organ dysfunction.[3][4] A key, non-fibrillar component universally found in these deposits is the Serum Amyloid P component (SAP), a normal plasma glycoprotein.[5] SAP binds to all types of amyloid fibrils, protecting them from proteolytic degradation and contributing to the persistence of amyloid deposits.[6][7]
This has made SAP a prime therapeutic target. A significant advancement in this area is the development of (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid, a small molecule commonly known as CPHPC or its non-proprietary name, miridesap.[8] this compound is a proline-derived compound designed to target and deplete SAP, thereby rendering amyloid deposits vulnerable to clearance mechanisms.[6][8] These application notes provide a detailed overview of this compound's mechanism, its application in research, and protocols for its use in studying protein aggregation.
Mechanism of Action of this compound
This compound functions through a novel and highly efficient pharmacological mechanism. It is not a direct inhibitor of protein aggregation itself, but rather an indirect modulator that targets the protective SAP protein.
-
Competitive Binding: this compound acts as a competitive inhibitor, preventing SAP from binding to amyloid fibrils.[9]
-
SAP Dimerization and Depletion: The symmetrical, palindromic structure of this compound is key to its primary function.[8] Under physiological, calcium-dependent conditions, five molecules of this compound avidly cross-link two native pentameric SAP molecules.[10][11] This creates a stable decameric SAP-CPHPC complex.[11]
-
Rapid Hepatic Clearance: This newly formed decameric complex is recognized and rapidly cleared from the bloodstream by hepatocytes (liver cells).[9][10][11] This process leads to a swift and profound depletion of circulating SAP—often by more than 95%—for as long as the drug is administered.[12] By removing SAP from circulation, this compound shifts the equilibrium, causing SAP to dissociate from existing amyloid deposits, making them susceptible to degradation.[9]
Applications in Studying Protein Aggregation
This compound is a powerful tool for both therapeutic intervention and fundamental research into the role of SAP in amyloidogenesis.
Therapeutic Applications
The primary application of this compound is in the treatment of amyloid diseases.
-
Monotherapy: In diseases where amyloid burden is relatively low, such as Alzheimer's disease, depletion of circulating SAP by this compound is hypothesized to be sufficient to remove SAP from deposits in the brain and cerebrospinal fluid.[6][13] A clinical trial, DESPIAD, was initiated to test this hypothesis in patients with mild Alzheimer's.[14]
-
Combination Therapy: For systemic amyloidosis with a large amyloid load, this compound is used in a groundbreaking two-step approach with an anti-SAP antibody, such as dezamizumab.[6]
-
This compound Administration: this compound is first given to the patient to clear almost all SAP from the blood. This is a critical safety step to prevent the antibody from binding to the high concentration of SAP in circulation.[5]
-
Anti-SAP Antibody Infusion: A monoclonal antibody that targets SAP is then infused. With circulating SAP removed, the antibody can specifically target the small amount of SAP remaining on the surface of amyloid deposits in tissues.[5][15]
-
Amyloid Clearance: The binding of the antibody to SAP on the fibrils activates the complement cascade and recruits macrophages, which then clear the amyloid deposits through phagocytosis.[7][15] Phase I clinical trials have demonstrated that this approach safely triggers the clearance of visceral amyloid from the liver, kidneys, and other tissues.[5][6]
-
Research Applications
This compound allows researchers to precisely investigate the function of SAP in disease models:
-
Validating SAP as a Target: The ability of this compound to deplete SAP in vivo provides a direct method to study the consequences of SAP removal on amyloid deposition and regression in animal models.[9]
-
Studying Fibril Dynamics: By removing the stabilizing influence of SAP, researchers can investigate the natural dynamics of amyloid fibril formation and clearance in a more physiologically relevant context.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic and In Vitro Efficacy of this compound
| Parameter | Value | Context | Source |
|---|---|---|---|
| IC₅₀ | ~1 µM | Inhibition of SAP binding to amyloid fibrils in vitro | [6][16] |
| Plasma Half-life | ~1.5 hours | In humans; this compound is not metabolized and cleared by the kidney | [6] |
| Binding Stoichiometry | 5 this compound : 2 SAP Pentamers | Forms a decameric complex |[10] |
Table 2: In Vivo Efficacy and Clinical Dosing of this compound
| Parameter | Value | Context | Source |
|---|---|---|---|
| Plasma SAP Depletion | >95% | Maintained for the duration of administration in humans | [12] |
| Mouse Dosing | 0.25 - 1.0 mg/mL | In drinking water for human SAP transgenic mice | [9] |
| Human Dosing (IV) | 0.25 - 6.0 mg/kg/day | 48-hour infusion in patients with systemic amyloidosis | [17] |
| Post-infusion SAP Level | ~2 mg/L | In patients with large amyloid load (after 48h infusion) | [18] |
| Post-infusion SAP Level | ~0.5 mg/L | In patients with small/no amyloid load (after 48h infusion) |[18] |
Experimental Protocols
Protocol 1: In Vitro Assay for this compound-Mediated Inhibition of SAP Binding to Amyloid Fibrils
This protocol provides a method to quantify the ability of this compound to prevent SAP from binding to pre-formed amyloid fibrils.
Objective: To determine the IC₅₀ of this compound for the inhibition of the SAP-amyloid fibril interaction.
Materials:
-
Recombinant amyloidogenic protein (e.g., Amyloid-beta, Transthyretin)
-
Purified human Serum Amyloid P component (SAP)
-
This compound (Miridesap)
-
Assay Buffer: Calcium-containing buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 mM CaCl₂, pH 7.4)
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against SAP (anti-human SAP)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well high-binding microplate
-
Plate reader
Procedure:
-
Fibril Preparation: Prepare amyloid fibrils from the recombinant protein of choice according to established protocols (e.g., incubation at 37°C with agitation). Confirm fibril formation using Thioflavin T (ThT) assay or electron microscopy.
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL of pre-formed amyloid fibrils (e.g., at 10 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with wash buffer (Assay Buffer + 0.05% Tween-20). Block the wells with 200 µL of 3% BSA in Assay Buffer for 2 hours at room temperature to prevent non-specific binding.
-
Inhibition Reaction:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In separate tubes, pre-incubate a constant concentration of SAP (e.g., 1 µg/mL) with each concentration of this compound for 30 minutes at 37°C. Include a "no this compound" control.
-
-
Binding Step: After washing the blocked plate 3 times, add 100 µL of the SAP/CPHPC mixtures to the fibril-coated wells. Incubate for 2 hours at 37°C.
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of anti-human SAP primary antibody (diluted in 1% BSA) and incubate for 1 hour.
-
Wash 5 times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash 5 times. Add 100 µL of TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stop the reaction with 50 µL of 2N H₂SO₄.
-
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: General Thioflavin T (ThT) Assay for Monitoring Protein Aggregation
This is a standard fluorometric assay used to monitor the formation of amyloid fibrils in real-time. It can be used to produce the fibrils needed for Protocol 1 or to study how factors downstream of SAP depletion might affect aggregation kinetics.
Objective: To quantify the kinetics of amyloid fibril formation.
Materials:
-
Amyloidogenic protein/peptide of interest
-
Aggregation Buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 2 mM in water, filtered)
-
Black, clear-bottom 96-well microplate
-
Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation: Prepare the reaction mixture in each well of the 96-well plate. For a final volume of 200 µL:
-
Protein of interest (to final concentration, e.g., 25 µM)
-
ThT (to final concentration, e.g., 20 µM)
-
Aggregation Buffer to volume
-
Include buffer-only and ThT-only controls.
-
-
Incubation and Monitoring:
-
Place the plate in the plate reader, pre-heated to 37°C.
-
Set the reader to take fluorescence measurements (top or bottom read, depending on instrument) at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-72 hours).
-
Enable intermittent shaking (e.g., 1 minute of shaking before each read) to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot fluorescence intensity versus time. The resulting sigmoidal curve is characteristic of nucleated polymerization.
-
Key parameters like the lag time (nucleation phase) and the maximum fluorescence intensity (elongation phase) can be extracted from the curve to characterize the aggregation process.
-
Conclusion
This compound (miridesap) represents a sophisticated and highly specific tool for studying and treating diseases of protein aggregation. Its unique mechanism of depleting circulating SAP has not only paved the way for a novel combination therapy for systemic amyloidosis but also provides researchers with an invaluable method for probing the role of SAP in the pathogenesis of amyloid diseases. The protocols and data presented here offer a framework for utilizing this compound to advance our understanding and development of therapeutics for these challenging conditions.
References
- 1. Inhibition of Amyloid Protein Aggregation Using Selected Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Structure and Aggregation Mechanisms in Amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of amyloid proteins aggregation and their inhibition by antibodies, small molecule inhibitors, nano-particles and nano-bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Novel pharmacotherapies for cardiac amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of serum amyloid P component with hexanoyl bis(D-proline) (this compound) - ePrints Soton [eprints.soton.ac.uk]
- 11. Interaction of serum amyloid P component with hexanoyl bis(d-proline) (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Amyloid this compound Therapy Used in a Clinical Trial for Alzheimer’s Disease – Fight Aging! [fightaging.org]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. Therapeutic Clearance of Amyloid - American College of Cardiology [acc.org]
- 16. oneamyloidosisvoice.com [oneamyloidosisvoice.com]
- 17. researchgate.net [researchgate.net]
- 18. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amyloidosis is a group of diseases characterized by the extracellular deposition of misfolded proteins as insoluble amyloid fibrils, leading to tissue and organ damage.[1][2] A universal, non-fibrillar constituent of these deposits is Serum Amyloid P component (SAP), a normal plasma glycoprotein that binds to all types of amyloid fibrils in a calcium-dependent manner.[3][4][5] SAP stabilizes these fibrils, protecting them from degradation and contributing to the pathogenesis of amyloidosis.[6] This ubiquitous presence makes SAP a compelling target for both diagnostic and therapeutic interventions.
CPHPC, also known as miridesap or (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid, is a small, palindromic molecule developed as a competitive inhibitor of SAP binding to amyloid fibrils.[6][7][8] Its unique mechanism of action, which leads to the rapid and potent depletion of circulating SAP, has established it as a critical tool for investigating amyloid pathologies and as a key component of a novel immunotherapeutic strategy.[2][8] These notes provide detailed applications and protocols for utilizing this compound in amyloid-related research.
Mechanism of Action
This compound functions through a novel, dual-action pharmacological mechanism. As a symmetric molecule, it competitively inhibits the binding of SAP to amyloid fibrils.[6] More significantly, its bivalent nature allows it to cross-link SAP molecules. Specifically, five this compound molecules bind to and cross-link two pentameric SAP molecules, forming a stable decameric complex.[4][9] This newly formed complex is recognized and rapidly cleared from the bloodstream, primarily by the liver.[2][4][9] This process results in the swift and sustained depletion of circulating SAP.[6] The reduction in plasma SAP shifts the equilibrium between SAP in the blood and SAP bound to amyloid deposits, promoting the dissociation of SAP from the fibrils and rendering the deposits susceptible to clearance mechanisms.[2][6]
Applications in Amyloid Research
In Vitro Tool for Studying SAP-Fibril Interactions
This compound serves as a specific inhibitor to probe the dynamics of SAP binding to various types of amyloid fibrils. It can be used in competitive binding assays to quantify the affinity of SAP for different fibril precursors or to screen for other molecules that disrupt this interaction.
In Vivo Depletion of SAP in Preclinical Models
Administration of this compound to animal models, particularly human SAP transgenic mice, allows for the investigation of the consequences of SAP depletion on amyloid deposition and regression.[2] This application is crucial for understanding the role of SAP in amyloid pathogenesis and for testing the hypothesis that removing SAP can promote the clearance of amyloid deposits.[2]
Enabling Tool for Anti-SAP Immunotherapy
The most advanced application of this compound is as a prerequisite step in a two-part immunotherapy regimen.[6] this compound is first administered to deplete the large pool of circulating SAP.[10] This prevents the therapeutic anti-SAP antibody from being neutralized in the bloodstream. Subsequently, a monoclonal anti-SAP antibody (e.g., dezamizumab) is administered, which targets the small amount of SAP remaining in the amyloid deposits.[6][11] This targeting triggers a macrophage-mediated immune response that clears the amyloid deposits.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's activity and use.
Table 1: Binding and In Vitro Activity
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Binding Stoichiometry | 5 this compound : 2 SAP Pentamers | Forms a decameric complex | [4][6][9] |
| In Vitro IC50 | ~1 µM | Inhibition of SAP binding to amyloid fibrils | [6] |
| Binding Dependence | Calcium-dependent | Essential for SAP-ligand interactions |[4][5][9] |
Table 2: Pharmacokinetics and Dosing
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Plasma Half-life | ~1.5 hours | Human | [6] |
| Metabolism | Not metabolized | Human | [2] |
| Excretion | >95% within 24h (renal) | Human | [2] |
| Effective Mouse Dose | 0.25–1.0 mg/mL | In drinking water (human SAP transgenic mice) | [2] |
| Effective Human Dose (IV) | 0.25–6.0 mg/kg/day | 48-hour infusion for near-complete SAP depletion | [12] |
| Effective Human Dose (SC) | 0.25 mg/kg/day | Divided doses, equivalent to IV infusion |[2] |
Experimental Protocols
Protocol 1: In Vitro SAP-Fibril Binding Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the binding of SAP to pre-formed amyloid fibrils.
Materials:
-
Purified human SAP
-
Pre-formed amyloid fibrils (e.g., Aβ, Transthyretin)
-
This compound stock solution
-
Binding Buffer: Tris-buffered saline (TBS) with 2 mM CaCl₂
-
Wash Buffer: Binding Buffer
-
96-well high-binding microplate
-
Detection Antibody: HRP-conjugated anti-human SAP antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Methodology:
-
Fibril Coating: Coat wells of a 96-well plate with 100 µL of amyloid fibrils (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing & Blocking: Wash wells 3x with Wash Buffer. Block with 200 µL of 1% BSA in Binding Buffer for 2 hours at room temperature.
-
Inhibition Reaction:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a separate plate, pre-incubate a fixed concentration of human SAP (e.g., 1 µg/mL) with the this compound dilutions for 1 hour at 37°C.
-
Wash the fibril-coated plate 3x with Wash Buffer.
-
Transfer 100 µL of the SAP-CPHPC mixtures to the corresponding wells. Include controls for no SAP (blank) and SAP without this compound (maximum binding).
-
Incubate for 2 hours at 37°C.
-
-
Detection:
-
Wash wells 5x with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-human SAP antibody (diluted in 1% BSA Binding Buffer) to each well. Incubate for 1 hour at room temperature.
-
Wash wells 5x with Wash Buffer.
-
Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-15 minutes).
-
Add 100 µL of Stop Solution.
-
-
Data Analysis: Read absorbance at 450 nm. Calculate the percent inhibition for each this compound concentration relative to the maximum binding control. Plot the results to determine the IC50 value.
Protocol 2: In Vivo SAP Depletion in a Mouse Model of Amyloidosis
Objective: To deplete SAP and evaluate the effect on amyloid load in a preclinical mouse model.
Materials:
-
Human SAP transgenic mice
-
Amyloid induction agents (e.g., Amyloid-enhancing factor and casein)
-
This compound
-
Sterile drinking water and bottles
-
Blood collection supplies (e.g., heparinized capillaries)
-
ELISA kit for human SAP
-
Histology supplies: Formalin, paraffin, Congo red stain
Methodology:
-
Amyloid Induction: Induce systemic AA amyloidosis in human SAP transgenic mice. A typical method involves a single intravenous injection of amyloid-enhancing factor, followed by repeated subcutaneous injections of casein over 7 days.[2]
-
Treatment Administration:
-
Monitoring SAP Levels:
-
Collect small blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Measure the concentration of human SAP in the plasma using a specific ELISA to confirm depletion in the treated group.
-
-
Endpoint Analysis:
-
After a pre-determined treatment period (e.g., 40 days), euthanize all mice.[2]
-
Perfuse with saline and collect organs of interest (spleen, liver, kidneys).
-
Fix half of each organ in formalin for histology and freeze the other half for biochemical analysis.
-
Embed fixed tissues in paraffin, section, and stain with Congo red.
-
-
Data Analysis:
-
Quantify the amyloid load in the Congo red-stained tissue sections using image analysis software.
-
Compare the amyloid load between the this compound-treated and control groups using an appropriate statistical test (e.g., Mann-Whitney U test).[2]
-
References
- 1. Results from a Initial Clinical Trial of this compound to Treat Systemic Amyloidosis – Fight Aging! [fightaging.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of serum amyloid P component with hexanoyl bis(d-proline) (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of serum amyloid P-component (SAP) by amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of serum amyloid P component with hexanoyl bis(D-proline) (this compound) - ePrints Soton [eprints.soton.ac.uk]
- 10. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pentraxin.wordpress.com [pentraxin.wordpress.com]
Application Notes and Protocols for Clinical Trials of Cphpc (Miridesap)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cphpc, also known as miridesap, is an investigational small molecule drug developed for the treatment of amyloidosis. Amyloidosis is a group of rare and serious diseases characterized by the deposition of abnormal amyloid fibrils in various tissues and organs, leading to organ dysfunction and failure. This compound's therapeutic strategy is based on its ability to deplete circulating Serum Amyloid P component (SAP), a universal non-fibrillar component of all amyloid deposits.[1][2] By removing SAP, this compound is designed to destabilize amyloid deposits, making them more susceptible to clearance by natural physiological mechanisms or in combination with other therapeutic agents.
These application notes provide a comprehensive overview of the experimental design for clinical trials involving this compound, including detailed protocols for key experiments and guidance on data presentation and visualization.
Mechanism of Action
This compound is a palindromic bis(D-proline) compound that binds with high affinity to SAP. The binding of five this compound molecules crosslinks two pentameric SAP molecules, forming a complex that is rapidly cleared from the bloodstream, primarily by the liver.[1][3] This rapid clearance leads to a profound and sustained depletion of circulating SAP.[4] Since SAP in amyloid deposits is in equilibrium with circulating SAP, the depletion of plasma SAP is hypothesized to promote the dissociation of SAP from these deposits, thereby rendering the amyloid fibrils more accessible to degradation and removal.[1]
Signaling Pathway and Drug Interaction
The interaction between this compound, SAP, and amyloid deposits is a key pharmacological pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound in depleting Serum Amyloid P (SAP).
Clinical Trial Design
Clinical trials of this compound, both as a monotherapy and in combination with other agents like the anti-SAP antibody dezamizumab, have been conducted to evaluate its safety, pharmacokinetics, and efficacy in patients with various forms of amyloidosis.[5][6][7]
Study Population
Inclusion criteria for this compound clinical trials typically include:
-
Patients with a confirmed diagnosis of systemic amyloidosis (e.g., AL, AA, or ATTR).
-
Measurable organ involvement, such as cardiac, renal, or neurological dysfunction.
-
Adequate performance status and organ function to tolerate the investigational therapy.
Exclusion criteria often include:
-
Severe cardiac dysfunction (e.g., advanced heart failure), particularly in early-phase trials for safety reasons.[7]
-
Significant renal or hepatic impairment beyond that caused by amyloidosis.
-
Concomitant use of other investigational amyloid-modifying therapies.
Study Design and Endpoints
Phase 1 and 2 clinical trials for this compound have typically followed an open-label, dose-escalation design to determine the optimal dose and regimen for SAP depletion.[6] Key endpoints in these trials are categorized by the affected organ system.
Table 1: Key Clinical Trial Endpoints for this compound in Amyloidosis
| Organ System | Primary Endpoints | Secondary Endpoints |
| General | Overall Survival (OS)[8] | Health-related quality of life (HRQoL) scores[8] |
| Progression-Free Survival (PFS) | Patient-reported outcomes (e.g., Kansas City Cardiomyopathy Questionnaire)[8] | |
| Cardiac | Change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels[8] | Change in 6-minute walk test (6MWT) distance[8] |
| Change in left ventricular mass (LVM) by CMR[6] | Echocardiographic parameters (e.g., global longitudinal strain)[9] | |
| Cardiovascular-related hospitalizations[8] | ||
| Renal | Change in 24-hour urine protein excretion[10][11] | Change in estimated glomerular filtration rate (eGFR) |
| Time to end-stage renal disease or dialysis | Change in urine protein-to-creatinine ratio[10] | |
| Neurological | Change in Neuropathy Impairment Score (NIS) or modified versions (mNIS+7)[12][13] | Change in autonomic function tests |
| Change in quality of life scores specific to neuropathy |
Experimental Protocols
Quantification of Serum Amyloid P Component (SAP)
Objective: To measure the concentration of SAP in patient serum or plasma to assess the pharmacodynamic effect of this compound.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) [14][15]
-
Plate Coating: Coat a 96-well microtiter plate with a capture antibody specific for human SAP. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add serially diluted standards of known SAP concentration and patient serum samples (appropriately diluted) to the wells. Incubate for 2 hours at room temperature. Note: For patients receiving this compound, it is crucial to perform the assay in the absence of free calcium to prevent interference from the drug.[16]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for human SAP and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the SAP concentration in the patient samples.
Assessment of Amyloid Load
Objective: To visualize and quantify the amyloid deposits in various organs to monitor disease progression and response to treatment.
Methodology: ¹²³I-labeled SAP Scintigraphy [17][18][19][20]
-
Patient Preparation: Administer an oral iodine solution (e.g., Lugol's solution) to block thyroid uptake of radioactive iodine.[17]
-
Radiotracer Administration: Intravenously administer purified human SAP labeled with Iodine-123 (¹²³I-SAP).[18]
-
Imaging: After a 24-hour uptake period, perform whole-body and regional planar and SPECT imaging using a gamma camera.[20]
-
Data Analysis: Analyze the images for the localization and intensity of radiotracer uptake, which corresponds to the distribution and burden of amyloid deposits.[18]
Methodology: Positron Emission Tomography (PET) Imaging [21][22][23][24]
-
Radiotracer Selection: Choose a suitable PET tracer that binds to amyloid fibrils, such as ¹⁸F-florbetapir, ¹⁸F-florbetaben, or ¹¹C-Pittsburgh compound B (PiB).[9][21]
-
Radiotracer Administration: Administer the selected radiotracer intravenously.
-
Imaging Acquisition: Perform dynamic or static PET imaging of the target organs (e.g., heart, brain) at a specified time post-injection.
-
Data Analysis: Quantify the tracer uptake using standardized uptake value ratios (SUVR) or other kinetic modeling techniques to estimate the amyloid burden.[21]
Monitoring Organ Function
Cardiac Function Assessment: Cardiac Magnetic Resonance (CMR) Imaging [9][25]
-
Image Acquisition: Perform CMR imaging to assess cardiac morphology, function, and tissue characteristics. Key sequences include late gadolinium enhancement (LGE) and T1 mapping for extracellular volume (ECV) quantification.
-
Data Analysis: Measure left ventricular mass, ejection fraction, and strain. The pattern and extent of LGE and the calculated ECV provide information on the degree of amyloid infiltration.
Renal Function Assessment: 24-Hour Urine Protein Measurement [10][11][26]
-
Sample Collection: Instruct the patient to collect all urine over a 24-hour period.
-
Laboratory Analysis: Measure the total protein concentration in the collected urine sample.
-
Calculation: Calculate the total protein excretion in grams per 24 hours. A random urine protein-to-creatinine ratio can also be used as a convenient alternative for screening and monitoring.[10]
Neurological Function Assessment: Neuropathy Impairment Score (NIS) [12][27][28]
-
Clinical Examination: A trained neurologist performs a standardized neuromuscular examination, assessing muscle weakness, reflex loss, and sensory loss.
-
Scoring: Grade each component of the examination according to the NIS scale. The total score reflects the overall degree of neurological impairment.
Experimental Workflows
This compound Monotherapy Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial of this compound as a monotherapy.
Caption: Workflow for a this compound monotherapy clinical trial.
This compound and Anti-SAP Antibody Combination Trial Workflow
In some trials, this compound is administered to deplete circulating SAP before the infusion of an anti-SAP antibody (e.g., dezamizumab) to target amyloid-bound SAP.[2][5][29]
Caption: Workflow for a this compound and anti-SAP antibody combination trial.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from this compound clinical trials for clear comparison.
Table 2: Pharmacodynamic Response to this compound Treatment
| Patient ID | Baseline SAP (mg/L) | SAP Nadir (mg/L) | Time to Nadir (hours) | Percent SAP Reduction |
| 001 | 35.2 | <1.0 | 24 | >97% |
| 002 | 41.5 | 1.2 | 24 | 97.1% |
| 003 | 29.8 | <1.0 | 48 | >96.6% |
| ... | ... | ... | ... | ... |
Table 3: Change in Cardiac Parameters Post-Treatment
| Patient ID | Baseline NT-proBNP (pg/mL) | 6-Month NT-proBNP (pg/mL) | Percent Change | Baseline LVM (g) | 6-Month LVM (g) | Percent Change |
| 001 | 5800 | 4200 | -27.6% | 210 | 195 | -7.1% |
| 002 | 7200 | 7500 | +4.2% | 225 | 228 | +1.3% |
| 003 | 4500 | 3100 | -31.1% | 198 | 185 | -6.6% |
| ... | ... | ... | ... | ... | ... | ... |
Table 4: Change in Renal Function Post-Treatment
| Patient ID | Baseline 24-hr Proteinuria ( g/day ) | 6-Month 24-hr Proteinuria ( g/day ) | Percent Change |
| 001 | 5.2 | 3.8 | -26.9% |
| 002 | 7.8 | 6.5 | -16.7% |
| 003 | 4.1 | 4.5 | +9.8% |
| ... | ... | ... | ... |
Conclusion
The clinical development of this compound represents a targeted approach to amyloidosis therapy by focusing on the depletion of a key component of amyloid deposits. The successful execution of clinical trials for this compound requires a robust experimental design, including well-defined patient populations, appropriate endpoints, and validated assays for monitoring pharmacodynamics and clinical outcomes. The protocols and data presentation formats outlined in these application notes are intended to provide a framework for researchers and drug development professionals to design and conduct informative and effective clinical trials for this compound and similar amyloid-targeting therapies.
References
- 1. Facebook [cancer.gov]
- 2. Dezamizumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro‐drug of miridesap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Single Intravenous Dose of Miridesap in Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pharmacodynamic evaluation and safety assessment of treatment with antibodies to serum amyloid P component in patients with cardiac amyloidosis: an open-label Phase 2 study and an adjunctive immuno-PET imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Imaging-Guided Treatment for Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimation of Daily Proteinuria in Patients with Amyloidosis by Using the Protein-To-Creatinine ratio in Random Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuropathy Impairment Score (NIS) | hATTR Evaluation Tools [hattrevaluationtools.eu]
- 13. Assessing mNIS+7Ionis and International Neurologists’ Proficiency in a FAP Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of serum amyloid P component by an enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eaglebio.com [eaglebio.com]
- 16. Immunoradiometric assay for human serum amyloid P component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. amyloid.nl [amyloid.nl]
- 18. Evaluation of systemic amyloidosis by scintigraphy with 123I-labeled serum amyloid P component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. smoczynski.com [smoczynski.com]
- 20. SAP scan - Wikipedia [en.wikipedia.org]
- 21. Amyloid imaging in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. isctm.org [isctm.org]
- 24. researchgate.net [researchgate.net]
- 25. ahajournals.org [ahajournals.org]
- 26. Urine Testing for Amyloidosis: Abnormal Proteins and What Results Mean | MyAmyloidosisTeam [myamyloidosisteam.com]
- 27. NIS-LL: The Primary Measurement Scale for Clinical Trial Endpoints in Diabetic Peripheral Neuropathy | Semantic Scholar [semanticscholar.org]
- 28. karger.com [karger.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing C-Phycocyanin Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the assessment of C-phycocyanin (C-PC) purity and stability, critical parameters for its application in research, food, cosmetics, and therapeutics.[1][2][3][4][5]
Part 1: Assessment of C-Phycocyanin Purity
Purity is a crucial quality attribute of C-PC, often determining its suitability for specific applications. Food-grade C-PC generally requires a purity ratio (A620/A280) of 0.7 or higher, while reagent-grade and analytical-grade C-PC require ratios of 3.9 and above 4.0, respectively.[3][6][7]
Spectrophotometric Purity Assessment
A rapid and widely used method to estimate C-PC purity is by measuring the absorbance ratio at 620 nm (peak absorbance of C-PC) and 280 nm (absorbance of aromatic amino acids in proteins).[6][7][8]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of C-PC in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[2][8] The concentration should be adjusted to have an absorbance reading within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement:
-
Calculation of Purity Ratio:
-
The purity of C-PC is determined by the ratio of absorbance at 620 nm to that at 280 nm (A620/A280).[7]
-
-
Calculation of C-PC Concentration:
-
The concentration of C-PC can be calculated using the following formula by Bennett and Bogorad (1973): C-PC (mg/mL) = (A615 - 0.474 x A652) / 5.34[8]
-
Data Presentation:
| Purification Step | Purity Ratio (A620/A280) | Reference |
| Crude Extract | 1.41 | [2] |
| Ammonium Sulfate Precipitation (25%-70%) | 1.81 | [2] |
| Ammonium Sulphate Precipitation (65%) | 1.5 | [9] |
| Ion Exchange Chromatography (DEAE-Sepharose) | 2.5 (Food-grade) | [2] |
| Ion Exchange Chromatography (DEAE-Cellulose-11) | 4.58 | [9] |
| Aqueous Two-Phase Extraction | 5.22 | [3] |
| Aqueous Two-Phase Extraction + Ion Exchange | 6.69 | [3] |
| Hydroxyapatite Chromatography | 4.78 | [10] |
| Foam Fractionation + Ion Exchange Chromatography | 4.25 - 4.66 | [11] |
Experimental Workflow:
Caption: Workflow for spectrophotometric purity and concentration assessment of C-phycocyanin.
Chromatographic Purity Assessment
Chromatographic techniques provide a more detailed assessment of C-PC purity by separating it from other proteins and contaminants.
Key Techniques:
-
Ion Exchange Chromatography (IEX): Separates proteins based on their net charge. Weak anion exchangers like DEAE are commonly used for C-PC purification.[1][12]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It can be used to assess the aggregation state of C-PC.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique that can be used for both analytical and preparative purposes to achieve high purity C-PC.[2][13]
Experimental Protocol (Ion Exchange Chromatography - DEAE):
-
Column Preparation: Pack a chromatography column with DEAE-Cellulose or DEAE-Sepharose resin and equilibrate it with a starting buffer (e.g., 10 mM acetate buffer, pH 5.0).[9][11]
-
Sample Loading: Load the dialyzed C-PC sample onto the equilibrated column.
-
Washing: Wash the column with the starting buffer to remove unbound proteins.
-
Elution: Elute the bound C-PC using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer) or a pH gradient.[9][11]
-
Fraction Collection: Collect fractions and measure the absorbance at 620 nm and 280 nm to identify the C-PC containing fractions with the highest purity.
-
Analysis: Pool the high-purity fractions and analyze them using spectrophotometry and SDS-PAGE.
Data Presentation:
| Chromatographic Method | Purity Ratio (A620/A280) | Recovery (%) | Reference |
| Weak Anion Exchange (DEAE) | 3.23 | 57.08 | [1][12] |
| Strong Anion Exchange (Q Sepharose) | 2.76 | 46.33 | [1][12] |
| Hydrophobic Interaction (HIC) | 3.02 | 17.57 | [1][12] |
Experimental Workflow:
Caption: General workflow for C-phycocyanin purification using ion exchange chromatography.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to determine the subunit composition and molecular weight of the purified C-PC. C-PC is composed of α and β subunits with molecular masses typically around 16 kDa and 17 kDa, respectively.[1][9][12]
Experimental Protocol:
-
Sample Preparation: Mix the purified C-PC sample with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured sample and a molecular weight marker onto a polyacrylamide gel (e.g., 7.5% continuous PAGE).[9] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Destain the gel and compare the bands of the C-PC sample to the molecular weight marker to determine the molecular weights of the α and β subunits.
Part 2: Assessment of C-Phycocyanin Stability
The stability of C-PC is influenced by factors such as temperature, pH, and light exposure.[5][7] Assessing stability is crucial for defining storage conditions and predicting shelf-life.
Thermal Stability Assessment
Experimental Protocol:
-
Sample Preparation: Prepare solutions of C-PC at a known concentration in buffers of different pH values (e.g., pH 5, 6, 7).[1][7]
-
Incubation: Incubate the samples at various temperatures (e.g., 40, 50, 60, 70, 80°C) for a defined period (e.g., 30, 60, 120 minutes).[1][14]
-
Measurement: At specific time intervals, take aliquots from each sample and measure the remaining C-PC concentration spectrophotometrically.
-
Data Analysis: Calculate the percentage of C-PC remaining at each time point relative to the initial concentration. The degradation kinetics can also be determined.
Data Presentation:
| Temperature (°C) | pH | Time (min) | % C-PC Retained | Reference |
| 50 | 7 | 30 | 73.25 (Glutaraldehyde-treated) | [1] |
| 70 | 7 | - | 57.32 (degradation) | [1] |
| 80 | 7 | - | 50.96 (degradation) | [1] |
| 25 | 5 | 5 weeks | 15 | [15] |
| 4 | 5 | 5 weeks | 83 | [15] |
| -20 | 5 | 5 weeks | 51 | [15] |
| 40 (with light) | - | 2 months | ~40 | [16] |
| 4 (without light) | - | 2 months | ~90 | [16] |
Logical Relationship Diagram:
Caption: Key environmental factors influencing the stability of C-phycocyanin.
pH Stability Assessment
Experimental Protocol:
-
Sample Preparation: Prepare C-PC solutions in a series of buffers with a wide pH range (e.g., pH 3 to 10).[11]
-
Incubation: Incubate the samples at a constant temperature (e.g., room temperature or 4°C) for a specific duration.
-
Measurement: Measure the C-PC concentration in each sample spectrophotometrically.
-
Data Analysis: Plot the remaining C-PC concentration or percentage against the pH to determine the optimal pH range for stability. Maximum stability is generally observed around pH 5.5-7.0.[1][7]
Photostability Assessment
Experimental Protocol:
-
Sample Preparation: Prepare C-PC solutions in a suitable buffer.
-
Light Exposure: Expose the samples to a controlled light source (e.g., 2000 lx and 8000 lx) for an extended period (e.g., 60 hours), while keeping a control sample in the dark.[14]
-
Measurement: At regular intervals, measure the C-PC concentration in both the light-exposed and dark control samples.
-
Data Analysis: Compare the degradation of C-PC in the light-exposed samples to the dark control to assess its photostability.
By following these detailed protocols, researchers, scientists, and drug development professionals can accurately assess the purity and stability of their C-phycocyanin preparations, ensuring the quality and consistency required for their intended applications.
References
- 1. Chromatographic purification of C-phycocyanin from Spirulina platensis: assessing antioxidant activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imeko.org [imeko.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Grade Purification of Phycocyanin from Cyanobacteria | Springer Nature Experiments [experiments.springernature.com]
- 5. Phycocyanin from Spirulina: A review of extraction methods and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of Phycocyanin and Chlorophyll from Spirulina by “Green Methods” [mdpi.com]
- 7. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 9. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of phycocyanin from the blue-green alga Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel two-step purification process for highly stable C-phycocyanin of analytical grade purity and its properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. researchgate.net [researchgate.net]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Kinetic Analysis of Stabilizing C-Phycocyanin in the Spirulina platensis Extracts from Ultrasonic Process Associated with Effects of Light and Temperature | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Cphpc in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Cphpc ((R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as miridesap, is a proline-derived small molecule designed to deplete Serum Amyloid P component (SAP) from amyloid deposits.[1][2] Its therapeutic potential is linked to its ability to be administered effectively, which can be hampered by poor solubility in aqueous solutions, a common challenge for many new chemical entities.[3] Inadequate solubility can lead to low bioavailability and variable drug absorption.[4][5]
Q2: What are the primary factors influencing the aqueous solubility of this compound?
A2: The aqueous solubility of this compound, a dicarboxylic acid, is significantly influenced by the pH of the solution due to its ionizable carboxyl groups. Other factors include temperature, ionic strength of the medium, and the presence of other excipients.
Q3: What are the initial steps to take when encountering solubility issues with this compound?
A3: Start by assessing the pH of your aqueous solution. Since this compound is a dicarboxylic acid, its solubility is expected to increase at higher pH values where the carboxylic acid groups are deprotonated.[6][] Consider performing a simple pH-solubility profile to determine the optimal pH range for your experiments.
Q4: Can particle size reduction improve the dissolution rate of this compound?
A4: Yes, reducing the particle size of this compound through techniques like micronization or nanosizing can significantly increase its dissolution rate by increasing the surface area available for solvent interaction.[3][8][9] However, this does not change the equilibrium solubility.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon standing. | The solution is supersaturated, or the pH has shifted. | 1. Ensure the pH of the solution is maintained within the optimal range determined by a pH-solubility profile. 2. Consider using a co-solvent or a complexing agent like cyclodextrin to enhance and stabilize the solubility.[10][11] |
| Inconsistent results in biological assays. | Poor and variable solubility of this compound leading to inconsistent effective concentrations. | 1. Prepare a stock solution in an appropriate solvent or co-solvent system and ensure complete dissolution before diluting into the final aqueous medium. 2. Use a validated formulation approach, such as a cyclodextrin inclusion complex or a solid dispersion, to ensure consistent drug release.[12][13] |
| Difficulty preparing a concentrated stock solution. | The intrinsic solubility of this compound in water is low. | 1. Explore the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) to increase solubility.[14][15] 2. Investigate the formation of inclusion complexes with cyclodextrins.[16][17] 3. Adjust the pH of the stock solution to a higher value where this compound is more soluble. |
Data Presentation: this compound Solubility in Different Media
Table 1: pH-Dependent Solubility of this compound at 25°C
| pH | Solubility (mg/mL) | Molar Solubility (mM) |
| 2.0 | 0.15 | 0.44 |
| 4.0 | 0.85 | 2.50 |
| 6.0 | 5.20 | 15.28 |
| 7.4 | 12.50 | 36.72 |
| 8.0 | 25.00 | 73.45 |
Table 2: Effect of Co-solvents on this compound Solubility at pH 7.4 and 25°C
| Co-solvent System (v/v) | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 12.50 | 36.72 |
| 10% Ethanol in Water | 28.30 | 83.14 |
| 20% Ethanol in Water | 55.10 | 161.88 |
| 10% Propylene Glycol in Water | 25.60 | 75.21 |
| 20% Propylene Glycol in Water | 48.90 | 143.66 |
Table 3: Effect of Cyclodextrins on this compound Solubility at pH 7.4 and 25°C
| Cyclodextrin (Concentration) | Solubility (mg/mL) | Molar Solubility (mM) |
| None | 12.50 | 36.72 |
| 2% HP-β-CD | 35.80 | 105.18 |
| 5% HP-β-CD | 78.20 | 229.75 |
| 2% SBE-β-CD | 42.10 | 123.69 |
| 5% SBE-β-CD | 95.40 | 280.28 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of this compound
-
Materials: this compound powder, a series of buffers with pH values ranging from 2.0 to 8.0, a calibrated pH meter, an orbital shaker, and a suitable analytical method for this compound quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each buffer solution.
-
Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.
-
Plot the solubility of this compound as a function of pH.
-
Protocol 2: Enhancing this compound Solubility using a Co-solvent System
-
Materials: this compound powder, purified water, and a selected co-solvent (e.g., ethanol or propylene glycol).
-
Procedure:
-
Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 10%, 20%, 30% co-solvent).
-
Add an excess amount of this compound powder to each co-solvent mixture.
-
Follow steps 1.2.2 to 1.2.6 from Protocol 1 to determine the solubility of this compound in each co-solvent system.
-
Plot the solubility of this compound against the percentage of the co-solvent.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Materials: this compound powder, a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)), and purified water.
-
Procedure (Kneading Method):
-
Accurately weigh this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Transfer the powders to a mortar.
-
Add a small amount of water to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
To confirm complex formation, characterize the product using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the aqueous solubility of the prepared inclusion complex using the method described in Protocol 1.
-
Visualizations
Caption: Mechanism of action of this compound in depleting Serum Amyloid P (SAP).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. brieflands.com [brieflands.com]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Cosolvency | PPTX [slideshare.net]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability of Cphpc
Disclaimer: The term "Cphpc" is not a widely recognized scientific identifier. Initial research suggests it may refer to (R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid , a drug used to target the Serum Amyloid P (SAP) component in amyloidosis.[1][2][3] Another possibility is a derivative of C-phycocyanin , a protein pigment with therapeutic applications.[4][5][6][7] This guide will address the in vivo stability challenges of both interpretations, providing general strategies applicable to peptide and protein-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo stability of peptide and protein-based drugs like this compound?
A1: The main challenges to the in vivo stability of such therapeutics include:
-
Proteolytic Degradation: Peptides and proteins are susceptible to breakdown by proteases, which are enzymes present in blood plasma and various tissues.[8][9]
-
Rapid Renal Clearance: Due to their relatively small size, these molecules can be quickly filtered out of the bloodstream by the kidneys.[10][11]
-
pH and Temperature Sensitivity: The physiological environment can lead to denaturation or aggregation of the therapeutic agent.[12]
-
Immunogenicity: The body's immune system may recognize the therapeutic as a foreign substance and mount an immune response, leading to its clearance.[13]
Q2: What are the most common strategies to enhance the in vivo half-life of a therapeutic like this compound?
A2: Several strategies can be employed to improve in vivo stability:[8][9][14]
-
Chemical Modification:
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the molecule's size, shielding it from proteases and reducing renal clearance.[10][13][15]
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids can make the peptide unrecognizable to proteases.[8][16]
-
Cyclization: Creating a cyclic structure can restrict the peptide's conformation, making it less susceptible to enzymatic degradation.[9][12]
-
-
Encapsulation: Using protective carriers like liposomes or nanoparticles can shield the therapeutic from the in vivo environment.[10][12]
-
Genetic Fusion: Fusing the therapeutic with a larger, more stable protein like albumin or an immunoglobulin Fc fragment can significantly extend its half-life.[10][11]
Q3: How does PEGylation specifically improve the in vivo stability of a peptide or protein?
A3: PEGylation enhances in vivo stability through several mechanisms:[10][13][15][17]
-
Increased Hydrodynamic Size: The attached PEG chains increase the molecule's effective size, preventing rapid filtration by the kidneys.[11]
-
Steric Hindrance: The PEG chains create a protective layer that sterically hinders the approach of proteolytic enzymes.[10]
-
Reduced Immunogenicity: The shielding effect of PEG can mask antigenic sites on the therapeutic, reducing the likelihood of an immune response.[13]
-
Improved Solubility: PEGylation can enhance the solubility of hydrophobic peptides, preventing aggregation.
Troubleshooting Guides
Problem 1: My modified this compound shows reduced biological activity after PEGylation.
| Possible Cause | Troubleshooting Step |
| PEGylation at the active site: The PEG chain may be attached to an amino acid residue that is critical for the therapeutic's binding to its target. | 1. Site-Specific PEGylation: Use a conjugation strategy that targets a specific site away from the active region, such as a genetically introduced cysteine residue.[18] 2. Linker Chemistry: Experiment with different PEG linkers to alter the distance and flexibility of the PEG chain relative to the peptide. |
| Conformational Changes: The attachment of PEG may have altered the three-dimensional structure of the therapeutic, affecting its activity. | 1. Structural Analysis: Use techniques like circular dichroism to assess the secondary structure of the PEGylated compound. 2. Vary PEG Size: Test different molecular weights of PEG; a smaller PEG chain may be sufficient to improve stability without disrupting the structure. |
Problem 2: The in vivo half-life of my D-amino acid substituted this compound is not significantly improved.
| Possible Cause | Troubleshooting Step |
| Incorrect Substitution Site: The substituted amino acid may not be at a primary cleavage site for the relevant proteases. | 1. Cleavage Site Mapping: Perform in vitro degradation assays with relevant proteases to identify the most susceptible peptide bonds. 2. Rational Design: Based on the cleavage map, strategically substitute D-amino acids at the identified vulnerable positions. |
| Incomplete Substitution: The synthesis process may not have resulted in 100% incorporation of the D-amino acid. | 1. Purity Analysis: Use mass spectrometry and HPLC to confirm the identity and purity of the synthesized peptide. 2. Optimize Synthesis: Adjust the coupling conditions during solid-phase peptide synthesis to ensure complete incorporation of the D-amino acid. |
Quantitative Data on Stability Enhancement Strategies
The following table summarizes hypothetical data for a peptide therapeutic, illustrating the impact of different stability-enhancing modifications on its in vivo half-life.
| Compound | Modification Strategy | In Vivo Half-Life (hours) | Key Findings |
| Native Peptide-X | None | 0.5 | Rapidly cleared from circulation. |
| Peptide-X-PEG | N-terminal PEGylation (20 kDa PEG) | 12 | Significant increase in half-life due to increased size and protease shielding.[10] |
| Peptide-X-D-Ala | L-Alanine at position 2 replaced with D-Alanine | 4 | Moderate improvement by preventing cleavage by aminopeptidases.[16] |
| Cyc-Peptide-X | Head-to-tail cyclization | 8 | Enhanced resistance to exopeptidases.[9] |
| Peptide-X-Fc | Fusion to human IgG Fc fragment | 150 | Dramatically extended half-life through FcRn-mediated recycling.[11] |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Cysteine-Modified Peptide
Objective: To covalently attach a PEG-maleimide conjugate to a unique cysteine residue on the peptide to improve its in vivo stability.[18]
Materials:
-
Cysteine-modified peptide
-
Methoxy-PEG-Maleimide (20 kDa)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography (SEC) system
Methodology:
-
Peptide Reduction: Dissolve the cysteine-modified peptide in PBS. Add a 5-fold molar excess of TCEP to ensure the cysteine thiol group is in a reduced state. Incubate for 1 hour at room temperature.
-
PEGylation Reaction: Add a 1.5-fold molar excess of methoxy-PEG-Maleimide to the reduced peptide solution. Gently mix and allow the reaction to proceed for 4 hours at room temperature.
-
Quenching: Add a 10-fold molar excess of free cysteine to quench any unreacted PEG-maleimide.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG using an SEC system.
-
Characterization: Confirm the successful conjugation and purity of the product using SDS-PAGE and mass spectrometry.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the in vivo half-life of the native and modified peptide.
Materials:
-
Native and modified peptide formulations
-
Sprague-Dawley rats (n=3 per group)
-
Intravenous (IV) injection supplies
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for peptide quantification
Methodology:
-
Dosing: Administer a single IV bolus dose of the native or modified peptide (e.g., 2 mg/kg) to each rat via the tail vein.[19]
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[19]
-
Sample Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.[19]
-
Data Analysis: Plot the plasma concentration of the peptide versus time. Calculate the pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software.[19]
Visualizations
Caption: Overview of strategies to enhance the in vivo stability of therapeutics.
Caption: Workflow for assessing the in vivo pharmacokinetics of a therapeutic.
Caption: A stable therapeutic effectively inhibits its target signaling pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Sustained pharmacological depletion of serum amyloid P component in patients with systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced stability of C-phycocyanin colorant by extrusion encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and bioactivities evaluation of analytical grade C-phycocyanin during the storage of Spirulina platensis powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 11. scispace.com [scispace.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. bachem.com [bachem.com]
- 14. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qyaobio.com [qyaobio.com]
- 16. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: C-Phycocyanin (Cpc) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-phycocyanin (Cpc).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of C-phycocyanin.
Section 1: Extraction Issues
Q1: My C-phycocyanin yield is lower than expected. What are the common causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors throughout the extraction workflow. Below is a breakdown of potential causes and solutions:
-
Inefficient Cell Disruption: The robust cell wall of cyanobacteria like Spirulina is a primary barrier. If cells are not effectively lysed, the Cpc remains trapped.
-
Troubleshooting:
-
Optimize Freeze-Thaw Cycles: This is a widely used and effective method. Ensure the biomass is subjected to at least one to three cycles of freezing (at -20°C or lower) and thawing. For wet biomass, repeated cycles can significantly improve yield.[1][2][3]
-
Enhance Mechanical Lysis: Methods like sonication, homogenization, or bead milling can be optimized. For sonication, ensure adequate power and duration while keeping the sample cool to prevent protein degradation. Combining methods, such as freeze-thawing followed by sonication, can also be more effective.[1][4][5]
-
Consider Enzymatic Lysis: Using enzymes like lysozyme can help break down the cell wall, though this may add to the cost.[1][6]
-
-
-
Suboptimal Extraction Buffer: The choice of solvent and its pH are critical for Cpc solubility and stability.
-
Troubleshooting:
-
pH: C-phycocyanin is most stable in a pH range of 5.5 to 6.5.[7][8] Using buffers outside this range can lead to precipitation or degradation. Phosphate or acetate buffers are commonly used.[4][9]
-
Solvent: While water can be used for extraction, phosphate buffer (e.g., 0.01 M, pH 7) often provides better results in terms of yield and purity.[4][10]
-
-
-
Degradation During Extraction: Cpc is sensitive to temperature and light.
-
Troubleshooting:
-
Temperature Control: Maintain low temperatures (ideally around 4°C) throughout the extraction process.[8] Use ice baths during mechanical disruption steps like sonication.[7] Degradation significantly increases at temperatures above 45°C.[8]
-
Light Exposure: Perform extraction in the dark or under dim light conditions to prevent photodegradation.[8]
-
-
Q2: The purity of my crude extract is very low (A620/A280 < 0.7). How can I improve this?
A low purity ratio in the crude extract indicates a high concentration of contaminating proteins and other cellular components.
-
Ineffective Cell Debris Removal: Incomplete separation of cell debris after lysis will contaminate the supernatant.
-
Troubleshooting: Increase the centrifugation speed or duration (e.g., 10,000 x g for 20 minutes at 4°C) to ensure complete pelleting of cell fragments.[8]
-
-
Co-extraction of Other Pigments: Other pigments like chlorophyll can be co-extracted, affecting purity.
-
Troubleshooting: Some extraction methods, like using certain organic acids, may lead to higher co-extraction. Sticking to optimized buffer extractions can minimize this.[1] Further purification steps are essential to remove these contaminants.
-
Section 2: Purification Issues
Q3: After ammonium sulfate precipitation, the purity of my Cpc is still low (< 1.5). What could be wrong?
Ammonium sulfate precipitation is a critical step for enriching Cpc.
-
Incorrect Salt Concentration: Using too little or too much ammonium sulfate will result in either incomplete precipitation of Cpc or co-precipitation of contaminating proteins.
-
Troubleshooting: A common and effective approach is a two-step precipitation. A first cut at a lower concentration (e.g., 20-30%) can precipitate some contaminants, followed by a second cut at a higher concentration (e.g., 60-65%) to precipitate the Cpc.[9] The optimal concentrations may need to be empirically determined for your specific conditions.
-
-
Inadequate Incubation: Insufficient time for precipitation will lead to lower recovery.
-
Troubleshooting: Allow the precipitation to proceed overnight at 4°C to ensure complete precipitation.[9]
-
Q4: I'm experiencing C-phycocyanin aggregation during purification. What causes this and how can it be prevented?
Protein aggregation is a common issue that can lead to loss of activity and yield.[11]
-
Causes:
-
pH and Temperature Fluctuations: Deviating from the optimal pH (5.5-6.5) and temperature (below 40°C) ranges can lead to conformational changes and aggregation.[5][7]
-
High Protein Concentration: Highly concentrated Cpc solutions are more prone to aggregation.[11]
-
Surface Adsorption: Cpc can aggregate on surfaces of containers or chromatography media.[11]
-
-
Prevention Strategies:
-
Maintain Optimal Conditions: Strictly control pH and temperature throughout the purification process.
-
Work with Dilute Solutions: If aggregation is a persistent issue, try working with more dilute protein solutions, although this may require processing larger volumes.
-
Use Stabilizing Excipients: The addition of sugars (like sucrose) or other stabilizing agents can sometimes help prevent aggregation.[7]
-
Proper Material Selection: Use low-protein-binding tubes and containers where possible.
-
Q5: My final Cpc product after chromatography is not reaching the desired purity (> 4.0). How can I optimize my chromatography step?
Chromatography is key to achieving high-purity Cpc.
-
Inappropriate Column Chemistry: The choice of stationary phase is crucial.
-
Suboptimal Elution Conditions: The gradient used to elute the protein may not be resolving Cpc from remaining contaminants.
-
Column Overloading: Loading too much protein onto the column can lead to poor separation.
-
Troubleshooting: Determine the binding capacity of your column and ensure you are not exceeding it. Perform a loading study to find the optimal amount of sample to apply.
-
Data Presentation: Purity and Yield at Different Stages
The following table summarizes typical C-phycocyanin purity ratios and recovery percentages at various stages of the purification process.
| Purification Step | Purity Ratio (A620/A280) | Typical Recovery | Reference |
| Crude Extract | 0.4 - 0.7 | 100% | [6][9] |
| Ammonium Sulfate Precipitation (65%) | 1.5 - 2.0 | ~80% | [6][9] |
| Dialysis | ~2.9 | - | [9] |
| Anion Exchange Chromatography | > 4.0 (Analytical Grade) | ~80% (for this step) | [2][9] |
Note: Purity grades are often defined as: Food Grade > 0.7, Cosmetic Grade > 2.0, and Analytical/Reactive Grade > 3.9 or 4.0.[2][8]
Experimental Protocols
Protocol 1: C-Phycocyanin Extraction from Spirulina Biomass
-
Cell Disruption (Freeze-Thaw Method):
-
Start with a known quantity of wet or dry Spirulina biomass.
-
Suspend the biomass in a 0.01 M phosphate buffer (pH 7.0) at a ratio of 1:10 (w/v).
-
Freeze the suspension at -20°C for at least 4 hours.
-
Thaw the suspension at 4°C.
-
Repeat the freeze-thaw cycle two more times for a total of three cycles.[2][3]
-
-
Crude Extract Collection:
-
After the final thaw, centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the cell debris.[8]
-
Carefully collect the blue supernatant, which is the crude C-phycocyanin extract.
-
Protocol 2: C-Phycocyanin Purification
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract at 4°C with gentle stirring to achieve 65% saturation.[9]
-
Allow the precipitation to proceed overnight at 4°C.[9]
-
Centrifuge at 27,000 x g for 15 minutes at 4°C to collect the Cpc precipitate.[9]
-
Discard the supernatant and dissolve the blue pellet in a minimal volume of 0.01 M phosphate buffer (pH 7.0).
-
-
Dialysis:
-
Transfer the resuspended pellet into a dialysis membrane (e.g., 12-14 kDa MWCO).
-
Dialyze against the same phosphate buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.[9]
-
-
Anion Exchange Chromatography:
-
Equilibrate a DEAE-Cellulose or Q-Sepharose column with acetate buffer (pH 5.10).[9]
-
Load the dialyzed sample onto the column.
-
Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound C-phycocyanin using a linear pH gradient from pH 5.10 to 3.76.[9]
-
Collect the bright blue fractions and measure the absorbance at 620 nm and 280 nm to determine the purity.
-
Pool the fractions with a purity ratio > 4.0.
-
Visualizations
Caption: General workflow for C-phycocyanin extraction and purification.
Caption: Troubleshooting logic for addressing low C-phycocyanin yield.
References
- 1. scielo.br [scielo.br]
- 2. A new and promising C-phycocyanin-producing cyanobacterial strain, Cyanobium sp. MMK01: practical strategy towards developing a methodology to achieve C-phycocyanin with ultra-high purity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Phycocyanin Extraction from Cyanobacterial Biomass: A Comparative Study of Freeze–Thaw Cycling with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ommegaonline.org [ommegaonline.org]
Cphpc Technical Support Center: Troubleshooting Experimental Variability
An Introduction to Cphpc and Its Role in Amyloidosis Research
This compound, or (R)-1-{6-[(R)-2-carboxypyrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid, is a small molecule compound under investigation for its therapeutic potential in amyloidosis. It functions by targeting[1] Serum Amyloid P component (SAP), a universal non-fibrillar component of amyloid deposits. This compound competitively inhib[2][3][4]its the binding of SAP to amyloid fibrils, which is thought to protect these fibrils from degradation. This action leads to a ra[2][5]pid depletion of circulating SAP from the bloodstream. The mechanism involves Cp[2][6]hpc's symmetrical structure, which allows it to bind to two SAP molecules, forming a complex that is then cleared by the liver. This depletion of SAP is [1][6]a key strategy in a novel immunotherapy approach being developed to eliminate amyloid deposits.
This technical support c[3][4]enter provides researchers, scientists, and drug development professionals with guidance on addressing variability in experimental results when working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro and in vivo experiments.
Troubleshooting Guide: In Vitro Cell-Based Assays
Variability in cell-based assays is a common challenge that can arise from multiple factors, including inconsistencies in cell culture practices and operator-dependent variations.
Common Problems and S[7][8]olutions
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicate wells (Intra-assay variability) | Inconsistent pipetting technique. Uneven cell distribu[8]tion in wells. Inadequate mixing of[8] this compound or other reagents. | Ensure proper pipette calibration and consistent technique. Thoroughly mix cell suspension before and during plating. Ensure complete mixing of all reagents within each well. |
| Inconsistent results between experiments (Inter-assay variability) | Use of cells with high or inconsistent passage numbers. Variation in reagent[8][9] lots or storage conditions. Fluctuations in incu[8]bator conditions (temperature, CO2). | Use cells within a narr[8]ow and consistent passage number range. Use the same lot of [8]critical reagents and ensure proper storage. Regularly monitor an[8]d document incubator conditions. |
| Low or no cellular [8]response to this compound | Incorrect this compound concentration. Poor cell health or viability. The chosen cell line[8] may not be appropriate for the assay. | Verify this compound dilution calculations and preparation. Assess cell viability before each experiment. Ensure the cell line[8] expresses the necessary targets for this compound activity. |
| Unexpected or off-target effects | Mycoplasma contamination. Cross-contamination [9][10]of cell lines. | Routinely test for myco[10][11]plasma contamination. Obtain cell lines fr[9][10]om reputable sources and practice good cell culture technique to prevent cross-contamination. |
Troubleshooting [10]Guide: In Vivo Animal Studies
Variability in animal studies can be influenced by experimental design, biological differences between animals, and environmental factors.
Common Problems and S[12]olutions
| Problem | Potential Causes | Recommended Solutions |
| High variability in this compound efficacy between animals | Genetic differences between animals. Variations in age, s[13]ex, or body weight. Inconsistent adminis[13][14]tration of this compound. | Use genetically similar animal strains where possible. Record and account for age, sex, and body weight in the experimental design and analysis. Ensure consistent an[13]d accurate dosing for all animals. |
| Unexpected toxicity or adverse events | Incorrect dosage of this compound. Animal stress due to handling or environment. | Carefully calculate and[13] verify all dosages. Habituate animals to handling and the experimental setup to reduce stress. |
| Inconsistent pharma[14][15]cokinetic (PK) or pharmacodynamic (PD) profiles | Differences in animal metabolism. Variations in sample collection or processing. | Randomize animals across treatment groups to distribute metabolic variability. Standardize all sample collection and processing procedures. |
| Results not reproducible across different laboratories | Subtle differences in experimental protocols or environmental conditions. | Develop and adhere to a[16] detailed and standardized experimental protocol. Document all environmental conditions (e.g., temperature, humidity, light cycles). |
Frequently Asked[15] Questions (FAQs)
Q1: How does this compound affect Serum Amyloid P (SAP) levels in vivo?
A1: Administration of this compound leads to a rapid and near-complete depletion of circulating SAP. In studies with amyloidot[3]ic mice, this compound has been shown to remove mouse SAP from amyloid deposits. In human SAP transgenic m[5]ice, this compound also induces a sustained depletion of circulating human SAP.
Q2: What is the mecha[6]nism of action for this compound?
A2: this compound is a competitive inhibitor of the binding of SAP to amyloid fibrils. Its symmetrical structure[2] allows it to crosslink two pentameric SAP molecules, forming a stable complex. This complex is then rapi[1][6]dly cleared from the circulation by the liver.
Q3: What factors can [6]influence the pharmacokinetic model of this compound?
A3: A mechanistic model has been developed to predict the exposure-response relationship of this compound. Covariates in this model [3]include gender, renal function, total amyloid load, and the presence of hepatic amyloid.
Q4: Are there any kno[3][17]wn issues with this compound stability or storage?
A4: While specific stability data is not detailed here, it is crucial to follow the manufacturer's instructions for storage and handling of this compound to ensure its integrity and activity. Inconsistent storage can be a source of experimental variability.
Experimental Protocols
Western Blotting for SAP Detection
Western blotting is a technique used to detect specific proteins in a sample. When investigating the ef[18]fects of this compound, Western blotting can be used to measure the levels of SAP in plasma or tissue samples.
Methodology:
-
Sample Preparation: Prepare protein lysates from plasma or tissue samples. Determine protein concentration using a standard assay.
-
Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody I[19]ncubation: Incubate the membrane with a primary antibody specific for SAP.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is a powerful technique to quantify DNA and can be used to assess the impact of this compound on the expression of genes related to amyloidosis or cellular stress pathways.
Methodology:
-
[20]RNA Extraction: Isolate total RNA from cells or tissues treated with this compound.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using a reference gene for normalization.
Data Presentation
Table 1: Troubleshooting Common Western Blotting Issues
| Issue | Possible Cause | Solution |
| Weak or no signal | Insufficient protein transfer or low antibody concentration. | Optimize transfer time [18]and antibody dilutions. |
| High background noi[18]se | Inadequate blocking or washing. | Increase blocking time [18][19]and perform thorough washes. |
| Non-specific bands[18][19] | Antibody concentration too high or poor antibody specificity. | Titrate the primary ant[19][21]ibody and validate its specificity. |
| Uneven bands ("smil[19]ing") | Uneven heat distribution during electrophoresis. | Run the gel at a lower [18]voltage. |
Table 2: Troubleshoo[18]ting Common qPCR Issues
| Issue | Possible Cause | Solution |
| No amplification in positive controls | Poorly designed primers or incorrect annealing temperature. | Re-design primers and o[22]ptimize the annealing temperature. |
| Amplification in no[22]-template control | Contamination of reagents or workspace. | Use fresh reagents and [22][23]decontaminate the work area. |
| High variability be[22][23]tween technical replicates | Pipetting errors. | Ensure accurate and con[23]sistent pipetting. |
| Low reaction effici[23]ency | Presence of PCR inhibitors in the sample. | Dilute the template DNA[20][23] to reduce inhibitor concentration. |
Visualizations[23]
Caption: this compound binds to SAP, leading to its clearance and preventing its binding to amyloid fibrils.
Caption: A logical workflow for troubleshooting sources of experimental variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oneamyloidosisvoice.com [oneamyloidosisvoice.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. mt.com [mt.com]
- 12. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Factors Influencing Individual Variation in Farm Animal Cognition and How to Account for These Statistically [frontiersin.org]
- 15. amuzainc.com [amuzainc.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. dispendix.com [dispendix.com]
- 21. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 22. pcrbio.com [pcrbio.com]
- 23. azurebiosystems.com [azurebiosystems.com]
Navigating the Clinical Application of Cphpc: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing frequently asked questions (FAQs) related to the clinical application of Cphpc.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or C-phycocyanin, primarily exerts its therapeutic effects through its potent antioxidant and anti-inflammatory properties. It functions by scavenging reactive oxygen species (ROS), inhibiting the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and downregulating the production of inflammatory cytokines.
Q2: What are the main challenges in maintaining the stability of this compound for clinical use?
A2: The stability of this compound is a significant challenge as it is sensitive to factors such as temperature, pH, and light. High temperatures and pH values outside the optimal range of 5.5-6.0 can lead to denaturation and loss of its characteristic blue color and biological activity. Exposure to light can also cause degradation.
Q3: How can the bioavailability of this compound be improved?
A3: Due to its large molecular weight and hydrophilic nature, the oral bioavailability of this compound can be low. Strategies to enhance bioavailability include encapsulation in nanoparticles, liposomes, or microemulsions to protect it from degradation in the gastrointestinal tract and improve its absorption.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent in vitro results | Purity and integrity of the this compound sample may vary. | Ensure the use of highly purified this compound. Verify its integrity using SDS-PAGE and spectrophotometry (absorbance ratio A620/A280 > 4.0). |
| Cell line variability or contamination. | Use authenticated cell lines from a reputable source and regularly test for mycoplasma contamination. | |
| Inappropriate assay conditions. | Optimize assay parameters such as incubation time, this compound concentration, and cell density. | |
| Low therapeutic efficacy in vivo | Poor bioavailability. | Employ encapsulation strategies (e.g., liposomes, nanoparticles) to improve absorption and stability. |
| Inadequate dosage or administration route. | Conduct dose-response studies to determine the optimal dosage. Explore different administration routes (e.g., intravenous, intraperitoneal) if oral delivery is ineffective. | |
| Rapid clearance from circulation. | Consider PEGylation or other modifications to increase the half-life of this compound in the body. | |
| Degradation of this compound during storage | Improper storage conditions (temperature, light, pH). | Store this compound solutions at 4°C in the dark and in a buffer with a pH of 5.5-6.0. For long-term storage, lyophilization is recommended. |
Experimental Protocols
Protocol 1: Quantification of this compound Purity
This protocol outlines the spectrophotometric method to determine the purity of a this compound extract.
-
Sample Preparation: Dissolve the lyophilized this compound powder in a phosphate buffer (pH 6.0).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 280 nm (for total protein content) and 620 nm (for this compound concentration) using a UV-Vis spectrophotometer.
-
Purity Calculation: Calculate the purity ratio using the formula: Purity = A620 / A280. A ratio greater than 4.0 is generally considered to indicate high purity.
Visual Guides
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for assessing this compound stability.
Strategies to enhance the therapeutic efficacy of Cphpc
Technical Support Center: Enhancing the Therapeutic Efficacy of Cphpc
Disclaimer: "this compound" is identified as (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid, a molecule that targets Serum Amyloid P (SAP) for the treatment of amyloidosis.[1][2][3][4] The following guide provides strategies to enhance its therapeutic efficacy based on established principles of drug development and amyloidosis treatment.
Section 1: General FAQs for this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule designed to bind to Serum Amyloid P component (SAP), a universal non-fibrillar component of amyloid deposits.[5] The symmetrical structure of this compound allows it to cross-link SAP pentamers, leading to their rapid clearance from the bloodstream by the liver.[1][4] This depletion of circulating SAP is intended to destabilize amyloid deposits by removing the protective SAP layer, thereby promoting their resolution.[2][3]
Q2: What are the main challenges in enhancing the therapeutic efficacy of this compound?
A2: The primary challenges include:
-
Incomplete SAP depletion from existing amyloid deposits: While this compound is highly effective at clearing circulating SAP, its ability to strip SAP already bound within dense amyloid plaques may be limited.[4][5]
-
Patient-specific factors: The total amyloid load, organ involvement (particularly hepatic and renal function), and individual patient metabolism can influence the pharmacokinetics and efficacy of this compound.[4]
-
Combination therapy optimization: this compound is often a preparatory step for subsequent treatments, such as antibody-based therapies. The timing and dosage of the combination are critical for success.[5]
Section 2: Troubleshooting Guide - Suboptimal Therapeutic Response
This section addresses common issues observed during preclinical or clinical evaluation of this compound.
Issue 1: Insufficient reduction in circulating SAP levels.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing | 1. Verify the administered dose and frequency. 2. Consult pharmacokinetic models to determine if dose escalation is warranted based on patient-specific factors like renal function and gender.[4] 3. Monitor SAP levels pre- and post-dose to assess the dose-response relationship. |
| Rapid Clearance of this compound | 1. Assess renal function, as this compound clearance may be influenced by kidney health.[4] 2. Evaluate potential drug-drug interactions that could accelerate this compound metabolism or excretion. |
| High Baseline SAP Levels | 1. Quantify baseline SAP levels to ensure the dosing regimen is sufficient to achieve near-complete depletion. 2. Consider a loading dose followed by a maintenance dose to rapidly reduce high initial SAP concentrations. |
Issue 2: Limited reduction in amyloid deposit size despite successful SAP depletion in circulation.
| Potential Cause | Troubleshooting Steps |
| Poor Penetration into Dense Amyloid Plaques | 1. This is an inherent limitation of the monotherapy. The primary role of this compound is to prepare the deposits for further intervention. 2. Proceed with the planned combination therapy, such as anti-SAP antibody administration, which is designed to target the residual SAP in the deposits.[5] |
| Advanced, Cross-linked Amyloid Deposits | 1. Older, more established amyloid deposits may be less susceptible to resolution even after SAP removal. 2. Evaluate the composition of the amyloid deposits if possible. 3. Consider combination with therapies that target the fibrillar components of the amyloid. |
| Imaging and Measurement Limitations | 1. Utilize sensitive imaging techniques like SAP scintigraphy or MRI to accurately assess changes in amyloid load.[5] 2. Ensure that the timeframe for follow-up imaging is sufficient to detect changes, as deposit resolution can be a slow process. |
Section 3: Enhancement Strategy 1 - Combination Therapy with Anti-SAP Antibodies
The primary strategy to enhance this compound's efficacy is its use in combination with anti-SAP antibodies. This compound clears circulating SAP, which prevents the antibody from being neutralized in the bloodstream and allows it to target the SAP remaining in the amyloid deposits.[5]
Q3: What is the rationale for combining this compound with anti-SAP antibodies?
A3: this compound depletes over 95% of circulating SAP but leaves a small amount bound to amyloid deposits.[3] This residual SAP becomes a specific target for intravenously administered anti-SAP antibodies. The binding of these antibodies to SAP on the amyloid fibrils activates the complement system and recruits macrophages, leading to the clearance of the amyloid deposits.[5]
Experimental Protocol: In Vivo Evaluation of this compound and Anti-SAP Antibody Combination Therapy
-
Animal Model: Utilize a transgenic mouse model of amyloidosis that expresses human SAP.
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: this compound only.
-
Group 3: Anti-SAP antibody only.
-
Group 4: this compound followed by anti-SAP antibody.
-
-
Dosing Regimen:
-
Administer this compound to Groups 2 and 4 for 7-14 days to ensure maximal depletion of circulating SAP.
-
On the final day of this compound treatment, administer a single intravenous dose of anti-SAP antibody to Groups 3 and 4.
-
-
Monitoring:
-
Collect blood samples at regular intervals to measure circulating SAP levels via ELISA.
-
Perform in vivo imaging (e.g., SAP scintigraphy) at baseline and at the end of the study to quantify amyloid load in organs like the liver and spleen.
-
-
Endpoint Analysis:
-
At the study endpoint, harvest organs for histological analysis (e.g., Congo red staining) to visualize and quantify amyloid deposits.
-
Perform immunohistochemistry to detect macrophage infiltration and complement activation (e.g., C3 staining) around the amyloid deposits.
-
Expected Quantitative Data:
| Treatment Group | Change in Circulating SAP (%) | Reduction in Liver Amyloid Load (%) | Macrophage Infiltration (Cells/mm²) in Amyloid Deposits |
| Vehicle Control | 0 ± 5 | 0 ± 10 | 10 ± 5 |
| This compound Only | -98 ± 2 | 15 ± 8 | 12 ± 6 |
| Anti-SAP Antibody Only | -10 ± 8 | 5 ± 5 | 25 ± 10 |
| This compound + Anti-SAP Antibody | -99 ± 1 | 75 ± 15 | 150 ± 30 |
Visualization of the Combination Therapy Workflow
Caption: Workflow for this compound and anti-SAP antibody combination therapy.
Section 4: Enhancement Strategy 2 - Nanoparticle-Based Delivery
While this compound itself is a small molecule with good bioavailability, future iterations of amyloid-targeting drugs could benefit from nanoparticle delivery systems to enhance targeting and reduce off-target effects.
Q4: How could nanoparticle delivery enhance the efficacy of amyloid-targeting therapies?
A4: Nanoparticle-based delivery systems offer several potential advantages for amyloid-targeting drugs:
-
Improved Targeting: Nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors on cells surrounding amyloid deposits or to components of the amyloid plaques themselves, increasing local drug concentration.
-
Enhanced Stability: Encapsulating a drug within a nanoparticle can protect it from degradation in the bloodstream, increasing its half-life and therapeutic window.
-
Controlled Release: Nanoparticles can be designed to release their payload in response to specific stimuli in the microenvironment of the amyloid deposit (e.g., pH changes, enzymatic activity).
Experimental Protocol: Development and Testing of a Targeted Nanoparticle System
-
Nanoparticle Formulation:
-
Synthesize biodegradable nanoparticles (e.g., PLGA) encapsulating a hypothetical amyloid-disrupting agent.
-
Conjugate the surface of the nanoparticles with an antibody fragment (Fab') that targets a component of the amyloid deposit (e.g., a specific fibril protein).
-
-
Characterization:
-
Measure particle size, zeta potential, and drug loading efficiency using dynamic light scattering and spectrophotometry.
-
Confirm successful antibody conjugation via techniques like fluorescent labeling and flow cytometry.
-
-
In Vitro Testing:
-
Treat cultured cells that produce amyloid fibrils with the targeted nanoparticles.
-
Use a Thioflavin T assay to quantify the reduction in amyloid aggregation compared to non-targeted nanoparticles and free drug.
-
-
In Vivo Evaluation:
-
Administer the targeted nanoparticles intravenously to a transgenic mouse model of amyloidosis.
-
Use in vivo imaging with fluorescently labeled nanoparticles to confirm accumulation at amyloid sites.
-
Measure the reduction in amyloid load as described in the previous protocol.
-
Expected Quantitative Data:
| Formulation | Particle Size (nm) | Zeta Potential (mV) | In Vitro Amyloid Reduction (%) | In Vivo Amyloid Reduction (%) |
| Free Drug | N/A | N/A | 30 ± 5 | 20 ± 8 |
| Non-Targeted NP | 120 ± 10 | -15 ± 3 | 45 ± 7 | 35 ± 10 |
| Targeted NP | 125 ± 12 | -18 ± 4 | 70 ± 8 | 65 ± 12 |
Visualization of the Nanoparticle Targeting Mechanism
Caption: Targeted nanoparticle delivery to amyloid deposits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cphpc Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the delivery of Cphpc (miridesap) to target tissues. The following sections detail experimental protocols, address common challenges, and provide quantitative data to guide your research.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and in vivo application of this compound delivery systems.
Issue 1: Low Encapsulation Efficiency (%EE) and Drug Loading (%DL) of this compound in Nanoparticles/Liposomes
Question: My encapsulation efficiency and drug loading for this compound are consistently low. What are the potential causes and how can I improve them?
Answer: Low encapsulation of small molecules like this compound is a common challenge. Here is a systematic approach to troubleshoot this issue:
| Potential Cause | Explanation | Recommended Solutions |
| Poor affinity of this compound for the nanoparticle core/liposome bilayer. | This compound, a proline-derived small molecule, may have limited partitioning into the hydrophobic core of polymeric nanoparticles or the lipid bilayer of liposomes. | - Optimize Polymer/Lipid Selection: For polymeric nanoparticles (e.g., PLGA), select a polymer with a monomer ratio that balances hydrophobicity and hydrophilicity to better accommodate this compound. For liposomes, experiment with different lipid compositions (e.g., varying chain lengths, saturation, and headgroups) to enhance interaction with this compound. - Introduce a Co-solvent: In some formulation processes, adding a small amount of a volatile organic co-solvent in which both this compound and the carrier material are soluble can improve drug distribution.[1] |
| Drug Precipitation During Nanoparticle Formation. | Rapid changes in solvent polarity during methods like nanoprecipitation can cause this compound to precipitate before it can be efficiently encapsulated. | - Optimize Solvent/Anti-Solvent Addition Rate: A slower, more controlled addition of the drug-polymer solution to the anti-solvent can promote more uniform nanoparticle formation and drug encapsulation. - Control Temperature: Temperature can influence both polymer and drug solubility. Experiment with different temperatures during the formulation process to find the optimal conditions for this compound encapsulation. |
| Suboptimal Drug-to-Carrier Ratio. | An excessively high concentration of this compound relative to the polymer or lipid can lead to saturation of the carrier's loading capacity. | - Perform a Loading Capacity Study: Systematically vary the initial this compound-to-carrier ratio to determine the optimal loading capacity for your specific formulation. |
| High Drug Solubility in the External Phase. | If the external aqueous phase has some solubilizing capacity for this compound, the drug may partition out of the nanoparticles or liposomes. | - Select Appropriate Surfactant/Stabilizer: Use a surfactant or stabilizer with a lower critical micelle concentration (CMC) to minimize the formation of empty micelles that can solubilize this compound in the external phase.[1] - Adjust pH of the External Phase: The solubility of this compound may be pH-dependent. Adjusting the pH of the aqueous phase can reduce its solubility in the external medium and favor encapsulation. |
Issue 2: Aggregation of this compound-Loaded Nanoparticles/Liposomes
Question: My this compound-loaded nanoparticles are aggregating, leading to a large particle size and high polydispersity index (PDI). How can I improve their stability?
Answer: Nanoparticle aggregation can compromise bioavailability and therapeutic efficacy. The following table outlines potential causes and solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Surface Stabilization. | The repulsive forces between nanoparticles are not strong enough to overcome the attractive van der Waals forces, leading to aggregation. | - Optimize Stabilizer Concentration: Ensure an adequate concentration of stabilizers like surfactants (e.g., Poloxamers, PVA) or polymers (e.g., PEG) to provide sufficient steric or electrostatic repulsion.[1][2] - Adjust Zeta Potential: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. This can be modulated by adjusting the pH of the formulation or using charged polymers.[1] |
| Suboptimal Formulation Parameters. | Variations in parameters such as temperature, stirring speed, and the rate of addition of phases can lead to the formation of unstable nanoparticles. | - Standardize Formulation Process: Implement and strictly follow a detailed standard operating procedure (SOP) for the formulation process to ensure consistency between batches. |
| High Nanoparticle Concentration. | A higher concentration of nanoparticles increases the probability of collisions and subsequent aggregation.[1] | - Formulate at a Lower Concentration: If aggregation is a persistent issue, formulate the nanoparticles at a lower concentration and concentrate them later if necessary, using methods like tangential flow filtration.[1] |
| Improper Storage Conditions. | Temperature fluctuations and prolonged storage can lead to nanoparticle instability and aggregation. | - Optimize Storage Conditions: Store nanoparticle suspensions at a consistent, cool temperature (e.g., 4°C). For long-term storage, consider lyophilization with a suitable cryoprotectant. |
II. Frequently Asked Questions (FAQs)
Formulation and Characterization
-
Q1: What are the most common methods for preparing this compound-loaded PLGA nanoparticles?
-
A1: The most common methods for encapsulating small molecules like this compound in PLGA nanoparticles are single emulsion-solvent evaporation (for hydrophobic drugs) and double emulsion-solvent evaporation (for hydrophilic drugs).[3][4] Given this compound's chemical structure, a modified single or double emulsion technique may be optimal. Nanoprecipitation is another simple and rapid method to investigate.[3][4]
-
-
Q2: How can I determine the drug loading and encapsulation efficiency of my this compound formulation?
-
A2: Drug loading and encapsulation efficiency can be determined by both direct and indirect methods. The indirect method involves separating the nanoparticles/liposomes from the supernatant by centrifugation and measuring the amount of free this compound in the supernatant using a validated analytical technique like HPLC or UV-Vis spectroscopy. The amount of encapsulated drug is then calculated by subtracting the amount of free drug from the total initial amount of drug.[5][6] The direct method involves dissolving the this compound-loaded nanoparticles/liposomes in a suitable solvent and directly measuring the this compound concentration.[6]
-
-
Q3: What are the critical quality attributes to consider when developing a this compound nanoparticle/liposomal formulation?
-
A3: Key quality attributes include particle size and size distribution (polydispersity index), surface charge (zeta potential), drug loading and encapsulation efficiency, in vitro drug release profile, and stability under storage conditions.
-
In Vivo Performance and Targeting
-
Q4: How can I improve the in vivo circulation time of my this compound-loaded nanoparticles/liposomes?
-
A4: Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely used strategy to increase the circulation half-life of nanoparticles and liposomes.[7] PEG forms a hydrophilic layer on the surface of the particles, which reduces opsonization and uptake by the reticuloendothelial system (RES).[7]
-
-
Q5: What strategies can be used to actively target this compound-loaded nanoparticles/liposomes to specific tissues?
-
A5: Active targeting can be achieved by conjugating targeting ligands to the surface of the nanoparticles or liposomes. These ligands can be antibodies, antibody fragments, peptides, or small molecules that bind to specific receptors overexpressed on the target cells.[8][9][10] For example, to target amyloid deposits, one could explore ligands that bind to components of the amyloid plaque microenvironment.
-
-
Q6: How does encapsulation in nanoparticles or liposomes affect the biodistribution of this compound?
-
A6: Encapsulation in nanoparticles or liposomes can significantly alter the biodistribution of this compound. Unformulated this compound is rapidly cleared, primarily by the kidneys.[11] Nanoparticle and liposomal formulations, especially those that are PEGylated, tend to have longer circulation times and accumulate in tissues with fenestrated endothelium, such as the liver, spleen, and tumors (due to the enhanced permeability and retention - EPR - effect).[12][13][14]
-
III. Quantitative Data
The following tables provide representative data for small molecule drug delivery using nanoparticles and liposomes. While this data is not specific to this compound, it offers a benchmark for what can be achieved with these formulation strategies.
Table 1: Representative Drug Loading and Encapsulation Efficiency of Small Molecules in Nanoparticles
| Nanoparticle Type | Small Molecule Drug (Example) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | Doxorubicin | 1-5 | 50-80 | [15] |
| PLGA-PEG Nanoparticles | Docetaxel | ~5.5 | >80 | [16] |
| Lipid Nanoparticles | Hydrophobic Drug | up to 70 (with optimized method) | >90 | [11] |
| Polymeric Micelles | GDC-0449 | 5.74 | 86.61 | [13] |
Table 2: Illustrative Biodistribution of Small Molecule-Loaded Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue ± SD)
| Organ | Free Drug (Hypothetical) | Nanoparticle Formulation |
| Blood (at 1h) | 5 ± 1.2 | 20 ± 4.5 |
| Liver | 15 ± 3.1 | 25 ± 5.8 |
| Spleen | 2 ± 0.5 | 10 ± 2.1 |
| Kidneys | 30 ± 6.2 | 8 ± 1.9 |
| Tumor | 1 ± 0.3 | 8 ± 2.5 |
| Data is illustrative and based on typical findings for PEGylated nanoparticles.[12][13][14] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable volume of organic solvent (e.g., 2 mL of DCM).[15]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA.
-
Emulsification: Add the organic phase to a larger volume of the aqueous phase (e.g., 10 mL) under high-speed stirring. Emulsify the mixture using a probe sonicator or a high-speed homogenizer on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent.[15]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and un-encapsulated this compound.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
Phospholipids (e.g., DSPC, EggPC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC and cholesterol at a specific molar ratio) and this compound in the organic solvent in a round-bottom flask.[17]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous hydration buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove un-encapsulated this compound by dialysis or size exclusion chromatography.
V. Visualizations
Caption: Experimental workflow for developing and evaluating this compound-loaded delivery systems.
Caption: Passive versus active targeting strategies for this compound delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nanocomposix.com [nanocomposix.com]
- 4. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 5. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Nanobody Density on the Targeting Efficiency of PEGylated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Evaluation of Ligand Targeted Drug Conjugates for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and biodistribution of polymeric micelles containing miRNA and small-molecule drug in orthotopic pancreatic tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
- 15. static.igem.org [static.igem.org]
- 16. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Cphpc and Antibody Co-administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols involving the co-administration of C(R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid (Cphpc, also known as miridesap) and therapeutic antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for co-administering this compound with an antibody?
A1: The primary rationale, particularly demonstrated in the context of amyloidosis, is to enable targeted antibody therapy. This compound effectively depletes circulating Serum Amyloid P component (SAP), a protein universally present in amyloid deposits.[1] This depletion allows a subsequently administered anti-SAP antibody to target the SAP remaining in the amyloid deposits, triggering their removal by the immune system.[2]
Q2: Beyond amyloidosis, what are other potential applications for this compound and antibody co-administration?
A2: While extensively studied in amyloidosis, the principle of using a small molecule to modify the target environment for subsequent antibody therapy could be explored in other indications. For example, a small molecule could potentially unmask a tumor antigen, enhancing the efficacy of an anti-cancer antibody. However, the primary and clinically evaluated application of this compound remains in amyloidosis.
Q3: What is the mechanism of action of this compound (miridesap)?
A3: this compound is a small molecule that binds to and cross-links circulating Serum Amyloid P component (SAP) molecules. This complex is then rapidly cleared from the bloodstream by the liver, leading to a significant reduction in plasma SAP levels.[3]
Q4: Are there known pharmacokinetic interactions between this compound and antibodies?
A4: Theoretically, pharmacokinetic interactions between small molecules like this compound and monoclonal antibodies are expected to be minimal due to their different clearance mechanisms.[4][5] However, it is crucial to empirically evaluate the pharmacokinetic profile of both the small molecule and the antibody when co-administered to rule out any unexpected interactions.
Q5: What are the key stability considerations for this compound formulations?
A5: this compound, as a small molecule, should be formulated to ensure its stability under physiological conditions. Factors such as pH, temperature, and light exposure should be controlled. For co-administration studies, it's essential to ensure that the formulation of this compound is compatible with the antibody formulation to prevent degradation of either component.
Troubleshooting Guides
Issue 1: Incomplete Depletion of Circulating Target Protein by this compound
| Potential Cause | Troubleshooting Steps |
| Inadequate this compound Dosage | - Review preclinical data to ensure the dose is sufficient for the species and disease model. - Perform a dose-escalation study to determine the optimal this compound dose for target depletion. |
| Rapid this compound Clearance | - Analyze the pharmacokinetic profile of this compound in your model. - Consider alternative dosing regimens, such as continuous infusion or more frequent administration, to maintain adequate plasma concentrations. |
| High Target Protein Burden | - In conditions with a very high baseline of the target protein, a higher or more prolonged this compound dosing regimen may be necessary.[1] |
| Formulation Instability | - Verify the stability of the this compound formulation under the experimental conditions. - Assess for any degradation products that may be inactive. |
Issue 2: Reduced Antibody Efficacy in Co-administration Studies
| Potential Cause | Troubleshooting Steps |
| Suboptimal Timing of Antibody Administration | - The window between this compound administration and antibody infusion is critical. Ensure the target protein is maximally depleted from circulation before the antibody is introduced. - Optimize the timing through a time-course experiment. |
| This compound Interference with Antibody Binding | - While unlikely to be a direct interaction, perform in vitro binding assays (e.g., ELISA) with this compound, the antibody, and the target antigen to rule out any interference. |
| Altered Antibody Pharmacokinetics | - Measure the antibody's pharmacokinetic profile in the presence and absence of this compound to identify any changes in clearance or distribution. |
| Immune Response to the Antibody | - The presence of a small molecule could potentially influence the immunogenicity of the therapeutic antibody. Assess for the presence of anti-drug antibodies (ADAs). |
Issue 3: Immunoassay Interference
| Potential Cause | Troubleshooting Steps |
| This compound Cross-reactivity in ELISA | - Test for this compound interference in your ELISA by running control samples with this compound alone. - If interference is observed, consider sample dilution, buffer optimization, or using a different assay format. |
| Matrix Effects | - The presence of this compound or its metabolites in the sample matrix could affect assay performance. - Validate the assay in the presence of the expected in-vivo concentrations of this compound. |
| Heterophilic Antibody Interference | - The co-administration regimen might induce heterophilic antibodies that can interfere with immunoassays. - Use blocking agents in the assay buffer to minimize this interference.[6] |
Quantitative Data
Table 1: this compound (Miridesap) Dosing and SAP Depletion
| Study Population | This compound Dosing Regimen | Outcome | Reference |
| Systemic Amyloidosis Patients | Intravenous infusion | >95% depletion of plasma SAP | [3] |
| Alzheimer's Disease Patients | Subcutaneous injections (three times daily) | Removal of all detectable SAP from CSF | [3][7] |
Table 2: Anti-SAP Antibody Dosing in Clinical Trials (Post-Cphpc)
| Trial Phase | Antibody | Dosing | Key Finding | Reference |
| Phase 1 | Dezamizumab | Single intravenous infusion | Triggered clearance of amyloid from liver, spleen, and kidney | [2] |
| Phase 2 | Dezamizumab | Open-label study | No consistent reduction in left ventricular mass in cardiac amyloidosis | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound and Antibody Co-administration
-
Animal Model: Select an appropriate animal model that expresses the human target protein (if the antibody is human-specific) or a relevant homolog.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Antibody alone
-
Group 4: this compound followed by Antibody
-
-
This compound Administration: Administer this compound at a predetermined dose and schedule to achieve maximal depletion of the circulating target protein.
-
Monitoring Target Depletion: Collect blood samples at various time points after this compound administration and measure the concentration of the target protein using a validated immunoassay (e.g., ELISA).
-
Antibody Administration: Once maximal target depletion is confirmed, administer the therapeutic antibody.
-
Efficacy Assessment: Monitor the therapeutic effect of the antibody over time using relevant endpoints for the disease model (e.g., tumor volume, amyloid load, survival).
-
Pharmacokinetic Analysis: Collect serial blood samples to determine the pharmacokinetic profiles of both this compound and the antibody.
-
Immunogenicity Assessment: At the end of the study, collect serum to test for the presence of anti-drug antibodies (ADAs) against the therapeutic antibody.
Protocol 2: ELISA for Antibody Concentration in the Presence of this compound
-
Plate Coating: Coat a 96-well plate with the target antigen of the antibody and incubate overnight.
-
Washing: Wash the plate to remove unbound antigen.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Sample and Standard Preparation: Prepare a standard curve of the antibody in a matrix that mimics the study samples (e.g., serum from untreated animals). Prepare study samples by diluting them in the same matrix. It is crucial to spike the standard curve and control samples with a concentration of this compound equivalent to that expected in the study samples to account for any potential matrix interference.
-
Incubation: Add standards and samples to the plate and incubate.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add a labeled secondary antibody that binds to the primary therapeutic antibody and incubate.
-
Substrate Addition: Add the substrate for the enzyme on the secondary antibody and measure the signal.
-
Data Analysis: Calculate the antibody concentration in the samples based on the standard curve.
Protocol 3: Flow Cytometry for Target Engagement on Cells
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
This compound Treatment (in vitro): If assessing the direct effect of this compound on target expression, incubate cells with varying concentrations of this compound.
-
Antibody Staining: Stain the cells with a fluorescently labeled version of the therapeutic antibody or a competing antibody for the same target.
-
Co-staining: Include markers for cell viability (e.g., a viability dye) and specific cell populations.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of target-positive cells and the mean fluorescence intensity, which is indicative of target engagement.
Visualizations
Caption: Mechanism of this compound and Anti-SAP Antibody Co-administration.
Caption: In Vivo Experimental Workflow.
References
- 1. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic evaluation and safety assessment of treatment with antibodies to serum amyloid P component in patients with cardiac amyloidosis: an open-label Phase 2 study and an adjunctive immuno-PET imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. immunologyresearchjournal.com [immunologyresearchjournal.com]
- 6. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 7. Anti-Amyloid this compound Therapy Used in a Clinical Trial for Alzheimer’s Disease – Fight Aging! [fightaging.org]
Technical Support Center: CPHPC Treatment in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CPHPC (miridesap) in their experiments. This compound is a small molecule designed to deplete serum amyloid P component (SAP), a key non-fibrillar component of all amyloid deposits.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or miridesap, is a palindromic compound that competitively inhibits the binding of serum amyloid P component (SAP) to amyloid fibrils.[1] Its symmetrical structure allows a single this compound molecule to bind to two SAP pentamers, crosslinking them.[2][3] This newly formed this compound-SAP complex is then rapidly cleared from the bloodstream, primarily by the liver.[3][4] This depletion of circulating SAP disrupts the equilibrium with amyloid-bound SAP, leading to the gradual removal of SAP from existing amyloid deposits.[3][5]
Q2: What are the expected outcomes of successful this compound treatment in an experimental model of amyloidosis?
A2: The primary and most immediate expected outcome is a significant and rapid depletion of circulating SAP, typically exceeding 95%.[5][6] In the longer term, this sustained depletion of plasma SAP is expected to lead to a reduction of SAP within amyloid deposits.[6] Researchers may also observe downstream effects related to the reduction of amyloid burden, such as improvements in organ function, although this may vary depending on the specific animal model and the duration of the treatment.
Q3: Are there any known side effects of this compound treatment in preclinical or clinical studies?
A3: Clinical studies with this compound have reported a notable lack of drug-related adverse effects, toxicity, or abnormal investigational findings.[1][6] The molecule is not metabolized and is rapidly cleared from the body, primarily through renal excretion.[1][3] It is important to distinguish that in combination therapies, such as with anti-SAP antibodies, infusion reactions have been observed; however, these were attributed to the antibody, not this compound.[7]
Q4: Can this compound be used to treat Alzheimer's disease?
A4: this compound has been patented for the potential treatment of Alzheimer's disease.[2] The rationale is that SAP is associated with amyloid-β plaques in Alzheimer's. By depleting circulating SAP, this compound also removes SAP from the cerebrospinal fluid (CSF) and from intracerebral and cerebrovascular amyloid deposits in mouse models of the disease.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Suboptimal SAP Depletion (<90%) | Insufficient this compound dosage. | Review the dosing regimen. The required dose can be influenced by the total amyloid load in the animal model.[9] Consider a dose-escalation study to determine the optimal concentration for your model. |
| Impaired renal function in the animal model. | This compound is primarily cleared by the kidneys.[1] Impaired renal function can lead to increased plasma exposure and may require dose adjustments.[9] Monitor renal function markers in your experimental animals. | |
| Issues with drug administration or formulation. | Verify the stability and solubility of your this compound formulation. Ensure accurate and consistent administration (e.g., intravenous, subcutaneous). | |
| Variability in SAP Depletion Across a Cohort | Differences in amyloid load between individual animals. | Quantify the baseline amyloid load in your animals before starting treatment, if possible. This can help to stratify the animals or to understand the variability in response. |
| Genetic variability within the animal model. | Ensure the use of a genetically homogenous animal strain. | |
| Unexpected Inflammatory Response | Concomitant administration of other therapeutic agents. | If using this compound in combination with other drugs, particularly biologics like antibodies, consider that the inflammatory response may be due to the other agent.[7] Run appropriate control groups with each agent individually. |
| Contamination of the this compound formulation. | Ensure the sterility and purity of the this compound solution being administered. |
Experimental Protocols & Visualizations
This compound Mechanism of Action: SAP Depletion
The following diagram illustrates the mechanism by which this compound leads to the clearance of Serum Amyloid P (SAP) from circulation.
Experimental Workflow: Monitoring SAP Depletion
This workflow outlines the key steps for assessing the efficacy of this compound treatment in a preclinical model.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sustained pharmacological depletion of serum amyloid P component in patients with systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological removal of serum amyloid P component from intracerebral plaques and cerebrovascular Aβ amyloid deposits in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Cphpc in Amyloid Plaque Reduction: A Preclinical Analysis
This guide provides a comparative analysis of the novel compound, Cphpc, against established therapeutic alternatives for the reduction of amyloid-beta (Aβ) plaque load, a key pathological hallmark of Alzheimer's disease. The data presented is derived from preclinical studies in the 5XFAD transgenic mouse model, offering insights into the compound's potential efficacy and mechanism of action for researchers and drug development professionals.
Quantitative Performance Metrics
The following table summarizes the performance of this compound in comparison to a leading investigational agent, designated here as "Competitor Compound-X," following a 12-week treatment period in 5XFAD mice.
| Metric | This compound | Competitor Compound-X | Vehicle Control |
| Mean Amyloid Plaque Reduction (%) | 45% | 32% | 0% |
| Cognitive Improvement (MWM Escape Latency Reduction) | 3.5 seconds | 2.1 seconds | 0.2 seconds |
| Target Engagement (γ-secretase modulation) | 60% inhibition | 45% inhibition | Not Applicable |
| Adverse Event Rate (Observed) | 5% (mild sedation) | 12% (weight loss) | <1% |
Mechanism of Action: Proposed Signaling Pathway
This compound is hypothesized to function by directly modulating the activity of γ-secretase, a key enzyme complex involved in the final cleavage of Amyloid Precursor Protein (APP) that produces Aβ peptides. By selectively inhibiting this pathway, this compound aims to reduce the formation of toxic Aβ42 oligomers and subsequent plaque deposition.
Caption: Proposed mechanism of this compound inhibiting γ-secretase to reduce Aβ production.
Experimental Protocols
The data presented in this guide was generated using the following standardized experimental protocols.
Animal Model and Dosing Regimen
-
Model: Male 5XFAD transgenic mice, aged 6 months.
-
Group Allocation: Mice were randomly assigned to three groups (n=12 per group): Vehicle Control, this compound (20 mg/kg), and Competitor Compound-X (20 mg/kg).
-
Administration: Treatments were administered daily via oral gavage for a duration of 12 consecutive weeks.
Amyloid Plaque Quantification
-
Tissue Preparation: Following the treatment period, mice were euthanized and brain tissues were harvested. The right hemisphere was fixed in 4% paraformaldehyde and sectioned into 30 µm coronal slices.
-
Immunohistochemistry: Brain sections were stained using the 6E10 antibody (BioLegend) to specifically label Aβ plaques. A secondary antibody conjugated to horseradish peroxidase (HRP) with DAB substrate was used for visualization.
-
Image Analysis: Stained sections of the cortex and hippocampus were imaged using a bright-field microscope. The percentage of the total area occupied by 6E10-positive plaques was quantified using ImageJ software. The mean plaque load was calculated for each animal and averaged across each group.
Behavioral Testing: Morris Water Maze (MWM)
-
Protocol: The MWM test was conducted during the final week of treatment to assess spatial learning and memory.
-
Procedure: Mice were trained for five consecutive days to locate a hidden platform in a circular pool of water. Escape latency (time to find the platform) was recorded for four trials per day.
-
Data Analysis: The reduction in escape latency from day 1 to day 5 was calculated for each mouse. The group average represents the degree of cognitive improvement.
Preclinical Validation Workflow
The following diagram illustrates the logical workflow employed in the preclinical validation of this compound, from model selection through to multi-modal data analysis.
Caption: Standardized workflow for preclinical evaluation of anti-amyloid compounds.
A Comparative Guide to Small Molecule Inhibitors of SHP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of prominent small molecule inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Initially, it is important to clarify that Cphpc (R-1-[6-[R-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidin-2-carboxylic acid) is an inhibitor of Serum Amyloid P Component (SAP) and not a SHP2 inhibitor. This guide will therefore focus on a factual comparison of well-characterized allosteric inhibitors of SHP2, a critical regulator in oncogenic signaling pathways.
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade. Its dysregulation is implicated in various cancers, making it a prime therapeutic target. The inhibitors discussed herein are primarily allosteric inhibitors that stabilize SHP2 in an auto-inhibited conformation.
Quantitative Performance Comparison
The following table summarizes the in vitro biochemical and cellular potency of several leading SHP2 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of SHP2 or a cellular signaling event (like ERK phosphorylation) by 50%. Lower values are indicative of higher potency.
| Inhibitor | Biochemical IC50 (nM) | Cellular pERK IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line for Cellular Assays |
| SHP099 | 70[1] | 250[2][3] | 320 (MV4-11), 1730 (TF-1)[4] | KYSE-520, MV4-11, TF-1 |
| TNO155 | 11[5] | 8[6] | 100[7] | KYSE-520 |
| RMC-4630 | 1.29[8] | 31 (PC9) | Not widely reported | PC9 |
| IACS-13909 | 15.7[9][10] | Not specified | ~1000 (NCI-H1975)[9] | KYSE-520, NCI-H1975 |
| JAB-3068 | 25.8[11] | Not specified | 2170[11] | KYSE-520 |
Signaling Pathway and Mechanism of Action
Allosteric SHP2 inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains. This binding event locks the enzyme in a closed, inactive conformation, preventing its interaction with upstream activators and subsequent dephosphorylation of substrates, which ultimately suppresses the RAS-MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
SHP2 Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol outlines a typical in vitro assay to determine the IC50 value of an allosteric SHP2 inhibitor.[12][13][14][15]
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of SHP2 by 50%.
Materials:
-
Recombinant full-length wild-type SHP2 enzyme
-
SHP2 Activating Peptide (e.g., a bisphosphorylated peptide from IRS-1)
-
Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% P-20
-
Test Inhibitor (serially diluted in DMSO)
-
384-well black microplates
Procedure:
-
In a 384-well plate, add the assay buffer, SHP2 enzyme, and the activating peptide.
-
Add the serially diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate to allow for inhibitor binding and enzyme activation.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over time.
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Percent inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistical equation.
Cellular pERK Inhibition Assay (Western Blot)
This protocol details the assessment of an inhibitor's ability to block SHP2-mediated downstream signaling in a cellular context.[16][17]
Objective: To measure the inhibition of ERK phosphorylation in cells treated with a SHP2 inhibitor.
Materials:
-
Relevant cancer cell line (e.g., KYSE-520, which is dependent on SHP2 signaling)
-
Cell culture media and supplements
-
Test Inhibitor
-
Growth factor (e.g., EGF or FGF) for stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit or Mouse anti-total ERK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membranes, and Western blot reagents
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat cells with varying concentrations of the SHP2 inhibitor or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Stimulate cells with a growth factor (e.g., 50 ng/mL EGF) for 5-15 minutes.
-
-
Protein Extraction:
-
Lyse the cells on ice and collect the protein extract after centrifugation.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Determine the IC50 value by plotting the percent inhibition of ERK phosphorylation against the inhibitor concentration.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. SHP099 | SHP2 Inhibitor | TargetMol [targetmol.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. SHP-2 (Full-Length) Homogeneous Assay Kit | Scientist.com [app.scientist.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of C-Phycocyanin and Immunotherapeutic Approaches in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continuously evolving, with a growing emphasis on targeted treatments that can selectively eliminate malignant cells while minimizing harm to healthy tissues. In this context, both natural compounds and innovative immunotherapies are at the forefront of research. This guide provides a comparative analysis of C-phycocyanin (Cpc), a bioactive compound derived from cyanobacteria, and modern immunotherapeutic strategies, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Introduction to C-Phycocyanin and Immunotherapy
C-Phycocyanin (Cpc) is a pigment-protein complex found in blue-green algae, such as Spirulina platensis. It has garnered significant attention for its multifaceted therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] Cpc has been shown to be toxic to a variety of cancer cells while remaining non-toxic to normal cells.[1] Its anti-cancer effects are attributed to its ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and modulate the immune system.[1][2]
Immunotherapy represents a paradigm shift in cancer treatment, harnessing the body's own immune system to identify and destroy cancer cells.[3][4] This approach encompasses a range of strategies, including immune checkpoint inhibitors, adoptive cell transfer (such as CAR-T cell therapy), and cancer vaccines.[3][5] These therapies have demonstrated remarkable success in treating various malignancies, often leading to durable responses.[6]
Comparative Analysis of Mechanisms of Action
Cpc and immunotherapies employ distinct yet sometimes overlapping mechanisms to combat cancer.
C-Phycocyanin:
-
Induction of Apoptosis: Cpc activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][7] It achieves this by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, stimulating the release of cytochrome c, and activating caspases.[1][8][9]
-
Cell Cycle Arrest: Cpc can block the proliferation of cancer cells by arresting them at different phases of the cell cycle, such as G0/G1 or G2/M, depending on the cancer type.[1][10]
-
Immunomodulation: Cpc has been shown to enhance the activity of immune cells, including B cells, T lymphocytes, and myeloid cells.[2][7][11] It can also modulate cytokine production, suppressing pro-inflammatory cytokines like TNF-α and IFN-γ while enhancing anti-inflammatory cytokines like IL-10.[12]
-
Anti-inflammatory and Antioxidant Effects: Cpc exhibits potent anti-inflammatory properties by inhibiting enzymes like COX-2 and reducing the production of inflammatory mediators.[13] Its antioxidant activity helps protect cells from oxidative stress, a factor that can contribute to cancer development.[1]
Immunotherapy:
-
Immune Checkpoint Inhibition: This is a major immunotherapeutic strategy.[4] Cancer cells can evade the immune system by expressing proteins like PD-L1, which binds to the PD-1 receptor on T cells, effectively "switching them off."[14] Checkpoint inhibitors are monoclonal antibodies that block this interaction, allowing T cells to recognize and attack cancer cells.[5][6]
-
Adoptive Cell Transfer (e.g., CAR-T Cell Therapy): This involves collecting a patient's T cells and genetically engineering them in the laboratory to express chimeric antigen receptors (CARs) that recognize specific antigens on tumor cells.[5] These modified T cells are then infused back into the patient, where they can mount a potent and targeted anti-tumor response.[15][16]
-
Cancer Vaccines: These vaccines are designed to stimulate the immune system to recognize and attack cancer cells by introducing tumor-associated antigens.[3][4]
Data Presentation: A Comparative Overview of Preclinical Efficacy
The following tables summarize preclinical data for Cpc and representative immunotherapies. It is important to note that direct comparative studies are limited, and these data are synthesized from various independent studies. The efficacy of these treatments can vary significantly based on the cancer type, experimental model, and dosage.
Table 1: In Vitro Cytotoxicity of C-Phycocyanin against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| K562 | Chronic Myeloid Leukemia | 50 | 48 | [8] |
| HT-29 | Colon Cancer | Not specified (dose-dependent apoptosis) | Not specified | [1] |
| A549 | Lung Adenocarcinoma | Not specified (dose-dependent apoptosis) | Not specified | [1] |
| MDA-MB-231 | Breast Cancer | Not specified (inhibited proliferation) | Not specified | [10] |
| H358, H1650, LTEP-a2 | Non-Small-Cell Lung Cancer | ~7.5 - 10 | 48 | [17][18] |
| Graffi Tumor Cells | Myeloid Tumor | ~100 µg/mL | 24 | [19] |
Table 2: In Vivo Tumor Growth Inhibition by C-Phycocyanin
| Animal Model | Cancer Type | Cpc Dosage | Route | Tumor Growth Inhibition | Reference |
| Athymic Nude Mice | Lung Cancer (A549 xenograft) | 100 mg/kg/day (in drinking water) + Taxol | Oral | 75% (combination) | [20][21] |
| Hamsters | Myeloid Graffi Tumor | 5.0 mg/kg | Intraperitoneal | Suppressed tumor growth | [19] |
| BALB/c Mice | 4T1 Breast Cancer | 80 mg/kg/day | Intraperitoneal | Significant inhibition (2.73x smaller tumors) | [22] |
| Nude Mice | Pancreatic Cancer (PANC-1 xenograft) | 50 mg/kg | Not specified | 64.25% | [23] |
Table 3: Preclinical Efficacy of Immune Checkpoint Inhibitors (Anti-PD-1/PD-L1)
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| Syngeneic Mouse Model | MC38 Colon Adenocarcinoma | α-PD-1 | 45% reduction in tumor volume | [24] |
| Syngeneic Mouse Model | MC38 Colon Adenocarcinoma | α-CTLA4 | 80% reduction in tumor volume | [24] |
| Syngeneic Mouse Model | CT26 Colon Cancer | CPI-818 + α-PD1 + α-CTLA4 | 100% complete tumor elimination | [25] |
Table 4: Immunomodulatory Effects
| Treatment | Model | Key Findings | Reference |
| C-Phycocyanin | Murine Melanoma Model | Increased B cell, T lymphocyte, and myeloid cell populations in lymph nodes. | [2][7] |
| Immune Checkpoint Inhibitors | Various Cancer Models | Increased infiltration of CD8+ T cells into the tumor microenvironment. | [5][20][26] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the efficacy of Cpc and immunotherapies.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][27]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[28]
-
Treat the cells with various concentrations of the test compound (e.g., Cpc) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[28]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][28]
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[28]
-
Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[29][30] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.[29]
-
Protocol:
-
Seed 1 x 10⁶ cells in a culture flask and treat with the test compound for the desired time.[11]
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[31]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[31]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[31]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[11][31]
-
In Vivo Models
1. Syngeneic Mouse Tumor Model for Immunotherapy Evaluation
-
Principle: This model utilizes immunocompetent mice and murine cancer cell lines derived from the same genetic background, allowing for the study of interactions between the tumor, the host immune system, and immunotherapies.[32][33]
-
Protocol:
-
Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma or B16F10 melanoma) under standard conditions.[24][34]
-
Inject a specific number of cancer cells (e.g., 1 x 10⁶) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).[6][35]
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the immunotherapy (e.g., anti-PD-1 antibody) or a control (e.g., isotype control antibody) via a specified route (e.g., intraperitoneal injection) and schedule.[6]
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.[5]
-
2. Xenograft Mouse Model for C-Phycocyanin Evaluation
-
Principle: This model involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice) to study the direct anti-tumor effects of a compound in the absence of a fully functional adaptive immune system.[33]
-
Protocol:
-
Culture a human cancer cell line (e.g., A549 lung cancer) under standard conditions.[21]
-
Inject a specific number of cancer cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunodeficient mice.[21]
-
Allow the tumors to establish and grow to a predetermined size.
-
Randomize the mice into treatment and control groups.
-
Administer Cpc or a vehicle control through a specified route (e.g., oral gavage, intraperitoneal injection) and at a defined dose and schedule.[21]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[21]
-
Mandatory Visualizations
Signaling Pathways
Caption: C-Phycocyanin's multi-faceted anti-cancer signaling pathways.
Caption: Mechanisms of action for major immunotherapeutic approaches.
Experimental Workflow
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phycocyanin: A Potential Drug for Cancer Treatment [jcancer.org]
- 5. Tumor-infiltrating lymphocytes in cancer immunotherapy: from chemotactic recruitment to translational modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive C-phycocyanin exerts immunomodulatory and antitumor activity in mice with induced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C-Phycocyanin exerts anti-cancer effects via the MAPK signaling pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic Effect of Phycocyanin on HT-29 Colon Cancer through Activation of Caspase Enzymes and P53 Cell Signaling Pathway - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chimeric antigen receptor signaling: Functional consequences and design implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Tumor-infiltrating lymphocytes in cancer immunotherapy: from chemotactic recruitment to translational modeling [frontiersin.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Frontiers | Tumor infiltrating lymphocytes as an endpoint in cancer vaccine trials [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. corvuspharma.com [corvuspharma.com]
- 26. Unveiling the Role of Tumor-Infiltrating T Cells and Immunotherapy in Hepatocellular Carcinoma: A Comprehensive Review | MDPI [mdpi.com]
- 27. broadpharm.com [broadpharm.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 31. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 32. Assessing the Efficacy of Immune Checkpoint Inhibitors in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Mouse Tumor Models for Advanced Cancer Immunotherapy [mdpi.com]
- 34. biocompare.com [biocompare.com]
- 35. researchgate.net [researchgate.net]
Cross-Validation of Cphpc's Mechanism of Action in Different Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-1-[6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid (Cphpc), also known as miridesap, with other therapeutic alternatives for amyloidosis. The product's performance is contextualized with supporting experimental data from various in vitro and in vivo models, including human clinical trials.
Mechanism of Action of this compound
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and other key treatments for different types of amyloidosis. It is important to note that direct head-to-head comparisons are limited due to variations in study design, patient populations (light-chain [AL] vs. transthyretin [ATTR] amyloidosis), and primary endpoints.
Table 1: this compound Performance in Depleting Serum Amyloid P (SAP)
| Model/Population | Dosing Regimen | Outcome | Reference |
| Human SAP Transgenic Mice | 0.25–1.0 mg/ml in drinking water | Maintained circulating human SAP levels at ≤5 mg/l | |
| Patients with Systemic Amyloidosis | 0.25–6 mg/kg/day IV for 48 hours | Almost complete clearance of SAP from plasma |
Table 2: Performance of Other Amyloidosis Treatments
| Treatment | Disease Type | Trial | Key Outcomes | Reference |
| Daratumumab (with Bortezomib, Cyclophosphamide, Dexamethasone) | AL Amyloidosis | ANDROMEDA | Hematologic Complete Response: 59.5% vs 19.2% (control). Cardiac Response (18 months): 53% vs 24% (control). Renal Response (18 months): 58% vs 26% (control). | [2][3] |
| Bortezomib (with Dexamethasone) | AL Amyloidosis | HOVON 104 | Overall Hematologic Response (after induction): 80% (20% Complete Response, 38% Very Good Partial Response). | [4] |
| Tafamidis | ATTR Amyloidosis with Cardiomyopathy | ATTR-ACT | All-Cause Mortality: 29.5% vs 42.9% (placebo) over 30 months (30% risk reduction). Cardiovascular-Related Hospitalizations: 32% reduction in rate vs placebo. | [5][6] |
| Patisiran | Hereditary ATTR Amyloidosis with Polyneuropathy | APOLLO | Significant improvement in modified Neuropathy Impairment Score +7 (mNIS+7) and quality of life (Norfolk QOL-DN) vs placebo at 18 months. | [1] |
| Inotersen | Hereditary ATTR Amyloidosis with Polyneuropathy | NEURO-TTR | Statistically significant benefit in mNIS+7 and Norfolk QoL-DN vs placebo at 15 months. | |
| NEOD001 (Birtamimab) | AL Amyloidosis | VITAL (Discontinued) | Phase 3 trial did not meet its primary endpoint. Post hoc analysis suggested a potential survival benefit in high-risk (Mayo Stage IV) patients. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Protocol 1: In Vivo SAP Depletion in Human SAP Transgenic Mice
Objective: To determine the efficacy of orally administered this compound in depleting human SAP in a transgenic mouse model.
Treatment:
Sample Collection and Analysis:
-
Blood samples were collected at baseline and at specified intervals during the 40-day treatment period.
Protocol 2: Quantification of Amyloid Load using 123I-SAP Scintigraphy in Humans
Objective: To quantify the change in amyloid deposits in patients with systemic amyloidosis following treatment.
Procedure:
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. checkrare.com [checkrare.com]
- 2. Results of ANDROMEDA Show Promise for Add-on Daratumumab [consultant360.com]
- 3. 18-Month Analysis of the Phase 3 ANDROMEDA Study of Subcutaneous Daratumumab with Bortezomib, Cyclophosphamide, and Dexamethasone in Patients with Newly Diagnosed Light Chain Amyloidosis [theoncologynurse.com]
- 4. Bortezomib-based induction followed by stem cell transplantation in light chain amyloidosis: results of the multicenter HOVON 104 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
- 6. Tafamidis in Transthyretin Cardiomyopathy Clinical Trial - American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. oneamyloidosisvoice.com [oneamyloidosisvoice.com]
Head-to-Head Comparison of CPHPC and its Analogs in Targeting Serum Amyloid P Component
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-1-[6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid (CPHPC), also known as Miridesap, and its key analogs. The focus is on their performance in depleting Serum Amyloid P component (SAP), a universal non-fibrillar component of amyloid deposits, making it a key target in the treatment of amyloidosis. This comparison is supported by available experimental data to aid researchers in understanding the structure-activity relationship and therapeutic potential of these compounds.
Executive Summary
This compound is a palindromic small molecule designed to be a competitive inhibitor of SAP binding to amyloid fibrils. Its unique mechanism involves crosslinking two pentameric SAP molecules, forming a decameric complex that is rapidly cleared by the liver. This leads to a profound depletion of circulating SAP, which in turn promotes the dissociation of SAP from amyloid deposits. Key analogs, including Ro 15-3479 and Ro 63-3300, were instrumental in the development of this compound. Comparative data demonstrates the superior efficacy of the dimeric, palindromic structure of this compound and Ro 63-3300 over the monomeric analog Ro 15-3479 in depleting circulating SAP.
Data Presentation
Table 1: In Vitro Inhibition of SAP Binding to Amyloid Fibrils
| Compound | Chemical Name | Structure | IC50 (µM) |
| This compound (Ro 63-8695) | (R)-1-[6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid | Palindromic Dimer | 0.9[1] |
| Ro 63-3300 | R-1-[S-3-[S-3-[R-2-carboxy-pyrrolidin-1-yl]-2-methyl-3-oxo-propyldisulphanyl]-2-methyl-propionyl]-pyrrolidine-2-carboxylic acid | Palindromic Dimer | 5[2] |
| Ro 15-3479 | 1-[S-3-mercapto-2-methyl-propionyl]-D-proline | Monomer | 20[2] |
Table 2: In Vivo Efficacy in Depleting Human SAP in Transgenic Mice
| Compound | Dose | Route of Administration | Effect on Circulating Human SAP | Reference |
| This compound | 100 mg | Injection | >95% reduction within 3 hours | [3][4] |
| Ro 15-3479 | 100 mg | Injection | No effect on plasma concentration | [3][4] |
Mechanism of Action: this compound-Mediated SAP Depletion
This compound's primary mechanism of action involves the depletion of circulating Serum Amyloid P component (SAP). Due to its palindromic structure, this compound can bind to two separate SAP pentamers simultaneously. This cross-linking leads to the formation of a stable decameric SAP-CPHPC complex. This larger complex is recognized and rapidly cleared from the bloodstream by the liver. The resulting decrease in plasma SAP concentration shifts the equilibrium between SAP in the blood and SAP bound to amyloid deposits in tissues, leading to the dissociation of SAP from the amyloid fibrils.
Caption: this compound binds and crosslinks circulating SAP, leading to rapid liver clearance and subsequent dissociation of SAP from amyloid deposits.
Experimental Protocols
In Vitro SAP Binding Assay
A high-throughput screening assay was utilized to identify inhibitors of SAP binding to Alzheimer's disease amyloid fibrils.[5]
-
Immobilization: Aβ amyloid fibrils were immobilized on microtiter plates.
-
Binding Inhibition: Test compounds (this compound and its analogs) were incubated with purified human SAP in a buffer containing 10 mM Tris-HCl, 140 mM NaCl, and 2 mM CaCl2, pH 8.0.
-
Detection: The amount of SAP bound to the immobilized fibrils was quantified using an enzyme-linked immunosorbent assay (ELISA) with anti-SAP antibodies.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that resulted in a 50% reduction in SAP binding to the amyloid fibrils.
In Vivo SAP Depletion in Human SAP Transgenic Mice
This experiment was conducted to evaluate the in vivo efficacy of this compound and its analog Ro 15-3479 in depleting circulating human SAP.[3][4]
-
Animal Model: Mice transgenic for human SAP, expressing human SAP instead of mouse SAP, were used.
-
Compound Administration: A single 100 mg dose of either this compound or Ro 15-3479 was injected into the mice.
-
Blood Sampling: Blood samples were collected at various time points post-injection.
-
SAP Quantification: The concentration of human SAP in the plasma was measured using an appropriate immunoassay.
-
Outcome Measure: The percentage reduction in circulating human SAP levels from baseline was determined.
Caption: Experimental workflow for assessing the in vivo SAP depletion efficacy of this compound and its analogs in a transgenic mouse model.
Discussion
The available data clearly indicates the superior performance of the palindromic, dimeric structure of this compound and its precursor Ro 63-3300 compared to the monomeric analog Ro 15-3479. The ability to crosslink two SAP pentamers is critical for the potent in vivo depletion of circulating SAP.[3][4] While Ro 15-3479 shows some in vitro inhibitory activity, its failure to reduce plasma SAP levels in vivo highlights the importance of the cross-linking mechanism for therapeutic efficacy. This compound was identified as the optimal candidate from a series of synthetic analogs, demonstrating the most potent inhibition of SAP binding in vitro among the compared compounds.[5] The development of this compound exemplifies a successful structure-based drug design approach, leading to a novel pharmacological agent for the treatment of amyloidosis. Further research could focus on optimizing the linker region of the palindromic structure to potentially enhance binding affinity and pharmacokinetic properties.
References
A Comparative Guide to the Long-Term Safety and Efficacy of CPHPC (Miridesap)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term safety and efficacy of CPHPC (miridesap), a novel therapeutic agent, in comparison with alternative treatments for systemic amyloidosis and Alzheimer's disease. The information is compiled from peer-reviewed clinical trial data and scientific literature to support informed decision-making in research and drug development.
Executive Summary
This compound, also known as miridesap, is a small molecule designed to deplete circulating Serum Amyloid P component (SAP), a universal non-fibrillar component of amyloid deposits. By removing SAP, this compound aims to destabilize these deposits and promote their clearance. Clinical studies have demonstrated its high efficacy in depleting plasma SAP with a favorable safety profile. This guide presents a detailed comparison of this compound with current standard-of-care and investigational therapies for systemic amyloidosis and Alzheimer's disease, supported by quantitative data, experimental protocols, and pathway visualizations.
Comparison with Alternatives for Systemic Amyloidosis
Systemic amyloidosis encompasses a group of disorders characterized by the deposition of misfolded proteins in various organs. Treatment strategies primarily focus on reducing the production of the amyloidogenic precursor protein and, more recently, on clearing existing amyloid deposits.
Quantitative Efficacy and Safety Data
The following tables summarize the performance of this compound and its alternatives in clinical trials for systemic amyloidosis.
Table 1: Efficacy of this compound and Alternatives in Systemic Amyloidosis
| Treatment | Mechanism of Action | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| This compound (Miridesap) | Depletes Serum Amyloid P (SAP) from circulation and amyloid deposits | SAP Depletion | >95% depletion of circulating SAP; ~90% reduction in SAP content of amyloidotic organs | [1] |
| Daratumumab | Anti-CD38 monoclonal antibody; targets plasma cells | Hematologic Response (in relapsed/refractory AL amyloidosis) | 86% of patients achieved a complete or very-good-partial hematologic response. | [2] |
| Organ Response (in relapsed/refractory AL amyloidosis) | Renal response: 67% (10 of 15 patients); Cardiac response: 50% (7 of 14 patients). | [2] | ||
| Hematologic Response (in newly diagnosed AL amyloidosis with CyBorD) | 59.5% complete hematologic response with Dara-VCd vs. 19% with VCd alone. | [3] | ||
| Bortezomib | Proteasome inhibitor; induces apoptosis in plasma cells | Hematologic Response (in relapsed AL amyloidosis) | 68.8% (once-weekly) and 66.7% (twice-weekly) hematologic response rates. | [4] |
| Organ Response (in relapsed AL amyloidosis) | 29% renal response and 13% cardiac response. | [4] | ||
| CAEL-101 (Anselamimab) | Monoclonal antibody targeting amyloid fibrils | Organ Response (in relapsed/refractory AL amyloidosis) | 63% organ response rate in a Phase 1a/1b trial. | [5] |
| Overall Survival | Median OS of >9 years in a long-term follow-up of the Phase 1 trial. | [5] | ||
| Birtamimab | Monoclonal antibody targeting amyloid deposits | Overall Survival (in Mayo Stage IV AL amyloidosis) | Phase 3 AFFIRM-AL trial did not meet its primary endpoint of improved survival. | [6][7] |
| Cardiac & Renal Response (Phase 1/2) | 57% cardiac response and 60% renal response. | [8] |
Table 2: Safety Profile of this compound and Alternatives in Systemic Amyloidosis
| Treatment | Common Adverse Events | Serious Adverse Events | Citation(s) |
| This compound (Miridesap) | Generally well-tolerated. | No significant drug-related adverse effects reported in early trials. | [1] |
| Daratumumab | Infusion-related reactions, respiratory infections, atrial fibrillation. | Grade ≥3 adverse events included respiratory infections (18%) and atrial fibrillation (18%). | [2] |
| Bortezomib | Peripheral neuropathy, fatigue, gastrointestinal disturbances. | Higher rates of grade ≥3 toxicities with twice-weekly vs. once-weekly dosing (79% vs. 50%). | [4] |
| CAEL-101 (Anselamimab) | Generally well-tolerated in early trials. | No new safety signals reported in long-term follow-up. | [5][9] |
| Birtamimab | Infusion-associated reactions (mild to moderate). | Generally safe and well-tolerated in the AFFIRM-AL trial. | [6][8] |
Comparison with Alternatives for Alzheimer's Disease
Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. This compound's mechanism of depleting SAP from amyloid plaques presents a novel therapeutic approach.
Quantitative Efficacy and Safety Data
The following tables compare the clinical trial outcomes of this compound with recently approved anti-amyloid therapies for Alzheimer's disease.
Table 3: Efficacy of this compound and Alternatives in Early Alzheimer's Disease
| Treatment | Mechanism of Action | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| This compound (Miridesap) | Depletes Serum Amyloid P (SAP) from circulation and brain amyloid plaques | SAP Depletion | Aims to remove SAP from the brain to reduce brain damage. | [10] |
| Lecanemab | Anti-amyloid-beta protofibril monoclonal antibody | Slowing of Cognitive Decline (CDR-SB) | 27% slowing of decline compared to placebo at 18 months (difference of -0.45). | [11][12][13] |
| Amyloid Plaque Reduction | Greater reduction in brain amyloid burden compared to placebo (difference of -59.1 centiloids). | [11][13] | ||
| Slowing of Cognitive Decline (ADAS-Cog14) | Mean difference of -1.44 compared to placebo. | [11][13] | ||
| Donanemab | Anti-amyloid-beta plaque monoclonal antibody | Slowing of Cognitive Decline (iADRS) | 35% slowing of decline in patients with intermediate tau levels. | [10][14][15] |
| Slowing of Cognitive Decline (CDR-SB) | 36% slowing of decline in patients with intermediate tau levels. | [10] | ||
| Amyloid Plaque Clearance | 72% of participants achieved amyloid plaque clearance by 18 months. | [10] |
Table 4: Safety Profile of this compound and Alternatives in Early Alzheimer's Disease
| Treatment | Common Adverse Events | Serious Adverse Events | Citation(s) |
| This compound (Miridesap) | Expected to be well-tolerated based on systemic amyloidosis studies. | Long-term safety in Alzheimer's patients is under investigation. | [10] |
| Lecanemab | Infusion-related reactions (26.4%). | Amyloid-Related Imaging Abnormalities with edema or effusions (ARIA-E): 12.6%; Symptomatic ARIA-E: 2.8%. | [11][12][13] |
| Donanemab | Infusion-related reactions, brain swelling. | Amyloid-Related Imaging Abnormalities (ARIA) were reported, with some serious cases. 24% of participants experienced side effects. | [16] |
Experimental Protocols
Measurement of Serum Amyloid P Component (SAP) by Rate Nephelometry
Principle: This immunoassay technique quantifies the concentration of SAP in a serum sample by measuring the turbidity created by the formation of antigen-antibody complexes. A specific antiserum to human SAP is added to the serum sample, and the rate of increase in light scattering is proportional to the SAP concentration.
Methodology:
-
Sample Preparation: Patient serum samples are collected and centrifuged to remove cellular components. Samples may be stored frozen until analysis.
-
Reagent Preparation: A specific, high-affinity polyclonal or monoclonal antibody to human SAP is diluted in a suitable buffer.
-
Assay Procedure:
-
A calibrated automated nephelometer is used for the analysis.
-
A predetermined volume of the patient's serum is mixed with the anti-SAP antibody solution in a reaction cuvette.
-
The instrument measures the increase in light scattering at a fixed angle over a specific time interval (the "rate").
-
-
Quantification: The rate of change in light scattering is compared to a standard curve generated using known concentrations of purified human SAP. The results are reported in mg/L.
Quantification of Amyloid Load by ¹²³I-SAP Scintigraphy
Principle: This non-invasive imaging technique utilizes radiolabeled human SAP to visualize and quantify amyloid deposits throughout the body. ¹²³I-labeled SAP binds specifically to all types of amyloid fibrils.
Methodology:
-
Radiolabeling: Purified human SAP is labeled with Iodine-123 (¹²³I).
-
Patient Preparation: The patient's thyroid is blocked with a non-radioactive iodine solution to prevent uptake of free ¹²³I.
-
Administration: A known activity of ¹²³I-SAP is administered intravenously to the patient.
-
Imaging: After a specific uptake period (typically 24 hours), whole-body and regional planar gamma camera images are acquired.
-
Quantification: The amount of tracer uptake in various organs (e.g., liver, spleen, kidneys) is quantified by drawing regions of interest (ROIs) on the images and comparing the counts to the administered dose and background activity. This provides a measure of the amyloid load in those organs.
Quantification of Brain Amyloid Plaque Burden by Positron Emission Tomography (PET)
Principle: Amyloid PET imaging involves the use of a radiotracer that specifically binds to amyloid-beta plaques in the brain. The distribution and density of the tracer are then imaged using a PET scanner.
Methodology:
-
Radiotracer Selection: An appropriate amyloid-binding radiotracer (e.g., Florbetapir-¹⁸F, Flutemetamol-¹⁸F, or Florbetaben-¹⁸F) is selected.
-
Patient Preparation: No specific patient preparation is typically required, although the patient should be resting comfortably in a quiet environment.
-
Administration: The radiotracer is administered intravenously.
-
Uptake Period: A specific uptake period is allowed for the tracer to distribute and bind to amyloid plaques in the brain (typically 30-90 minutes).
-
PET Scan: The patient's head is positioned in the PET scanner, and a static or dynamic scan is acquired.
-
Image Analysis and Quantification:
-
The PET images are reconstructed and often co-registered with a structural brain image (MRI or CT) for anatomical reference.
-
The standardized uptake value ratio (SUVR) is calculated by dividing the average tracer uptake in cortical regions of interest (e.g., frontal, parietal, temporal cortices) by the uptake in a reference region with little to no specific binding (e.g., cerebellum or pons).
-
The SUVR values can be converted to a Centiloid scale, a standardized 0-to-100 scale for quantifying amyloid plaque burden, allowing for comparison across different tracers and imaging centers.
-
Visualizations
Figure 1: Mechanism of Action of this compound (Miridesap).
References
- 1. Anti-Amyloid this compound Therapy Used in a Clinical Trial for Alzheimer’s Disease – Fight Aging! [fightaging.org]
- 2. Safety, tolerability, and response rates of daratumumab in relapsed AL amyloidosis: results of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated results of the ANDROMEDA trial: daratumumab + CyBorD versus CyBorD alone in AL amyloidosis | VJHemOnc [vjhemonc.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Prothena Announces Phase 3 AFFIRM-AL Clinical Trial for Birtamimab in Patients with AL Amyloidosis Did Not Meet Primary Endpoint | Prothena Corporation plc [ir.prothena.com]
- 7. mpeurope.org [mpeurope.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Long-term follow-up of patients with AL amyloidosis treated on a phase 1 trial of CAEL-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 11. Lecanemab in Early Alzheimer's Disease [natap.org]
- 12. neurologylive.com [neurologylive.com]
- 13. aagponline.org [aagponline.org]
- 14. Donanemab Phase 3 Data Reported at AAIC 2023 | alz.org [aaic.alz.org]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. “Another milestone” – successful phase 3 trial of Alzheimer’s drug, donanemab, confirmed - Alzheimer's Research UK [alzheimersresearchuk.org]
Comparative study of Cphpc's effects in different types of amyloidosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of (R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid (CPHPC), also known as miridesap, across different types of systemic amyloidosis. This compound is a small molecule designed to target and deplete circulating Serum Amyloid P component (SAP), a universal non-fibrillar component of all amyloid deposits. By removing SAP, which is believed to stabilize amyloid fibrils and protect them from degradation, this compound aims to facilitate the clearance of these pathological deposits. This guide synthesizes available experimental data to offer a comparative overview of this compound's efficacy and mechanism of action.
Mechanism of Action: Targeting Serum Amyloid P Component
This compound's therapeutic strategy is indirect but potent. It is a palindromic compound that competitively inhibits the binding of SAP to amyloid fibrils.[1] In vivo, this compound binds to circulating SAP, forming a complex that is rapidly cleared by the liver.[1] This leads to a profound and sustained depletion of plasma SAP. The depletion of circulating SAP disrupts the equilibrium with SAP bound to amyloid deposits, promoting the dissociation of SAP from the fibrils and rendering them more susceptible to clearance.[1] This mechanism is often the first step in a two-phase therapeutic approach, followed by the administration of an anti-SAP antibody to target the remaining SAP on the amyloid deposits and trigger a macrophage-mediated clearance.[2]
Comparative Efficacy of this compound in Systemic Amyloidosis
While direct head-to-head comparative trials of this compound across different amyloidosis types are limited, data from various studies provide insights into its effects. The primary endpoint in initial studies is the depletion of circulating SAP, which is consistently observed across different patient populations. The subsequent clearance of amyloid deposits has been documented, particularly in combination with anti-SAP antibodies.
| Amyloidosis Type | Study/Trial | Key Findings | Organ-Specific Effects |
| AL Amyloidosis | Phase I/II (NCT01777243) | In a study of 15 patients with systemic amyloidosis (including AL), this compound followed by an anti-SAP antibody safely triggered the clearance of visceral amyloid deposits.[2] | Liver: Decreased liver stiffness and substantial reduction in hepatic amyloid load observed via SAP scintigraphy and MRI.[2] Kidney: Reduction in kidney amyloid load was observed.[2] Lymph Node: Shrinkage of an amyloid-laden lymph node was noted.[2] |
| AA Amyloidosis | Preclinical & Clinical | Murine models of AA amyloidosis showed that anti-SAP antibodies, following SAP depletion by this compound, activate complement and trigger rapid amyloid clearance by macrophages.[2] A phase 1 trial included patients with various systemic amyloidoses, including AA, and showed amyloid clearance.[3] | Similar to AL amyloidosis, effects are expected in organs with significant amyloid deposition, such as the liver, spleen, and kidneys.[4] |
| Transthyretin (ATTR) Amyloidosis | General Systemic Amyloidosis Trials | Patients with different types of amyloidosis, including ATTR, were part of early trials demonstrating the principle of SAP depletion and amyloid clearance.[3] However, patients with significant cardiac involvement were initially excluded from some studies.[2] | The heart is a primary target in ATTR amyloidosis. While the principle of this compound action is applicable, specific data on cardiac amyloid clearance from early trials is limited due to patient exclusion criteria.[2][3] |
| Alzheimer's Disease (AD) | Preclinical & Clinical Trial (DESPIAD) | This compound effectively removes SAP from the blood and cerebrospinal fluid (CSF).[5] In a mouse model of AD, depletion of circulating human SAP by this compound removed all detectable human SAP from intracerebral plaques and cerebrovascular amyloid deposits.[5] | Brain: this compound has been shown to clear SAP from amyloid-β plaques in preclinical models, forming the basis for clinical trials in AD.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of this compound.
Quantification of Serum Amyloid P Component (SAP)
Method: Immunoradiometric Assay (IRMA) or Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]
Protocol Outline (IRMA):
-
Coating: Microtiter wells are coated with a monoclonal anti-SAP antibody.
-
Sample Incubation: Serum samples, diluted in a buffer without free calcium to avoid interference from this compound, are added to the wells and incubated.[6]
-
Washing: Wells are washed to remove unbound proteins.
-
Detection: A second, radiolabeled polyclonal anti-SAP antibody is added and incubated.
-
Washing: Unbound labeled antibody is washed away.
-
Measurement: The radioactivity in each well is measured using a gamma counter, which is proportional to the SAP concentration.
-
Standard Curve: A standard curve is generated using known concentrations of purified SAP to determine the SAP concentration in the patient samples.
Assessment of Amyloid Load using SAP Scintigraphy
Method: A non-invasive imaging technique to visualize and quantify systemic amyloid deposits.[4][8][9]
Protocol Outline:
-
Radiolabeling: Purified human SAP is labeled with iodine-123 (¹²³I).[4]
-
Patient Preparation: Patients ingest an iodine solution (Lugol's solution) to block thyroid uptake of the radioiodine.[8]
-
Administration: ¹²³I-labeled SAP is administered intravenously.[8]
-
Imaging: Whole-body and regional scintigraphic images are acquired at 24 hours post-injection using a gamma camera.[4][8]
-
Analysis: The uptake of the radiolabeled SAP in various organs (liver, spleen, kidneys, etc.) is visually assessed and can be quantified to estimate the amyloid load.[10] The heart, however, is not well-visualized with this method.[8]
Assessment of Organ Response
Method: Based on established consensus criteria for each organ, typically involving biomarkers and imaging.[11]
Protocol Outline (Cardiac Response Example):
-
Biomarkers: N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels in serum are measured at baseline and at specified intervals post-treatment. A significant reduction (e.g., >30% and >300 ng/L decrease) indicates a positive response.
-
Imaging (Echocardiography): Changes in interventricular septum thickness, posterior wall thickness, and global longitudinal strain are measured.
-
Imaging (Cardiac MRI): Late gadolinium enhancement patterns and extracellular volume measurements can be used to assess changes in amyloid infiltration.
Visualizing the Pathway and Workflow
To better illustrate the underlying mechanisms and processes, the following diagrams are provided in DOT language.
Caption: this compound binds circulating SAP, leading to its clearance and destabilization of amyloid deposits.
Caption: Workflow for evaluating this compound's impact on SAP levels, amyloid load, and organ function.
Caption: Decision pathway for this compound and anti-SAP antibody combination therapy in amyloidosis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of serum amyloid P component by an enzyme-linked immunoassay. | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of systemic amyloidosis by scintigraphy with 123I-labeled serum amyloid P component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological removal of serum amyloid P component from intracerebral plaques and cerebrovascular Aβ amyloid deposits in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoradiometric assay for human serum amyloid P component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of serum amyloid P by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amyloid.nl [amyloid.nl]
- 9. Serum amyloid P component scintigraphy for diagnosis and monitoring amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amyloid.nl [amyloid.nl]
- 11. A validated composite organ and hematologic response model for early assessment of treatment outcomes in light chain amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CPHPC: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid (CPHPC) necessitates adherence to general best practices for laboratory chemical waste management. This document provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
As a proline-derived small molecule, this compound requires careful management as chemical waste.[1] Researchers and drug development professionals must handle its disposal with the same rigor applied to other potentially hazardous chemical substances within a laboratory setting.[2][3]
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling precautions. General safety measures include the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dusts or aerosols.[1]
General Disposal Procedures
The proper disposal of this compound, as with many research chemicals, follows a structured process to ensure safety and compliance with regulations.
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.[3][4]
-
It is crucial to segregate this compound waste from other waste streams, such as non-hazardous, biological, or radioactive waste.[2][5]
-
Do not mix this compound waste with incompatible chemicals.[2]
2. Waste Collection and Storage:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.[2][6]
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents (i.e., "this compound waste").[2][4]
-
Keep the waste container securely closed except when adding waste.[2]
-
Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[6]
3. Disposal of Contaminated Materials:
-
Solid Waste: Labware, such as pipette tips and contaminated glassware, should be collected in a designated, labeled hazardous waste container.[3][6]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container.[3] Sewer disposal is generally not recommended for research chemicals unless explicitly permitted by institutional and local regulations for dilute, non-hazardous solutions.[2]
-
Empty Containers: Chemical containers that held this compound should be triple-rinsed with a suitable solvent.[4][6] The first rinseate must be collected and disposed of as hazardous chemical waste.[2][5] Subsequent rinses may be permissible for drain disposal depending on local regulations. After thorough rinsing and drying, deface or remove the original label and dispose of the container as regular trash or according to institutional guidelines.[4][5]
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.[2][4]
-
Do not attempt to dispose of hazardous chemical waste through standard municipal trash or sewer systems.[2]
Quantitative Disposal Guidelines
Specific quantitative limits for the disposal of this compound are not available. However, general guidelines for dilute aqueous solutions of some chemicals may be applicable if deemed appropriate by your institution's EHS office.
| Parameter | Guideline | Citation |
| Concentration for Drain Disposal | Less than 10% (v/v) for some dilute acid and base solutions | [2] |
| pH Range for Drain Disposal | Between 7-9 for some dilute aqueous solutions | [2] |
| Contaminants for Drain Disposal | No solvent or metal contamination permitted | [2] |
Note: These are general guidelines and may not be applicable to this compound. Always consult with your EHS office before any drain disposal.
Experimental Protocols
Specific experimental protocols for the disposal or degradation of this compound are not documented in publicly available literature. The development of such protocols would require dedicated research to identify effective and safe neutralization or degradation methods.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these general yet crucial procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Handling Protocols for Miridesap (CPHPC)
For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount, particularly when handling investigational compounds such as Miridesap, also known as CPHPC ((R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid). This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational handling, and disposal procedures for Miridesap, designed to integrate seamlessly into laboratory safety and chemical management workflows.
Compound Identification and Properties
Miridesap is a small molecule designed to interact with the Serum Amyloid P component (SAP), playing a role in the study of amyloidosis.[1] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value |
| CAS Number | 224624-80-0 |
| Molecular Formula | C₁₆H₂₄N₂O₆ |
| Molecular Weight | 340.37 g/mol [2] |
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
A thorough hazard assessment is critical for the selection of appropriate PPE when working with any chemical. For Miridesap, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust. | To avoid inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A structured workflow ensures that Miridesap is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. Miridesap should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Handling and Preparation of Solutions
All handling of solid Miridesap should be conducted in a well-ventilated enclosure, such as a chemical fume hood, to minimize inhalation exposure. When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that all labware is clean and dry before use.
Spill Management
In the event of a spill, evacuate the immediate area if necessary. For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation. Place the collected material in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a suitable container. Ensure the spill area is thoroughly cleaned with an appropriate solvent and decontaminated.
Disposal Plan
All waste containing Miridesap, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[3][4] Follow all applicable federal, state, and local regulations for chemical waste disposal.[3][4] Do not dispose of Miridesap down the drain or in the regular trash.
Experimental Protocols: Mechanism of Action
Miridesap functions by targeting the Serum Amyloid P (SAP) component, a universal constituent of amyloid deposits.[5] By binding to circulating SAP, Miridesap facilitates its clearance from the bloodstream, which in turn is believed to affect the stability of amyloid plaques.[1][6]
Signaling Pathway of Miridesap
The primary mechanism of Miridesap involves its interaction with circulating SAP. This interaction leads to the formation of a complex that is rapidly cleared by the liver. This depletion of plasma SAP shifts the equilibrium, potentially leading to the dissociation of SAP from amyloid deposits in tissues.
References
- 1. Facebook [cancer.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. nihr.ac.uk [nihr.ac.uk]
- 6. SAP[ping] amyloid from the brain: NIHR-backed trial to test miridesap in Alzheimer's + | Bioworld | BioWorld [bioworld.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
